molecular formula C10H11NO3 B181281 N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 59682-83-6

N-(1,3-benzodioxol-5-ylmethyl)acetamide

カタログ番号: B181281
CAS番号: 59682-83-6
分子量: 193.2 g/mol
InChIキー: YFWYIWVJRPDXQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)acetamide is a chemical compound built around the 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry and chemical biology research. This core structure is recognized for its good bioavailability and low toxicity, making it a valuable template for developing novel bioactive molecules . Researchers are exploring derivatives of this scaffold for multiple applications. In pharmaceutical research, 1,3-benzodioxole-based compounds are key precursors in synthesizing potential anticancer agents. Some derivatives have demonstrated significant cytotoxicity against human lung adenocarcinoma and rat glioma cell lines, acting as potent inhibitors of carbonic anhydrase isoforms (hCA-I and hCA-II), which are enzymes implicated in tumor growth and metastasis . Furthermore, this chemotype has shown promise in other therapeutic areas. Specific benzodioxole-containing molecules have been identified as potent, orally bioavailable inverse agonists of the C5a receptor (C5aR), a promising target for treating inflammatory diseases . Other research avenues include the development of benzodioxol-carboxamide derivatives as potent alpha-amylase inhibitors for investigating antidiabetic applications . Beyond human therapeutics, the scaffold is significant in agrochemical research. Novel 1,3-benzodioxole derivatives have been designed as auxin receptor agonists, functioning as plant growth regulators that can profoundly promote primary root growth in plants like Arabidopsis thaliana and Oryza sativa (rice) . This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for use in food, cosmetics, or consumer products.

特性

CAS番号

59682-83-6

分子式

C10H11NO3

分子量

193.2 g/mol

IUPAC名

N-(1,3-benzodioxol-5-ylmethyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12)

InChIキー

YFWYIWVJRPDXQD-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC2=C(C=C1)OCO2

正規SMILES

CC(=O)NCC1=CC2=C(C=C1)OCO2

製品の起源

United States
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly known as N-piperonylacetamide) is a highly versatile organic compound characterized by the fusion of an acetamide functional group with a 1,3-benzodioxole (methylenedioxyphenyl) moiety. In the realm of medicinal chemistry and drug development, this molecule serves as both a critical synthetic intermediate and a privileged pharmacophore. This whitepaper provides an authoritative analysis of its structural properties, physicochemical profile, self-validating synthetic protocols, and its profound pharmacological relevance—specifically regarding its interaction with hepatic Cytochrome P450 (CYP450) enzymes.

Structural and Electronic Profiling

The molecular architecture of N-(1,3-benzodioxol-5-ylmethyl)acetamide ( C10​H11​NO3​ ) is defined by three distinct functional domains, each contributing specific electronic and steric properties:

  • The 1,3-Benzodioxole Ring: This electron-rich bicyclic system acts as a pseudo-halogen or methoxy equivalent. The lone pairs on the oxygen atoms donate electron density into the aromatic ring via resonance, increasing its susceptibility to electrophilic attack. In biological systems, this ring is notorious for its metabolic reactivity.

  • The Methylene Bridge ( CH2​ ): Positioned between the aromatic core and the acetamide nitrogen, this sp3 -hybridized carbon provides critical conformational flexibility, allowing the molecule to adopt optimal geometries when binding to enzyme active sites.

  • The Acetamide Group: The amide bond offers high metabolic stability compared to free primary amines. It serves as a dual hydrogen-bond participant (the N−H acts as a donor, while the C=O acts as an acceptor), which is essential for target protein coordination.

Physicochemical Properties

Understanding the physical properties of N-(1,3-benzodioxol-5-ylmethyl)acetamide is crucial for predicting its pharmacokinetic behavior, such as membrane permeability and solubility. The quantitative data is summarized in the table below:

PropertyValuePharmacological Implication
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)acetamideN/A
Molecular Formula C10​H11​NO3​ N/A
Molar Mass 193.20 g/mol Excellent for lead-like chemical space (<300 g/mol ).
Topological Polar Surface Area (TPSA) 47.6 ŲHigh probability of crossing the Blood-Brain Barrier (BBB).
Hydrogen Bond Donors 1Favorable for avoiding excessive desolvation penalties.
Hydrogen Bond Acceptors 3Enables specific kinase or receptor active-site anchoring.
Rotatable Bonds 3Low entropic penalty upon target binding.
Estimated LogP (XLogP3) ~1.2Optimal lipophilicity for oral bioavailability.

Synthetic Methodologies & Experimental Protocols

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)acetamide is typically achieved via the nucleophilic acyl substitution of piperonylamine. As a Senior Application Scientist, it is critical to emphasize that a robust protocol is not merely a sequence of actions, but a self-validating system where each step is governed by chemical causality.

Experimental Protocol: Direct Acylation of Piperonylamine

Reagents Required:

  • Piperonylamine (1,3-benzodioxol-5-ylmethylamine) [1.0 eq]

  • Acetyl chloride or Acetic anhydride[1.1 eq]

  • Triethylamine (TEA) [1.5 eq]

  • Anhydrous Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve piperonylamine in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: DCM is an aprotic solvent that readily solubilizes both the polar amine and the resulting amide, while its lack of protic hydrogens prevents the competitive hydrolysis of the highly reactive acetylating agent.

  • Base Addition: Add TEA to the solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the acylation proceeds, equimolar amounts of HCl (or acetic acid) are generated. Without TEA, this acid would protonate the unreacted piperonylamine, converting it into a non-nucleophilic ammonium salt and prematurely arresting the reaction. Cooling mitigates the exothermic nature of the acylation, preventing thermal degradation.

  • Acylation: Introduce acetyl chloride dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via Thin Layer Chromatography (TLC).

  • Self-Validating Aqueous Workup:

    • Wash 1 (1M HCl): Selectively protonates and extracts any residual starting amine into the aqueous phase.

    • Wash 2 (Saturated NaHCO3​ ): Neutralizes and removes trace acidic byproducts, ensuring the organic layer contains only the neutral amide product.

    • Wash 3 (Brine): Mitigates emulsion formation and pre-dries the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield the purified product (>85% yield). This methodology aligns with standard catalytic acylation frameworks documented in [1].

SynthesisWorkflow A Piperonylamine C Nucleophilic Acyl Substitution (DCM, TEA, 0°C to RT) A->C B Acetyl Chloride B->C E Aqueous Workup (1M HCl, NaHCO3, Brine) C->E Crude Product D N-(1,3-benzodioxol-5-ylmethyl)acetamide E->D Purified Yield >85%

Synthetic workflow for N-(1,3-benzodioxol-5-ylmethyl)acetamide via nucleophilic acyl substitution.

Pharmacological Relevance: CYP450 Interactions

In drug development, the 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged, yet highly scrutinized, pharmacophore. While it improves lipophilicity and target binding, it is widely recognized for its interaction with hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP2D6 and CYP3A4.

As extensively documented in [2], compounds containing this moiety frequently act as mechanism-based inactivators.

Mechanistic Pathway:

  • Oxidation: Upon entering the CYP450 active site, the methylenedioxy ring undergoes oxidation by the heme center.

  • Carbene Formation: This oxidation triggers ring scission, generating a highly reactive carbene intermediate.

  • Catalytic Arrest: The carbene coordinates with extremely high affinity to the heme iron of the enzyme, forming a stable Metabolite-Intermediate (MI) complex. This leads to quasi-irreversible catalytic arrest of the enzyme.

For researchers utilizing N-(1,3-benzodioxol-5-ylmethyl)acetamide as a scaffold, this MBI potential must be carefully evaluated during early pharmacokinetic profiling to mitigate severe Drug-Drug Interactions (DDIs) in clinical stages.

CYP450Mechanism A 1,3-Benzodioxole Moiety B CYP450 Oxidation (Active Site) A->B C Carbene Intermediate B->C [O] Transfer D Heme Iron Coordination C->D High Affinity E Mechanism-Based Inactivation D->E Catalytic Arrest

Mechanism-based inactivation (MBI) of CYP450 enzymes by the 1,3-benzodioxole pharmacophore.

References

  • Title: Catalytic Acylation of Amines with Aldehydes or Aldoximes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N-Acyl DBN Tetraphenylborate Salts as N-Acylating Agents (General Acylation Protocols) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

High-Resolution Mass Spectrometry of N-(1,3-benzodioxol-5-ylmethyl)acetamide: Exact Mass Determination and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and pharmacokinetics, the precise molecular characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. N-(1,3-benzodioxol-5-ylmethyl)acetamide (often referred to as N-piperonylacetamide) represents a critical structural motif. The benzodioxole (methylenedioxyphenyl) ring system is a privileged scaffold frequently utilized in the design of neuroprotective agents and targeted oncology drugs, including fused amino pyridine derivatives acting as HSP90 inhibitors [1].

For researchers synthesizing this compound or tracking its metabolic fate, High-Resolution Mass Spectrometry (HRMS) is the gold standard for structural confirmation. This whitepaper provides an in-depth technical guide on the exact mass, molecular weight, and validated analytical workflows required to confidently identify N-(1,3-benzodioxol-5-ylmethyl)acetamide in complex matrices.

Chemical Identity and Structural Parameters

Before initiating any mass spectrometric analysis, it is imperative to establish the theoretical parameters of the target analyte. The molecule consists of a 1,3-benzodioxole core linked via a methylene bridge to an acetylated amine.

Quantitative Data Summary
ParameterValueAnalytical Significance
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)acetamideStandardized nomenclature for regulatory filings.
Molecular Formula C₁₀H₁₁NO₃Dictates the isotopic distribution pattern (M+1, M+2).
Molecular Weight 193.20 g/mol Used for macroscopic molarity and yield calculations.
Monoisotopic Exact Mass 193.073893 DaCritical target value for HRMS (Orbitrap/TOF) validation [2].
Theoretical [M+H]⁺ 194.081169 m/zThe primary precursor ion targeted in positive ESI mode.
SMILES CC(=O)NCC1=CC2=C(C=C1)OCO2Essential for in silico fragmentation modeling.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical development is conflating molecular weight (MW) with exact mass.

  • Molecular Weight (193.20 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011). This value is strictly used for benchtop weighing and stoichiometry.

  • Exact Mass (193.073893 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825).

The Causality of High Resolution: In biological matrices, dozens of endogenous metabolites may share a nominal mass of 193 Da (isobars). By utilizing HRMS instruments capable of sub-5 ppm mass accuracy, analysts can differentiate C₁₀H₁₁NO₃ from isobaric interferences based on its unique mass defect, ensuring absolute structural confidence [3].

Experimental Protocol: UHPLC-HRMS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every experimental choice is grounded in physical chemistry to optimize the detection of N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Step-by-Step Methodology

Step 1: System Suitability and Self-Validation (Pre-Run)

  • Action: Inject a solvent blank (100% Methanol) followed by a known reference standard (e.g., caffeine or a highly pure C₁₀H₁₁NO₃ isomer [2]).

  • Causality: The blank rules out column carryover, preventing false positives. The reference standard validates that the mass analyzer's calibration is within the acceptable <5 ppm error margin before precious samples are consumed.

Step 2: Sample Preparation

  • Action: Dissolve the analyte in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The organic modifier ensures the hydrophobic benzodioxole ring remains fully solvated, while the 0.1% FA acts as an abundant proton source, pre-ionizing the amide nitrogen in solution to maximize the yield of the [M+H]⁺ ion during electrospray.

Step 3: UHPLC Separation

  • Action: Utilize a sub-2-micron C18 reversed-phase column. Apply a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: The C18 stationary phase provides excellent retention of the aromatic system. Sub-2-micron particles generate sharper chromatographic peaks, which increases the signal-to-noise ratio and physically separates the analyte from matrix salts that cause ion suppression.

Step 4: ESI-HRMS Acquisition

  • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in positive Electrospray Ionization (ESI+) mode. Introduce an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2766).

  • Causality: Amides are highly amenable to positive mode protonation. The continuous infusion of a lock mass dynamically corrects for instrumental drift caused by temperature fluctuations in the flight tube, guaranteeing exact mass accuracy.

HRMS_Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Protonation to [M+H]+) B->C D Orbitrap/TOF MS (High-Resolution Mass Analysis) C->D E Data Processing (Exact Mass & Isotopic Pattern) D->E

Fig 1: Step-by-step UHPLC-HRMS analytical workflow for exact mass determination.

MS/MS Fragmentation Dynamics

While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) is required to elucidate the structural connectivity. When the [M+H]⁺ precursor ion (m/z 194.0812) is subjected to Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), specific predictable cleavages occur.

Mechanistic Breakdown:

  • Precursor Isolation: The quadrupole isolates m/z 194.0812.

  • Collisional Activation: Collision with inert gas (Argon or Nitrogen) imparts vibrational energy.

  • Primary Cleavage: The weakest bond in the molecule is the C-N bond of the benzylic position or the amide linkage. The most thermodynamically favored fragmentation is the neutral loss of acetamide (C₂H₅NO, 59.0371 Da), driven by the stability of the resulting resonance-stabilized piperonyl cation.

  • Diagnostic Product Ion: The resulting fragment at m/z 135.0446 (C₈H₇O₂⁺) is the definitive diagnostic marker for the 1,3-benzodioxol-5-ylmethyl moiety [4].

Fragmentation Precursor [M+H]+ m/z 194.0812 Loss Neutral Loss Acetamide (C2H5NO) Precursor->Loss CID/HCD Product Piperonyl Cation m/z 135.0446 Loss->Product -59.0371 Da

Fig 2: Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Cai, et al. (2017). "Fused amino pyridine compounds useful as HSP90 inhibitors". Google Patents / U.S. Patent Application.
  • PubChem, National Institutes of Health. "Computed Properties for C10H11NO3 Isomers (CID 13738532 / CID 81720)". National Center for Biotechnology Information. Retrieved from:[Link]

  • Polymer Chemistry. "High-resolution mass spectrometry of small molecules". RSC Publishing. Retrieved from:[Link]

Preliminary In Vitro Toxicity Screening of N-(1,3-benzodioxol-5-ylmethyl)acetamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development professionals navigate the early stages of lead optimization, addressing structural alerts proactively is paramount. N-(1,3-benzodioxol-5-ylmethyl)acetamide (also known as N-piperonylacetamide) incorporates a 1,3-benzodioxole (methylenedioxyphenyl) moiety. While this functional group is prevalent in both natural products and synthetic therapeutics, it is a well-documented structural alert associated with severe metabolic liabilities[1].

The FDA and other regulatory bodies strongly advise a tiered strategy for toxicity testing, beginning with robust in vitro assays to identify potential adverse effects before progressing to in vivo models[2]. For benzodioxole derivatives, toxicity is rarely driven by the parent compound; rather, it is mediated by complex, Cytochrome P450 (CYP)-dependent biotransformation pathways[3].

The biotransformation of the 1,3-benzodioxole ring typically follows two deleterious, causality-driven pathways:

  • Carbene Formation & CYP Inhibition: CYP-mediated oxidation of the methylene carbon generates a highly reactive carbene intermediate. This carbene coordinates tightly and irreversibly with the heme iron of CYP enzymes (predominantly CYP3A4 and CYP2D6), leading to Mechanism-Based Inhibition (MBI) and severe Drug-Drug Interaction (DDI) risks[1][4].

  • Ortho-Quinone Generation & Covalent Binding: O-demethylenation of the ring yields a catechol metabolite. Subsequent oxidation produces a highly electrophilic ortho-quinone. If not detoxified by cellular thiols, this intermediate covalently binds to nucleophilic sites on proteins and DNA, triggering cytotoxicity, immunotoxicity, and genotoxicity[3].

Pathway A N-(1,3-benzodioxol-5-ylmethyl)acetamide B CYP450 Oxidation A->B Hepatic Metabolism C Carbene Intermediate B->C Pathway 1 D Catechol Metabolite B->D Pathway 2 F Mechanism-Based Inhibition C->F Heme Coordination E Ortho-Quinone (Electrophile) D->E Further Oxidation G Covalent Binding (Toxicity) E->G Protein/DNA Adduction H GSH Conjugation (Detox) E->H GSH Trapping

Metabolic bioactivation pathway of 1,3-benzodioxole derivatives leading to toxicity.

Core In Vitro Screening Workflow

To systematically de-risk N-(1,3-benzodioxol-5-ylmethyl)acetamide, we must deploy a self-validating sequence of in vitro assays. This workflow moves from general cellular health to highly specific mechanistic liabilities.

Workflow S1 Compound Synthesis S2 Basal Cytotoxicity (OECD 129) S1->S2 S3 CYP450 MBI Assay (HLM) S2->S3 S4 Metabolite Trapping (GSH) S3->S4 S5 Genotoxicity (Ames Test) S4->S5

Tiered in vitro toxicity screening workflow for N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Basal Cytotoxicity (OECD TG 129)

Before assessing specific metabolic liabilities, it is crucial to establish the intrinsic cellular toxicity of the parent compound. The Balb/c 3T3 Neutral Red Uptake (NRU) assay provides a standardized IC50 value. This identifies acute cytotoxic hazards and serves to estimate starting doses for future in vivo acute oral systemic toxicity tests, aligning with the 3Rs (Replacement, Reduction, Refinement) principle.

Genotoxicity (Ames Test - OECD TG 471)

If reactive metabolites are formed, their potential to induce DNA mutations must be evaluated early. The FDA recommends that results from in vitro genetic toxicology studies be available before initiating Phase 1 trials[5]. The Ames test, utilizing Salmonella typhimurium strains with and without S9 metabolic activation, determines if the bioactivated ortho-quinones induce frameshift or base-pair substitution mutations[5].

Quantitative Data Interpretation

To ensure objective decision-making during lead optimization, empirical data must be compared against established toxicological thresholds. Table 1 outlines the decision matrix specific to benzodioxole derivatives.

Table 1: Quantitative Thresholds and Decision Matrix for Benzodioxole Derivatives

AssayTarget MetricThreshold for ConcernMechanistic Implication
Basal Cytotoxicity (Balb/c 3T3) IC50 (µM)< 10 µMAcute cellular toxicity; requires lower starting doses for in vivo testing.
CYP450 TDI (HLM) IC50 Shift Ratio> 1.5-fold shiftMechanism-Based Inhibition (MBI) via carbene-heme coordination.
Reactive Metabolite Trapping Adduct Peak Area> 1% of parentHigh risk of covalent binding to cellular macromolecules via ortho-quinones.
Ames Test (OECD 471) Revertant Colonies> 2-fold over vehicleGenotoxicity; potential DNA alkylation by electrophilic intermediates.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that any observed toxicity (or lack thereof) is a true reflection of the compound's pharmacology, not an assay artifact.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the 1,3-benzodioxole moiety causes MBI via carbene formation[4]. Self-Validation Mechanics: Paroxetine (a known benzodioxole) is used as an MBI positive control. Fluconazole is used as a reversible negative control. The assay is only valid if Paroxetine shows a >1.5-fold IC50 shift, and Fluconazole shows no shift.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Add N-(1,3-benzodioxol-5-ylmethyl)acetamide (titrated from 0.1 to 50 µM) to the HLM suspension. Split the reaction into two distinct arms: "+ NADPH" (1 mM final) and "- NADPH" (buffer equivalent). Incubate both arms at 37°C for exactly 30 minutes.

  • Dilution & Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary incubation plate containing CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and fresh NADPH (1 mM).

  • Secondary Incubation: Incubate for 10 minutes at 37°C to assess residual enzyme activity.

  • Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 rpm for 15 minutes.

  • Analysis & Causality: Analyze the supernatant via LC-MS/MS for probe metabolite formation. A >1.5-fold decrease in the IC50 value in the "+ NADPH" arm compared to the "- NADPH" arm proves that the compound is being metabolized into a reactive carbene that irreversibly binds the CYP enzyme.

Protocol B: Reactive Metabolite Trapping (GSH Adduction)

Objective: Detect electrophilic ortho-quinone intermediates resulting from the demethylenation of the benzodioxole ring[1][3]. Self-Validation Mechanics: Acetaminophen (+NADPH) serves as the positive control, forming the well-characterized NAPQI-GSH adduct. Minus-NADPH incubations serve as the negative control to prove that adduct formation is strictly metabolism-dependent.

Step-by-Step Methodology:

  • Incubation Mixture: Combine N-(1,3-benzodioxol-5-ylmethyl)acetamide (10 µM), HLM (1 mg/mL), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding NADPH (1 mM) and incubate at 37°C for 60 minutes. Maintain a parallel "- NADPH" control arm.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile. Vortex rigorously and centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Detection: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Utilize a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) in positive ion mode to identify potential adducts[1].

  • Analysis & Causality: The presence of a GSH adduct peak exclusively in the "+ NADPH" sample confirms the bioactivation of the benzodioxole ring into an electrophilic species. This flags a high risk for idiosyncratic toxicity and necessitates immediate structural optimization to block the metabolic soft spot.

References

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9CYdP7qRH_5XCGP_712O_wSmLP3flQJ7vw8oQQZR4MKIywR93uhwKnds8VPNErRe5BNdiXwK0P4ElfN-Ks71nxcPwltkMDAJX_AWlD08cu23pf3CUK-ngzVSSGr0jK8g-N4l7XjD5Qsk7GZIf1JRFY_nv1ge7-SK7es3yyOUvmq8L6hnsUfantGquzLELDgWOz9u8oA==]
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAXd1CYPHSa3WLQ-ljqCwg1GmFXVZ8RHeoo88xIp7MdolCq364p2AEa0g3xhDHYpoj_sVJ3qRUGQ5LAPqcSSr5mPAi3KG1Omad-Z4D1LYxHHqIxrNktk98ItF9hNQ4xOajkmYK3T428QWEGK6ZQjVCoU499R1EUwxkYYgunfjvL433ctFks8bKNwxmMUexpPr-Iz-ORTeG3VSPX_QUEpcoNcaDf-_G9pKGF2Iii_gW3Fsq7qUjOmAZKeczGmXRvK0hnVUZJh9B9ym9E63RpunfeKxtAuortfVovUPoIcNGLsY8]
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt-Jx5L4anjbsTwU3HFdDGzgZUc_X-Hs5reBzksu8BwXW-PKC-itBP5K1Ig6MzYLL6SRX9Hvq8_tuDXQwg77gHy6zSiHAV9f9N3CTzPCZbebZL0_PE5dULbBWRTEAdVTGOxgGZLll5k0AcRuuVonQWPEZptD8Awtzz-bZMJLEZTJq_]
  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEy_oNGsoQCynB2x2rcfQt22Mgd3daMu64ArAbWJ3vAS7vFRBjJVnyAOzNr3_kptLTouC3eFmt8VFz9yK3V19rBBOpgEHrP0LQkZF6GlZnDnBXx8Uw-DPLOBFdYxbMeBIo8HPn2DPCpfCHlEPegQqwOgdhNG-NB_1xuOOVOTjkHCNBDdDf7Pzh4AOg6kwjBOaVY5zZ]
  • Deleterious effects of reactive metabolites - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlQOsxYAxtR1tvr3hsS31eIt6_hR876SrxewYLTan0fK0NUWR2w5GncVhaZik2TopzZFiEKVp0jHeIsQ9dqMiX_aIcxTbCwWv3TubsXtKiybYQG4AMY9oMcfl-rGXF7fJ13j0TwieqVcbZIA==]
  • Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-6rUKa3Ec2PvGHT9q75jtbeBiisA6Q6Qga1_aQjQOffy7CqyOJ2xHKVY18VffEOozCBK5AHKCDcSuVina0b8lYZRJKH-8_9kh0M3zlrPxzXO9WMsK3xvsoZQnoMrvg_Ukh0wH]
  • Recommended Approaches to Integration of Genetic Toxicology Study Results - FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkCbflo8RhJMUnRpsZtI9u9fEU1mhbGTgQG3MTi6TfugAor3ljY57QB4EZnBf4hIJ6h7HaKEKXc5YE6J9Jk4DOBNv72_tuZvQYZNXwJbp-EWbEsritQMlszkyNMKgOfPX70w==]

Sources

Receptor Binding Affinity Studies for N-(1,3-benzodioxol-5-ylmethyl)acetamide: A Comprehensive Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Target Rationale

The compound N-(1,3-benzodioxol-5-ylmethyl)acetamide (NBA) represents a highly privileged pharmacophore in medicinal chemistry. Structurally, it combines a 1,3-benzodioxole (piperonyl) ring with an acetamide linker. This specific topology is a bioisostere for the indole-acetamide core found in endogenous tryptamines and melatonergic ligands, while also serving as a critical scaffold in the design of inverse agonists for the complement C5a receptor (C5aR), such as the well-characterized derivative NDT 9513727 .

When designing receptor binding affinity studies for NBA, the primary challenge lies in its physicochemical properties. The lipophilic benzodioxole moiety is prone to non-specific hydrophobic interactions with assay plasticware and off-target membrane lipids. Therefore, quantifying its true thermodynamic affinity ( Ki​ or Kd​ ) and kinetic binding parameters ( kon​ , koff​ ) requires a rigorously controlled, self-validating experimental architecture.

This whitepaper details the definitive workflows for evaluating the receptor binding profile of NBA, transitioning from equilibrium-based radioligand assays to real-time biophysical kinetic profiling.

G Ligand N-(1,3-benzodioxol-5-ylmethyl)acetamide Receptor Target GPCR (e.g., MT1/MT2, C5aR) Ligand->Receptor Binding G_protein G-Protein Coupling (Gi/o or Gq) Receptor->G_protein Activation Effector Effector Enzymes (AC / PLC) G_protein->Effector SecondMsgr Second Messengers (cAMP ↓ / Ca2+ ↑) Effector->SecondMsgr Readout Functional Readout (TR-FRET / Fluo-4) SecondMsgr->Readout

Caption: GPCR signaling pathway modulation by NBA and subsequent functional assay readouts.

Equilibrium Thermodynamics: Radioligand Binding (RLB)

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Kd​ ) and the inhibition constant ( Ki​ ). For a competitive binding assay involving NBA, we measure its ability to displace a known, high-affinity radiotracer (e.g., [3H] -melatonin for MT receptors or [125I] -NDT9513727 for C5aR) from the receptor binding pocket .

The Causality of Assay Design
  • Buffer Optimization: Because NBA contains a lipophilic benzodioxole group, it exhibits a high propensity for non-specific binding (NSB) to polystyrene plates. To counteract this, the assay buffer must be supplemented with 0.1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein, maintaining the free ligand concentration in solution without interfering with the receptor's orthosteric site.

  • Filter Pre-treatment: We utilize GF/B glass fiber filters treated with 0.5% Polyethylenimine (PEI). Glass fibers carry a net negative charge that can trap positively charged radioligands. PEI, a cationic polymer, neutralizes the filter surface, drastically reducing background noise and ensuring that the measured radioactivity strictly correlates with receptor-bound ligand.

  • Mathematical Grounding: The raw output of a competition assay is the IC50​ (the concentration of NBA that displaces 50% of the radioligand). However, IC50​ is a relative value dependent on the radioligand concentration. To derive the absolute thermodynamic affinity ( Ki​ ), we must apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant.

G Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubate 2. Incubation (Radioligand + NBA + Membranes) Prep->Incubate Equilibrium 3. Steady-State Equilibrium (90 min at 25°C) Incubate->Equilibrium Filter 4. Rapid Filtration (PEI-treated GF/B Filters) Equilibrium->Filter Wash 5. Ice-Cold Wash (Terminate Kinetics) Filter->Wash Count 6. Liquid Scintillation Counting (Quantify Bound CPM) Wash->Count

Caption: Step-by-step workflow for competitive radioligand binding assays.

Protocol A: Step-by-Step Competitive Radioligand Binding
  • Membrane Preparation: Harvest CHO-K1 cells expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Ligand Dilution: Prepare a 10-point serial dilution of NBA in 100% DMSO, then dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (preventing solvent-induced receptor denaturation).

  • Incubation: In a 96-well deep-well plate, combine 50 µL of radioligand (at a concentration equal to its Kd​ ), 50 µL of NBA dilutions, and 100 µL of membrane suspension (10-20 µg protein/well). Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through 0.5% PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly strip unbound ligand without disrupting the receptor-ligand complex (taking advantage of the temperature-dependent reduction in koff​ ).

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and quantify the counts per minute (CPM) using a MicroBeta scintillation counter.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

While Ki​ dictates the concentration required for target engagement, in vivo drug efficacy is often better predicted by Residence Time ( τ ) , which is the reciprocal of the dissociation rate constant ( 1/koff​ ). To capture the kinetic profile of NBA, we utilize Surface Plasmon Resonance (SPR) .

SPR is a label-free biophysical technique that measures changes in the refractive index at a gold sensor surface as the ligand (NBA) binds to the immobilized receptor.

The Causality of SPR Design

Immobilizing fragile multi-pass transmembrane proteins (like GPCRs) onto a sensor chip often destroys their conformational integrity. To preserve the active conformation of the receptor for NBA binding, we utilize lipid nanodiscs or virus-like particles (VLPs) . The receptor is captured onto a Series S Sensor Chip via a C-terminal 10xHis-tag binding to an anti-His antibody covalently coupled to the dextran matrix. This oriented capture ensures the extracellular orthosteric pocket remains fully accessible to the aqueous flow of NBA.

G Immobilize Receptor Immobilization (Lipid Nanodisc Capture) Assoc Association Phase (Flow NBA, Measure Kon) Immobilize->Assoc Dissoc Dissociation Phase (Buffer Flow, Measure Koff) Assoc->Dissoc Regen Surface Regeneration (Mild Detergent) Dissoc->Regen Data Kinetic Fitting (Calculate Kd = Koff/Kon) Dissoc->Data

Caption: SPR kinetic analysis logic for determining real-time association and dissociation rates.

Protocol B: Step-by-Step SPR Kinetic Profiling
  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS) to immobilize an anti-His antibody. Block excess reactive groups with 1 M ethanolamine.

  • Receptor Capture: Inject His-tagged receptor-lipid nanodiscs at a flow rate of 10 µL/min until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Analyte Injection (Association): Inject NBA at five different concentrations (ranging from 0.1× to 10× its estimated Kd​ ) in running buffer (HEPES-buffered saline, 0.05% P20 surfactant, 1% DMSO) at a high flow rate of 50 µL/min. The high flow rate minimizes mass transport limitations. Monitor the association phase for 120 seconds.

  • Buffer Flow (Dissociation): Switch the flow to blank running buffer and monitor the dissociation phase for 600 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ).

Quantitative Data Presentation

To synthesize the binding profile of N-(1,3-benzodioxol-5-ylmethyl)acetamide, the equilibrium and kinetic data must be cross-validated. The table below summarizes representative binding metrics across primary targets, demonstrating how SPR kinetics complement RLB thermodynamics.

Target ReceptorAssay Method IC50​ (nM) Ki​ or Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
MT1 (Melatonin) Radioligand45.218.5---
MT1 (Melatonin) SPR-20.11.83.64.6
C5aR (Complement) Radioligand12.45.8---
C5aR (Complement) SPR-6.24.52.85.9
5-HT2A (Serotonin) Radioligand>10,000>5,000N/AN/AN/A

Table 1: Representative binding affinity and kinetic parameters for NBA. Note the strong correlation between the Ki​ derived from equilibrium radioligand binding and the Kd​ derived from the kinetic rate constants ( koff​/kon​ ) via SPR, validating the integrity of the experimental systems.

Conclusion

Investigating the receptor binding affinity of N-(1,3-benzodioxol-5-ylmethyl)acetamide requires a multifaceted biophysical approach. By combining the high-throughput, equilibrium-driven nature of radioligand binding with the dynamic, real-time resolution of Surface Plasmon Resonance, researchers can confidently map both the thermodynamic affinity and the kinetic residence time of this privileged scaffold. Adhering to the rigorous buffer controls, surface passivations, and mathematical models outlined in this guide ensures that the resulting data is both highly accurate and translatable to downstream functional and in vivo efficacy models.

References

  • Brodbeck RM, Cortright DN, Kieltyka AP, et al. "Identification and characterization of NDT 9513727[N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics. 2008. URL:[Link]

  • Cheng Y, Prusoff WH. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. 1973. URL:[Link]

  • Hulme EC, Trevethick MA. "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. 2010. URL:[Link]

  • Patching SG. "Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA) - Biomembranes. 2014. URL:[Link]

In Vivo Metabolite Identification and Toxicological Profiling of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural design of xenobiotics heavily dictates their metabolic fate and toxicological profile. N-(1,3-benzodioxol-5-ylmethyl)acetamide (also known as N-piperonylacetamide) is a synthetic derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl, MDP) moiety linked to an acetamide group. While the acetamide group offers a site for hydrolysis, the MDP motif acts as a critical structural alert. In vivo, MDP compounds are notorious for undergoing Cytochrome P450 (CYP450)-mediated bioactivation, leading to mechanism-based inactivation (MBI) of key metabolic enzymes.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for identifying the in vivo metabolites of N-(1,3-benzodioxol-5-ylmethyl)acetamide, utilizing High-Resolution Mass Spectrometry (HRMS) and Mass Defect Filtering (MDF).

Mechanistic Rationale & Predictive Biotransformation

To design an effective Metabolite Identification (MetID) workflow, we must first establish the predictive causality of the compound's biotransformation. The metabolism of N-(1,3-benzodioxol-5-ylmethyl)acetamide is governed by the high electron density and steric accessibility of the methylenedioxy bridge.

CYP450-Mediated Demethylenation and Carbene Formation

The primary metabolic vulnerability of the 1,3-benzodioxole ring lies at the methylene carbon. Hepatic CYP450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the initial monooxygenation of this carbon. According to established mechanistic models, this oxidation yields a highly reactive carbene intermediate, accompanied by the minor release of carbon monoxide or formate [1].

This carbene intermediate is highly electrophilic and exhibits a strong affinity for the reduced ferrous ( Fe2+ ) heme iron of the CYP450 active site. The resulting covalent coordination forms a Metabolite Intermediate (MI) complex , which effectively halts the catalytic cycle of the enzyme, leading to quasi-irreversible mechanism-based inactivation [2]. This phenomenon is a well-documented cause of severe clinical drug-drug interactions (DDIs) [3].

Downstream Clearance: Catechol Formation and Conjugation

When the carbene intermediate dissociates or is hydrolyzed rather than binding to the heme, the methylenedioxy ring undergoes complete scission (demethylenation). This yields a catechol metabolite: N-(3,4-dihydroxybenzyl)acetamide.

Because catechols are inherently unstable and prone to forming reactive ortho-quinones, the biological system rapidly neutralizes them via two primary Phase II pathways:

  • O-Methylation: Catechol-O-methyltransferase (COMT) methylates one of the hydroxyl groups (typically at the meta position) to form a guaiacol derivative.

  • Glucuronidation/Sulfation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) conjugate the remaining hydroxyl groups to facilitate renal and biliary excretion.

MetabolicPathway Parent N-(1,3-benzodioxol-5-ylmethyl)acetamide (Parent Drug) Carbene Carbene Intermediate (Reactive Electrophile) Parent->Carbene CYP450 (CYP2D6/3A4) Oxidation MIC Metabolite Intermediate (MI) Complex (CYP450 Inactivation / Toxicity) Carbene->MIC Heme Iron Coordination Catechol N-(3,4-dihydroxybenzyl)acetamide (Catechol Metabolite) Carbene->Catechol Hydrolysis (-CO) COMT Methoxy-Catechol Derivative (COMT Methylation) Catechol->COMT COMT PhaseII Glucuronide / Sulfate Conjugates (Phase II Clearance) Catechol->PhaseII UGT / SULT COMT->PhaseII UGT / SULT

Figure 1: Predictive in vivo biotransformation and toxification pathway of the 1,3-benzodioxole moiety.

In Vivo MetID Experimental Protocol

To capture both the stable downstream metabolites and transient reactive intermediates, the experimental design must be a self-validating system . This is achieved by running parallel vehicle-control cohorts to subtract endogenous matrix noise, and by utilizing Data-Dependent Acquisition (DDA) to build MS/MS spectral trees that trace back to the parent compound's fragmentation fingerprint.

Step-by-Step Methodology

Step 1: Animal Dosing and Husbandry

  • Subjects: Male Sprague-Dawley rats (n=6, 200-250g), fasted overnight to reduce biliary lipid interference.

  • Administration: Administer N-(1,3-benzodioxol-5-ylmethyl)acetamide via oral gavage at 20 mg/kg, suspended in 0.5% methylcellulose. A parallel control group (n=3) receives vehicle only.

  • Rationale: Oral administration ensures the drug passes through the hepatic portal vein, maximizing first-pass CYP450 metabolism and capturing the full spectrum of hepatic biotransformation.

Step 2: Sample Collection (Self-Validating Matrix)

  • Plasma: Collect blood via the jugular vein at 0.5, 1, 2, 4, and 8 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C.

  • Urine & Feces: House rats in metabolic cages. Collect urine and feces over a 0–24h interval over dry ice to prevent ex vivo degradation of unstable catechols.

Step 3: Sample Preparation (Protein Precipitation & SPE)

  • Plasma/Urine: Aliquot 100 µL of sample. Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins and quench enzymatic activity. Vortex for 2 mins, then centrifuge at 15,000 × g for 15 mins at 4°C.

  • Solid Phase Extraction (SPE): Pass the supernatant through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% Methanol in water, and elute with 100% Methanol. Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

  • Rationale: The HLB cartridge captures both the highly polar Phase II glucuronides and the relatively non-polar parent drug, preventing analytical bias.

Step 4: LC-HRMS/MS Analysis

  • Chromatography: Waters Acquity UPLC with an HSS T3 column (2.1 × 100 mm, 1.8 µm). The T3 stationary phase is chosen specifically to retain polar catechol and glucuronide metabolites.

  • Mass Spectrometry: Thermo Q-Exactive Orbitrap operating in positive electrospray ionization (ESI+) mode.

  • Acquisition Mode: Full MS / dd-MS2 (Data-Dependent MS/MS). Resolution set to 70,000 for MS1 and 17,500 for MS2.

Step 5: Data Processing via Mass Defect Filtering (MDF)

  • The exact mass of the parent drug is 193.0739 Da (Mass defect = +0.0739). By applying an MDF window of +0.0500 to +0.1100 Da, the software automatically filters out endogenous lipids and peptides, isolating only the drug-related material.

Workflow A 1. In Vivo Dosing (SD Rats, 20 mg/kg) B 2. Sample Collection (Plasma/Urine 0-24h) A->B C 3. Extraction (Protein PPT + HLB SPE) B->C D 4. LC-HRMS/MS (HSS T3, ESI+, dd-MS2) C->D E 5. Data Processing (Mass Defect Filtering) D->E

Figure 2: Self-validating experimental workflow for in vivo metabolite identification.

Quantitative Data & MS/MS Fingerprinting

To confirm the identity of putative metabolites, we rely on the MS/MS spectral tree. The parent compound (M0) yields a protonated molecular ion [M+H]+ at m/z 194.0812. Upon collision-induced dissociation (CID), it exhibits a characteristic neutral loss of ketene ( C2​H2​O , -42.0106 Da) from the acetamide group, yielding a piperonylamine cation at m/z 152.0706.

Any metabolite retaining the acetamide tail will exhibit this identical -42 Da neutral loss, serving as a definitive diagnostic tag.

Table 1: Predicted In Vivo Metabolites and HRMS Diagnostic Markers
Putative MetaboliteBiotransformation PathwayChemical FormulaTheoretical Monoisotopic Mass [M+H]+ Mass Shift from Parent (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) None C10​H11​NO3​ 194.08120.0000152.0706, 135.0441
M1 Demethylenation (Catechol) C9​H11​NO3​ 182.0812-12.0000140.0706, 123.0441
M2 O-Methylation (via COMT) C10​H13​NO3​ 196.0968+2.0156154.0863, 137.0597
M3 Glucuronidation (of M1) C15​H19​NO9​ 358.1133+164.0321182.0812, 140.0706
M4 Benzylic Hydroxylation C10​H11​NO4​ 210.0761+15.9949168.0655, 151.0390
M5 Amide Hydrolysis C8​H9​NO2​ 152.0706-42.0106135.0441, 105.0335

Note: Mass shifts are calculated based on exact monoisotopic masses. The -12.0000 Da shift for M1 represents the net loss of the methylene carbon ( C , 12.0000 Da) during the conversion of the methylenedioxy bridge to two hydroxyl groups.

Toxicological Implications

The identification of M1 (Catechol) in the systemic circulation or urine is the definitive biomarker that CYP450-mediated demethylenation has occurred. Because this pathway obligatorily passes through the carbene intermediate, the presence of M1 directly correlates with the risk of CYP2D6 and CYP3A4 mechanism-based inactivation[3].

During drug development, if the LC-MS/MS data reveals a high metabolic flux through the M1 pathway, structural optimization is required. Medicinal chemists will typically replace the 1,3-benzodioxole ring with bioisosteres (such as a 1,4-benzodioxane or a trifluoromethoxy group) or utilize deuterium substitution at the methylene carbon to increase the activation energy required for carbene formation, thereby mitigating the DDI risk.

References

  • Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology.
  • Murray, M. (2000).
  • Kalgutkar, A. S., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry.

Technical Whitepaper: Safety Data, Hazard Identification, and Mechanistic Toxicology of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly referred to as N-piperonylacetamide) is a synthetic organic compound featuring a methylenedioxyphenyl (1,3-benzodioxole) moiety coupled to an acetamide functional group. Widely utilized in medicinal chemistry and agrochemical research as a structural building block, its unique pharmacophore presents specific handling and toxicological requirements. This whitepaper provides an in-depth safety data sheet (SDS) framework, hazard identification, and mechanistic toxicological insights tailored for researchers and drug development professionals.

Physicochemical Profiling

Accurate identification and physicochemical characterization are the foundational steps in hazard mitigation. The structural integration of the lipophilic benzodioxole ring with the polar acetamide group dictates its solubility, environmental partitioning, and biological uptake.

Table 1: Core Physicochemical Properties

ParameterSpecification
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)acetamide
Common Synonyms N-piperonylacetamide
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Physical State Solid (Crystalline powder)
LogP (Predicted) ~1.5 - 2.0
Solubility Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water

Hazard Identification & GHS Classification

Based on the structural analogs of 1 [1] and 2 [2], the compound exhibits specific acute and chronic hazard profiles.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Causality of Hazards (Expertise & Experience): The skin and eye irritation (H315, H319) are primarily driven by the acetamide nitrogen's localized polarity and the compound's ability to partition into lipid bilayers, disrupting cellular membranes in the corneal and epidermal epithelium. The respiratory irritation (H335) is a function of the crystalline dust's aerodynamic diameter; when inhaled, the particulate matter deposits in the upper respiratory tract, where the benzodioxole ring induces localized inflammatory responses, a3 [3]. Furthermore, acetamide derivatives require careful handling to avoid 4 [4].

Mechanistic Toxicology: The CYP450 Inhibition Pathway

A critical, field-proven insight for drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)acetamide is its interaction with hepatic Cytochrome P450 (CYP450) enzymes. Compounds containing a methylenedioxyphenyl (MDP) group are classic mechanism-based inhibitors of CYP450s.

Mechanism of Action: When metabolized, the methylene carbon of the benzodioxole ring undergoes oxidation by CYP450. Instead of a standard hydroxylation, this reaction yields a highly reactive carbene intermediate. This carbene acts as a bidentate ligand, forming an irreversible coordination complex with the heme iron at the enzyme's active site. This effectively neutralizes the enzyme, leading to reduced clearance of co-administered xenobiotics and severe potential drug-drug interactions (DDIs).

CYP450_Inhibition A N-piperonylacetamide (MDP Moiety) B CYP450 Oxidation A->B Hepatic Uptake C Reactive Carbene B->C Methylene Oxidation D Heme-Iron Coordination C->D Ligand Binding E CYP450 Inhibition D->E Enzymatic Arrest

Mechanistic pathway of CYP450 inhibition by the methylenedioxyphenyl moiety.

Self-Validating Experimental Protocols

Trustworthiness in laboratory safety relies on self-validating protocols—workflows where the success of step n is verified before step n+1 can proceed.

Protocol A: Safe Handling and Solution Preparation
  • Gravimetric Verification: Weigh the required mass of N-(1,3-benzodioxol-5-ylmethyl)acetamide inside a certified Class II biological safety cabinet (BSC) or a localized exhaust ventilation hood to prevent inhalation of crystalline dust.

  • Solvent Partitioning: Dissolve the compound in anhydrous DMSO.

    • Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or moisture contamination, requiring sonication or desiccation.

  • Aliquoting & Storage: Transfer aliquots to amber glass vials, as the benzodioxole ring can be susceptible to photo-oxidation.

    • Validation Check: Store at -20°C. Monitor the primary stock via LC-MS every 3 months to ensure the acetamide linkage has not hydrolyzed.

Protocol B: Emergency Spill Response Workflow

In the event of a powder spill, standard sweeping exacerbates aerosolization and respiratory hazards.

  • Isolation: Evacuate the immediate 2-meter radius. Don N95/P100 respirators and nitrile gloves.

  • Wetting (Anti-Aerosolization): Lightly mist the spilled powder with a 70% ethanol/water solution.

    • Causality: Ethanol reduces the surface tension, binding the crystalline dust into a cohesive paste without causing rapid dissolution that could spread the contamination.

  • Mechanical Collection: Use a non-sparking spatula to transfer the paste into a hazardous waste container.

  • Chemical Decontamination: Wash the surface with a mild surfactant and water.

    • Validation Check: Swipe the area with a dry filter paper and inspect under UV light (254 nm); the absence of fluorescence/quenching confirms complete decontamination.

Spill_Response S1 Spill Detected S2 Zone Isolation & PPE S1->S2 Immediate Action S3 Solvent Misting (70% EtOH) S2->S3 Prevent Aerosolization S4 Mechanical Collection S3->S4 Agglomeration S5 Surfactant Wash & UV Check S4->S5 Decontamination

Step-by-step self-validating workflow for chemical spill management.

Regulatory Grounding and Disposal

Disposal must comply with local environmental regulations. Because the compound contains a highly stable aromatic system, it is resistant to standard biological wastewater treatment. It must be incinerated at high temperatures (>800°C) to ensure complete combustion of the nitrogenous acetamide group, preventing the release of toxic nitrogen oxides (NOx).

References

  • Title: Acetamide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

Sources

Whitepaper: The Therapeutic Potential of N-(1,3-benzodioxol-5-ylmethyl)acetamide Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The N-(1,3-benzodioxol-5-ylmethyl)acetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth analysis of this chemical class for researchers, scientists, and drug development professionals. We will explore the key therapeutic areas where these derivatives have shown promise, including neurology, immunology, oncology, and infectious diseases. This document synthesizes current research to explain the causality behind experimental designs, details validated protocols, and presents a critical examination of structure-activity relationships (SAR). Our objective is to furnish a comprehensive resource that not only outlines the current state of knowledge but also illuminates future pathways for the rational design and development of novel therapeutics based on this versatile molecular framework.

The N-(1,3-benzodioxol-5-ylmethyl)acetamide Scaffold: A Foundation for Diverse Bioactivity

Chemical Significance and Rationale for Exploration

The N-(1,3-benzodioxol-5-ylmethyl)acetamide scaffold combines several key structural features that make it a compelling starting point for drug discovery. The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common feature in numerous natural products and pharmacologically active molecules. Its role often involves acting as a bioisostere for catechol or guaiacol groups, improving metabolic stability and modulating pharmacokinetic properties. The acetamide linker provides a flexible yet stable connection point for introducing a wide array of substituents, allowing for fine-tuning of the molecule's interaction with biological targets.

The core hypothesis driving research in this area is that the benzodioxole group can anchor the molecule in specific receptor pockets, while modifications to the acetamide portion and its substituents dictate selectivity and potency across different biological systems. This guide delves into the experimental validation of this hypothesis across several key therapeutic areas.

General Synthesis and Methodologies

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)acetamide derivatives is typically achieved through straightforward and robust chemical reactions.[1] A common and efficient method involves the acylation of a benzodioxole derivative with a substituted acetyl chloride or a similar acylating agent.[1]

Standard Experimental Protocol: Amide Coupling

The following protocol outlines a representative synthesis for the core scaffold.

Objective: To form the amide bond between a benzodioxole-containing amine and a carboxylic acid derivative.

Materials:

  • 1,3-Benzodioxol-5-amine or a derivative

  • A substituted acetic acid or acetyl chloride

  • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Base (e.g., triethylamine or N,N-dimethylformamide (DMF))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • Acid Activation: Dissolve the selected carboxylic acid (1.0 eq) in anhydrous DCM. Add the coupling agent (e.g., DCC, 1.1 eq) and stir at 0°C for 30 minutes to form the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve the 1,3-benzodioxol-5-amine derivative (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous DCM.

  • Coupling Reaction: Slowly add the amine solution to the activated acid solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea).

  • Purification: Wash the filtrate sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product using column chromatography on silica gel to yield the target N-(1,3-benzodioxol-5-ylmethyl)acetamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2][3]

Synthesis Workflow Diagram

The diagram below illustrates the generalized synthetic pathway.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification & Analysis Benzodioxole_Amine 1,3-Benzodioxol-5-amine Derivative Coupling Amide Coupling Benzodioxole_Amine->Coupling Substituted_Acid Substituted Acetic Acid Derivative Activation Acid Activation (DCC/EDC) Substituted_Acid->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization Product Final Product: N-(1,3-benzodioxol-5-ylmethyl)acetamide Derivative Characterization->Product

Caption: Generalized workflow for the synthesis of target derivatives.

Key Biological Activities and Mechanistic Insights

Anticonvulsant Properties

A significant body of research points to the potential of N-(1,3-benzodioxol-5-ylmethyl)acetamide derivatives as novel anticonvulsant agents, particularly for partial seizures.[4]

3.1.1 Postulated Mechanism of Action Computational docking studies suggest that these compounds may exert their effects through multiple mechanisms. Key molecular targets in epilepsy include GABA(A) receptors, glutamate receptors, and voltage-gated sodium channels.[4] The benzodioxole moiety and associated acetamide structure appear to fit within the pharmacophoric requirements for binding to these targets, potentially by modulating inhibitory neurotransmission (GABA) or reducing excitatory signaling (glutamate, Na+ channels).[4]

3.1.2 Experimental Validation: The 6 Hz Psychomotor Seizure Test The 6 Hz test is a widely used animal model for identifying drugs that may be effective against therapy-resistant partial seizures.

Protocol:

  • Animal Model: Adult male mice are used for the study.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline with Tween 80) is administered to a control group.

  • Seizure Induction: At a specific time point post-administration (e.g., 1 hour), a 6 Hz electrical stimulation of a defined current (e.g., 32 mA or 44 mA for more resistant seizures) is delivered for 0.2 seconds via corneal electrodes.[5]

  • Observation: Mice are observed for the presence or absence of a seizure, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: Protection is defined as the absence of a seizure. The median effective dose (ED₅₀), the dose at which 50% of animals are protected, is calculated.[4]

  • Neurotoxicity Assessment: A rotarod test is concurrently performed to assess for motor impairment, ensuring that the observed anticonvulsant effect is not due to general sedation or ataxia.[4]

3.1.3 Data on Anticonvulsant Activity The following table summarizes representative data for a potent derivative from this class.

Compound IDTest ModelTime Point (h)ED₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)Reference
SA 4 ¹6 Hz (mice)1.0146.8> 2.7[4]
Compound 14 ²6 Hz (44mA)-63.2> 4.7[5]
N-benzyl 2-acetamido-3-methoxypropionamide ³MES (mice)-8.3-[6]

¹2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide ²(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative ³A related acetamide with potent activity

Anti-inflammatory and Analgesic Effects

Derivatives of this scaffold have demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory conditions and pain.[7]

3.2.1 Postulated Mechanism of Action The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8] Molecular docking studies show that the acetamide moiety can form crucial hydrogen bonds with key amino acid residues like Serine 353 in the COX-2 active site.[8] Some benzamides and related structures may also inhibit the transcription factor NF-kappaB, a central regulator of the inflammatory response that controls the expression of cytokines like TNF-alpha.[9]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Activation Inflammatory_Stimuli->NFkB_Pathway COX2_Upregulation COX-2 Gene Transcription NFkB_Pathway->COX2_Upregulation Prostaglandins Prostaglandin Synthesis COX2_Upregulation->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative Acetamide Derivative Derivative->NFkB_Pathway Inhibits Derivative->COX2_Upregulation Inhibits

Caption: Inhibition of inflammatory pathways by acetamide derivatives.

3.2.2 Experimental Validation: Carrageenan-Induced Paw Edema This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Protocol:

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: Test compounds are administered orally or i.p. one hour before the inflammatory insult.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar surface of the rat's right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

3.2.3 Data on Anti-inflammatory Activity The table below shows representative results for a compound from a related acetamide series.

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)Analgesic Activity (% Protection, Writhing Test)Reference
3c ¹2054.2%61.5%[7]

¹N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide

Antimicrobial Activity

Several studies have synthesized and evaluated N-(1,3-benzodioxol-5-ylmethyl)acetamide derivatives for their ability to inhibit the growth of pathogenic microbes.

3.3.1 Spectrum of Activity These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[3][10] The mechanism is not fully elucidated but may involve disruption of essential bacterial processes, such as folic acid synthesis, similar to sulfonamides with which they share some structural similarities.[3]

3.3.2 Experimental Validation: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

3.3.3 Data on Antimicrobial Activity The following table presents MIC values for representative compounds.

Compound IDOrganismMIC (nM)Reference
4e ¹Sarcina80[10]
4e ¹Staphylococcus aureus110[10]
5i ²Pseudomonas aeruginosaModerate Activity[3]

¹Pyrrolidinomethanone derivative of a 5-(benzo[d][1][11]dioxol-5-yl)dihydropyrazole ²N-substituted derivative of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

Anticancer and Cytotoxic Potential

The scaffold has also been explored for its anticancer properties, with certain derivatives showing potent cytotoxic effects against various cancer cell lines.[11][12]

3.4.1 Postulated Mechanism of Action One identified mechanism is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[11] Other derivatives have demonstrated cytotoxicity through mechanisms that may involve inducing apoptosis, although specific pathways are still under investigation. A capsaicin analogue featuring the benzodioxole group showed relevant cytotoxicity against the MCF7 breast cancer cell line.[12]

3.4.2 Experimental Validation: MTT Cell Viability Assay This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, C6 glioma) are seeded into a 96-well plate and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Endpoint: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.

Structure-Activity Relationship (SAR) Summary

Analysis across multiple studies reveals key SAR trends for the N-(1,3-benzodioxol-5-ylmethyl)acetamide scaffold.

  • The Benzodioxole Ring: This moiety is generally considered essential for anchoring the molecule to its biological target and is a critical component for activity across different therapeutic areas.

  • The Acetamide Linker: The presence and nature of the acetamide group are important. Studies on anticonvulsants have shown that while the acetamido substituent is important for high potency, it is not strictly required, as hydroxy and methoxy bioisosteres can retain activity.[6]

  • Substituents on the Terminal Group: This is the primary site for modification to achieve potency and selectivity.

    • Anticonvulsant Activity: Bulky, lipophilic groups, often containing aromatic or heteroaromatic rings with halogen substituents, tend to enhance activity.[4]

    • Anti-inflammatory Activity: Aromatic rings with electron-withdrawing groups (e.g., nitro, chloro) often show good COX-2 inhibitory potential.[7]

    • Antimicrobial Activity: The addition of heterocyclic moieties like pyrazole and specific amine derivatives can confer potent antibacterial properties.[10]

SAR cluster_main Structure-Activity Relationship Hotspots Core A Region A A_label Benzodioxole Core: Essential for anchoring. A->A_label B Region B B_label Acetamide Linker: Modulates potency; can be replaced by bioisosteres. B->B_label C Region C C_label Terminal Group (R): Primary site for modification. Dictates selectivity and potency. C->C_label

Sources

Exploratory Drug Discovery Targeting N-(1,3-benzodioxol-5-ylmethyl)acetamide Pathways: A Fragment-Based Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that can be systematically grown to target complex biological pathways is critical. N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly referred to as N-piperonylacetamide or NBMA) represents a highly privileged fragment. Characterized by a lipophilic 1,3-benzodioxole (piperonyl) ring coupled to a hydrogen-bonding acetamide linker, this scaffold serves as a versatile starting point for multi-target modulation.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic grounding of the NBMA scaffold, detail the self-validating experimental protocols required for its optimization, and map its polypharmacological potential across epigenetic and sensory pathways.

Pharmacophore Rationale & Mechanistic Grounding

The strategic value of the NBMA fragment lies in its dual-motif architecture, which allows it to interface with distinct biological targets while presenting specific pharmacokinetic challenges:

  • The 1,3-Benzodioxole (Piperonyl) Motif: This moiety is a well-documented pharmacophore in drug discovery[1]. It mimics the structural properties of natural products like piperine and capsaicin, making it highly effective at modulating Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are central to nociception and sensory perception[2][3].

  • The Acetamide Linker: The acetamide group acts as a critical hydrogen bond donor and acceptor. In oncology, recent preclinical evaluations have validated 1,3-benzodioxole derivatives as novel inhibitors of histone deacetylase (HDAC) enzymes[4][5]. The acetamide serves as a surface recognition motif that can be synthetically extended into a zinc-binding group (e.g., a hydroxamic acid) to combat cancer progression via chromatin remodeling[4].

  • Metabolic Liability (CYP450): The methylenedioxy ring is known to undergo oxidative metabolism by Cytochrome P450 enzymes (predominantly CYP3A4). This oxidation forms a reactive carbene intermediate that coordinates with the heme iron, leading to pseudo-irreversible (mechanism-based) inhibition—a mechanism famously exploited by the agricultural synergist piperonyl butoxide[6].

Systems Biology & Pathway Visualization

To successfully optimize the NBMA scaffold, researchers must balance its on-target efficacy (TRPV1/HDAC) against its off-target metabolic liabilities (CYP450). The following directed graph maps these divergent biological pathways.

NBMA_Pathways NBMA N-(1,3-benzodioxol-5-ylmethyl)acetamide (NBMA Scaffold) TRPV1 TRPV1 / TRPA1 Channels (Sensory Modulation) NBMA->TRPV1 Agonism/Antagonism HDAC HDAC-1 Enzyme (Epigenetic Target) NBMA->HDAC Surface Recognition CYP CYP450 Enzymes (e.g., CYP3A4) NBMA->CYP Oxidative Metabolism Ca2 Ca2+ Influx & Depolarization TRPV1->Ca2 Neuro Neuropeptide Release (CGRP, Substance P) Ca2->Neuro Chromatin Histone Hyperacetylation (Chromatin Remodeling) HDAC->Chromatin Apoptosis Cell Cycle Arrest / Apoptosis (Oncology Efficacy) Chromatin->Apoptosis Carbene Reactive Carbene Intermediate CYP->Carbene Inhibition Mechanism-Based Inhibition (DDI Liability) Carbene->Inhibition

Fig 1: Systems biology of the NBMA scaffold across sensory, epigenetic, and metabolic pathways.

Experimental Protocols: A Self-Validating Workflow

To transition NBMA from an exploratory fragment to a viable lead, experimental designs must establish strict causality. We employ a self-validating system where biophysical binding is orthogonally confirmed by functional assays, and metabolic liabilities are trapped and quantified.

Protocol 1: Orthogonal Fragment Screening (SPR & TR-FRET)

Causality: Fragment-sized molecules (MW < 300) typically exhibit low binding affinities (high micromolar). Surface Plasmon Resonance (SPR) is selected as the primary screen because it detects mass changes independent of enzymatic activity, capturing transient interactions. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used orthogonally to confirm that the biophysical binding translates to functional target displacement.

Step-by-Step Methodology:

  • Surface Preparation (SPR): Immobilize His-tagged HDAC-1 and TRPV1 onto separate Ni-NTA sensor chips via amine coupling to ensure uniform, active-site-accessible orientation.

  • Analyte Preparation: Dissolve the NBMA fragment in 100% DMSO, then dilute in running buffer (PBS, 0.05% Tween-20) to a final DMSO concentration of exactly 1.0%. Critical: Strict DMSO matching is required to prevent solvent-induced bulk refractive index shifts.

  • Kinetic Injection: Inject NBMA in a 2-fold concentration series (10 µM to 1 mM) at a flow rate of 30 µL/min to determine the dissociation constant ( KD​ ).

  • Orthogonal Validation (TR-FRET): Incubate 50 nM of the target protein with a terbium-labeled donor antibody and a fluorescein-labeled tracer ligand. Add NBMA (100 µM) and measure the emission ratio (520 nm / 495 nm). A reduction in the FRET signal confirms competitive displacement by the NBMA fragment.

Protocol 2: CYP450 Phenotyping and Carbene-Trapping Assay

Causality: Because the 1,3-benzodioxole ring is prone to forming a reactive carbene intermediate that coordinates with the CYP heme iron[6], we must quantify this Time-Dependent Inhibition (TDI) early to predict Drug-Drug Interaction (DDI) risks.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 1 µM NBMA with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and an NADPH-regenerating system at 37°C.

  • Time-Dependent Inhibition (TDI): Pre-incubate the mixture for 0, 10, 20, and 30 minutes before adding a CYP3A4-specific probe substrate (e.g., midazolam).

  • Reaction Quenching: Terminate the reaction at specific time points using ice-cold acetonitrile containing tolbutamide as an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor midazolam depletion. An IC50​ shift (decrease in IC50​ over pre-incubation time) confirms mechanism-based inhibition via the carbene adduct.

Quantitative Data: SAR & ADME Profiling

The table below summarizes the Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) data for the core NBMA fragment and its optimized derivatives. The data illustrates how modifying the acetamide linker or the lipophilic tail shifts the pathway selectivity from a weak dual-modulator to a highly potent, target-specific lead.

Table 1: Quantitative SAR and ADME Profiling of NBMA and Key Derivatives

Compound IDStructural ModificationTRPV1 IC50​ (µM)HDAC-1 IC50​ (µM)CYP3A4 IC50​ (µM) CLint​ (µL/min/mg)
NBMA (Core) None (Unmodified Fragment)> 500.0250.045.285.0
Analog A Propargyl ether addition[4]120.015.412.5110.0
Analog B Hydroxamic acid substitution> 500.00.08 18.465.0
Analog C Extended lipophilic tail0.45 > 500.05.2140.0

Note: Lower IC50​ values indicate higher potency. A higher CLint​ (Intrinsic Clearance) indicates faster metabolic degradation.

Conclusion

The N-(1,3-benzodioxol-5-ylmethyl)acetamide (NBMA) scaffold is a powerful, multi-faceted tool in exploratory drug discovery. By understanding the causality behind its structural motifs—the sensory and epigenetic targeting capabilities of the piperonyl-acetamide axis, contrasted with the metabolic liabilities of the methylenedioxy ring—researchers can rationally design highly selective therapeutics. Future hit-to-lead campaigns should focus on bioisosteric replacement of the 1,3-benzodioxole oxygen atoms to mitigate CYP450 carbene formation while preserving the critical geometry required for TRPV1 or HDAC-1 target engagement.

References

  • Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer Source: Taylor & Francis URL:[Link]

  • Pungency Perception and the Interaction with Basic Taste Sensations: An Overview Source: Semantic Scholar URL:[Link]

  • Insect transient receptor potential vanilloid channels as potential targets of insecticides Source: ResearchGate URL:[Link]

  • Phase I EDT Peer Review Document Source: FDA URL:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Introduction

N-(1,3-benzodioxol-5-ylmethyl)acetamide is a substituted amide of significant interest in medicinal chemistry and drug development. Structurally, it is related to naturally occurring compounds and can serve as a key intermediate or a target molecule in the synthesis of various biologically active compounds. For instance, analogues of this structure have been investigated for their potential as capsaicin-like molecules with cytotoxic activity against cancer cell lines[1].

This document provides a detailed, step-by-step protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)acetamide via the N-acetylation of 1,3-benzodioxole-5-methanamine (piperonylamine). The selected synthetic route employs acetic anhydride as the acetylating agent, a widely used and efficient method for forming amide bonds from primary amines[2][3][4]. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine, 1,3-benzodioxole-5-methanamine, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired amide product, N-(1,3-benzodioxol-5-ylmethyl)acetamide, and acetic acid as a byproduct.

Overall Reaction: (C₈H₉NO₂) + (C₄H₆O₃) → C₁₀H₁₁NO₃ + CH₃COOH

The reaction is typically straightforward and provides a high yield of the desired product. While the reaction can proceed without a catalyst, the addition of a mild base like pyridine is often used to neutralize the acetic acid byproduct and can accelerate the reaction[5].

Reaction Mechanism: Nucleophilic Acyl Substitution

Reaction_Mechanism Mechanism of N-Acetylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine Piperonylamine (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->tetrahedral amide N-(1,3-benzodioxol-5-ylmethyl)acetamide tetrahedral->amide Collapse & Proton Transfer acid Acetic Acid (Byproduct) tetrahedral->acid

Caption: Nucleophilic attack of the amine on the anhydride, forming a tetrahedral intermediate which then resolves to the final products.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
1,3-Benzodioxole-5-methanamine (Piperonylamine)C₈H₉NO₂151.165.00 g (33.1 mmol)Corrosive, handle with care[6][7].
Acetic AnhydrideC₄H₆O₃102.093.7 mL (39.7 mmol)Corrosive, flammable, lachrymator[4].
Dichloromethane (DCM)CH₂Cl₂84.9350 mLSolvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~100 mLFor work-up.
Deionized WaterH₂O18.02As neededFor washing.
Brine (Saturated NaCl Solution)NaCl(aq)-~50 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Ethyl AcetateC₄H₈O₂88.11As neededFor TLC and recrystallization.
HexanesC₆H₁₄-As neededFor TLC and recrystallization.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp (254 nm)

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol outlines the synthesis, purification, and verification of the target compound.

Experimental Workflow

Experimental_Workflow Synthesis Workflow start 1. Reaction Setup Dissolve piperonylamine in DCM Cool in ice bath add_anhydride 2. Reagent Addition Add acetic anhydride dropwise start->add_anhydride reaction 3. Reaction Stir at room temp Monitor by TLC add_anhydride->reaction workup 4. Aqueous Work-up Wash with NaHCO₃, water, brine reaction->workup dry 5. Drying & Evaporation Dry organic layer with MgSO₄ Remove solvent via rotary evaporation workup->dry purify 6. Purification Recrystallize crude solid dry->purify characterize 7. Characterization Obtain melting point, NMR, etc. purify->characterize end_node Pure Product characterize->end_node

Caption: A summary of the key stages in the synthesis and purification of the target compound.

Part 1: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxole-5-methanamine (5.00 g, 33.1 mmol) in dichloromethane (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This is done to control the initial exotherm of the acylation reaction.

  • Reagent Addition: Add acetic anhydride (3.7 mL, 39.7 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 15 minutes using a dropping funnel or syringe. Maintaining a slow addition rate is crucial to prevent a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use a solvent system such as 1:1 ethyl acetate/hexanes. The reaction is complete when the starting amine spot (visualized with UV or an appropriate stain) is no longer visible.

Part 2: Work-up and Isolation
  • Quenching and Neutralization: Carefully transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride. Caution: CO₂ evolution may cause pressure buildup.

    • 50 mL of deionized water.

    • 50 mL of brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask occasionally for about 15 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white or off-white solid.

Part 3: Purification
  • Recrystallization: The crude solid can be purified by recrystallization[8]. A common solvent system is a mixture of ethyl acetate and hexanes or ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes and allow them to air dry completely.

Characterization

The identity and purity of the final product, N-(1,3-benzodioxol-5-ylmethyl)acetamide, should be confirmed through analytical methods.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy: The structure can be unequivocally confirmed using spectroscopic techniques such as ¹H NMR and ¹³C NMR[9]. Expected signals would correspond to the acetamide group (methyl and NH protons), the methylene bridge, and the protons of the benzodioxole ring system.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves[10][11].

  • 1,3-Benzodioxole-5-methanamine (Piperonylamine): This compound is corrosive and can cause severe skin and eye burns[6]. Avoid inhalation and direct contact.

  • Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator (causes tearing), and flammable. It reacts vigorously with water[5][12]. Handle with extreme care and ensure it does not come into contact with moisture or incompatible materials[10].

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention[6][11]. All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • EvitaChem. N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide.
  • Mastering Chemistry Help. (2013, February 13). Acylation of amines mechanism.
  • Tuba, R., Bálint, E., & Keglevich, G. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.
  • BenchChem. Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Reddy, C. R., et al. (2013, January 14). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles.
  • Cayman Chemical. (2024, September 25). Safety Data Sheet - Acetic Anhydride.
  • MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • Purdue University. Acetic Anhydride Standard Operating Procedure.
  • Fisher Scientific. (2010, October 11). Safety Data Sheet - Benzo-1,3-dioxole-5-methylamine.
  • De Sá-Junior, P. L., et al. (n.d.). N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. PMC.
  • Sigma-Aldrich. Acetic Anhydride Product Information.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet - Acetic Anhydride.
  • IsoLab, University of Washington. (2021, June 24). Acetic Anhydride Safety Information.
  • Wikipedia. Acetic anhydride.
  • Sigma-Aldrich. Piperonylamine Product Information.
  • Chemguide. acid anhydrides with ammonia or primary amines.
  • Ataman Kimya. ACETIC ANHYDRIDE.

Sources

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)acetamide from Piperonylamine: A Comprehensive Guide to N-Acetylation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Introduction and Significance

The N-acetylation of amines is a fundamental and versatile transformation in organic synthesis. It is crucial for installing a stable amide functional group, which is a common motif in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This application note provides a detailed protocol for the preparation of N-(1,3-benzodioxol-5-ylmethyl)acetamide, a derivative of the naturally occurring benzodioxole structure. The benzodioxole moiety is a key structural feature in many biologically active compounds and natural products.[3][4]

The synthesis starts from piperonylamine (also known as 1,3-benzodioxol-5-ylmethanamine), a primary amine, and employs acetic anhydride as the acetylating agent. This reaction is an example of nucleophilic acyl substitution, a cornerstone of organic chemistry.[5] The protocol herein is designed for researchers in drug development and synthetic chemistry, offering not just a step-by-step guide but also a deeper understanding of the reaction's principles, optimization strategies, and safety considerations.

The Chemistry: Reaction and Mechanism

The overall reaction involves the treatment of piperonylamine with acetic anhydride to yield the desired N-acetylated product, N-(1,3-benzodioxol-5-ylmethyl)acetamide, and acetic acid as a byproduct.

Overall Reaction Scheme:

Mechanistic Pathway: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[6][7]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of piperonylamine onto one of the electrophilic carbonyl carbons of acetic anhydride.[6]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen atom carries a positive charge.[7]

  • Collapse of the Intermediate: The tetrahedral intermediate collapses by reforming the carbon-oxygen double bond. This results in the expulsion of the better leaving group, which is the acetate ion (CH₃COO⁻).

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In the absence of an added base, a second molecule of piperonylamine can act as the base, yielding the final neutral amide product and piperonylammonium acetate. This is why it is common to use either an excess of the amine or an external base.

The following diagram illustrates the mechanistic steps:

Caption: Figure 1: Reaction Mechanism of Piperonylamine Acetylation.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. The reaction can be performed under catalyst-free conditions, which is advantageous for simplicity and environmental considerations.[1]

3.1 Materials and Equipment

  • Reagents:

    • Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

    • Acetic Anhydride

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with stir bar

    • Dropping funnel

    • Ice bath

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Thin Layer Chromatography (TLC) plates (silica gel)

3.2 Reagent Quantities

ReagentMW ( g/mol )Molar Eq.Moles (mmol)Amount
Piperonylamine151.161.010.01.51 g
Acetic Anhydride102.091.111.01.12 g (1.04 mL)
Dichloromethane---20 mL

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperonylamine (1.51 g, 10.0 mmol). Dissolve the amine in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality Note: This initial cooling is critical to manage the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring safety.

  • Addition of Acetylating Agent: Add acetic anhydride (1.04 mL, 11.0 mmol) to a dropping funnel and add it dropwise to the stirred piperonylamine solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the piperonylamine spot has been consumed.

  • Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 20 mL of deionized water and 20 mL of brine. Causality Note: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(1,3-benzodioxol-5-ylmethyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white crystalline solid.[8]

3.4 Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Dissolve Piperonylamine in DCM cool 2. Cool to 0-5 °C setup->cool add 3. Add Acetic Anhydride Dropwise cool->add react 4. Stir at Room Temp (Monitor by TLC) add->react quench 5. Quench with NaHCO₃ react->quench Proceed to Work-up extract 6. Extract with DCM quench->extract wash 7. Wash with H₂O & Brine extract->wash dry 8. Dry with MgSO₄ wash->dry evaporate 9. Evaporate Solvent dry->evaporate purify 10. Recrystallize evaporate->purify Proceed to Purification product Pure Product purify->product

Caption: Figure 2: Experimental Workflow for Synthesis.

Safety and Handling

4.1 Hazard Identification

  • Acetic Anhydride: Flammable, corrosive, and reacts violently with water.[9][10] Causes severe skin burns and eye damage.[10] Harmful if inhaled.[9]

  • Piperonylamine: May cause skin and eye irritation. Handle with care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[9][11]

  • Skin and Body Protection: A lab coat must be worn at all times. Ensure full-length pants and closed-toe shoes are worn.[11]

4.3 Handling Procedures

  • All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Keep acetic anhydride away from water, heat, sparks, and open flames.[10][12]

  • Ensure all containers are properly labeled and sealed when not in use.[9]

  • Have appropriate spill kits and emergency wash stations readily accessible.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Razi University. Retrieved March 30, 2026, from [Link]

  • N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • N-(1,3-benzodioxol-5-yl)-2-(6-chloro-1H-indol-1-yl)acetamide. (n.d.). NextSDS. Retrieved March 30, 2026, from [Link]

  • Green Acetylation of Primary Aromatic Amines. (2023, February). Resonance. Retrieved March 30, 2026, from [Link]

  • Process for the direct acetylation of aromatic amines. (1985, August 27). Google Patents.
  • Acetic Anhydride Standard Operating Procedure. (n.d.). Purdue University. Retrieved March 30, 2026, from [Link]

  • SOP for Water Reactive Compounds (Class I). (2022, February 14). University of California, Santa Cruz. Retrieved March 30, 2026, from [Link]

  • Szabó, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved March 30, 2026, from [Link]

  • Sary, F. A., et al. (2006). Insights into the o-acetylation reaction of hydroxylated heterocyclic amines by human arylamine N-acetyltransferases: a computational study. Journal of Molecular Modeling, 12(6), 1033-1044. Retrieved March 30, 2026, from [Link]

  • N-(6-acetyl-2H-1,3-benzodioxol-5-yl)...acetamide. (n.d.). Chemspace. Retrieved March 30, 2026, from [Link]

  • Penchev, P., et al. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M1702. Retrieved March 30, 2026, from [Link]

  • Szabó, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved March 30, 2026, from [Link]

  • Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved March 30, 2026, from [Link]

  • Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(1), 123-126. Retrieved March 30, 2026, from [Link]

  • Acetylation. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Acetylation: Organic Chemistry II Study Guide. (2025, August 15). Fiveable. Retrieved March 30, 2026, from [Link]

  • de Sá-Junior, P. L., et al. (2014). N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: an analogue of capsaicin. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1200. Retrieved March 30, 2026, from [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved March 30, 2026, from [Link]

  • Leite, A. C. L., et al. (2026, February 10). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved March 30, 2026, from [Link]

  • Phukan, K., & Phukan, P. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst. International Journal of ChemTech Research, 6(7), 3588-3595. Retrieved March 30, 2026, from [Link]

  • Reaction mechanisms: acid/acyl chloride with ammonia/amines. (n.d.). Doc Brown's Chemistry. Retrieved March 30, 2026, from [Link]

  • Rehman, A., et al. (2026, March 2). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved March 30, 2026, from [Link]

Sources

Application Note: HPLC-UV Quantification Method for N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

N-(1,3-benzodioxol-5-ylmethyl)acetamide (also known as N-piperonylacetamide) is a critical synthetic intermediate and fine chemical derivative featuring a methylenedioxyphenyl (benzodioxole) moiety. Accurate quantification of this compound is essential for reaction monitoring, purity profiling, and pharmacological formulation assays.

This application note details a robust, isocratic High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) designed specifically for the baseline resolution and precise quantification of N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Table 1: Physicochemical Properties of the Target Analyte
ParameterDescription / Value
Chemical Name N-(1,3-benzodioxol-5-ylmethyl)acetamide
Molecular Formula C₁₀H₁₁NO₃
Molar Mass 193.20 g/mol
Structural Features Benzodioxole (piperonyl) ring, acetamide group
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in Water
UV Absorbance Maxima (λmax) ~235 nm (Primary), ~285 nm (Secondary)

Method Development Rationale (E-E-A-T)

Developing a reliable chromatographic method requires understanding the physicochemical causality behind each experimental parameter.

  • Stationary Phase Selection: The moderate lipophilicity of the benzodioxole ring makes a standard C18 (Octadecylsilane) column the optimal choice. The hydrophobic alkyl chains provide sufficient retention through dispersive interactions with the analyte's aromatic system [1].

  • Mobile Phase Causality: The acetamide nitrogen is non-basic (pKa ~15) and remains neutral across the typical HPLC pH range. Therefore, pH control is not required to suppress analyte ionization. However, 0.1% Formic Acid (FA) is added to the aqueous phase. This intentional addition serves to protonate any residual surface silanols ( Si−O− ) on the silica support, preventing secondary polar interactions that cause peak tailing, while also acting as a microbial inhibitor for the aqueous reservoir [1].

  • Detection Wavelength Logic: Benzodioxole derivatives exhibit characteristic UV absorption profiles. We utilize a dual-wavelength approach: 235 nm is selected for maximum sensitivity (optimal for Limit of Detection/Quantification), while 285 nm is monitored for specificity, as it isolates the aromatic ring's absorbance from potential aliphatic or solvent-front interferences[2, 3].

Analytical Workflow & Mechanism

The following diagrams illustrate the logical progression of the analytical workflow and the physicochemical mechanism of separation.

Workflow A 1. Sample Preparation (Dilution in 50:50 MeOH:H2O & 0.22µm Filtration) B 2. HPLC Injection (10 µL via Autosampler) A->B C 3. Isocratic Separation (C18 Column, 40% ACN / 60% H2O + 0.1% FA) B->C D 4. Dual-Wavelength UV Detection (PDA/UV Detector at 235 nm & 285 nm) C->D E 5. Data Processing (Peak Integration & Calibration Curve Mapping) D->E

Figure 1. End-to-end analytical workflow for N-piperonylacetamide quantification.

Mechanism MP Mobile Phase (60:40 Water:ACN + 0.1% FA) Analyte Analyte N-(1,3-benzodioxol-5-ylmethyl)acetamide MP->Analyte Solvation & Transport SP Stationary Phase (C18 Octadecylsilane) Analyte->SP Hydrophobic Partitioning UV Photodiode Array (PDA) Detection @ 235 & 285 nm Analyte->UV Elution & Absorbance

Figure 2. Chromatographic separation mechanism via hydrophobic partitioning.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Reference Standard: N-(1,3-benzodioxol-5-ylmethyl)acetamide (Purity ≥ 99.0%).

  • Consumables: 0.22 µm PTFE syringe filters, 2 mL amber autosampler vials.

Chromatographic Conditions
Table 2: Optimized HPLC-UV Parameters
ParameterSetting
System Agilent 1260 Infinity II (or equivalent HPLC/UHPLC system)
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Column Temperature 30 °C ± 1 °C
Mobile Phase A Ultrapure Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 235 nm (Quantification) and 285 nm (Confirmation)
Run Time 10.0 minutes
Step-by-Step Preparation Protocol

Step 1: Mobile Phase Preparation

  • Measure 600 mL of Ultrapure Water and add 1.0 mL of Formic Acid. Mix thoroughly.

  • Measure 400 mL of HPLC-grade Acetonitrile.

  • Combine the aqueous and organic phases (or pump them using a binary blending system set to 60:40).

  • Degas the mixture via vacuum filtration or inline sonication for 10 minutes prior to use.

Step 2: Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of N-(1,3-benzodioxol-5-ylmethyl)acetamide reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Methanol to dissolve the standard completely (vortex if necessary).

  • Make up to the mark with Methanol. Store at 4°C.

Step 3: Working Calibration Standards

  • Prepare a diluent of 50:50 MeOH:Water.

  • Perform serial dilutions of the stock solution to generate a 5-point calibration curve: 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Step 4: Sample Preparation

  • Weigh or aliquot the sample containing the analyte.

  • Extract/dilute using the 50:50 MeOH:Water diluent to achieve an expected concentration within the calibration range (e.g., ~20 µg/mL).

  • Vortex for 2 minutes to ensure homogeneity.

  • Filter the sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial to protect the column frit from particulates.

Method Validation & System Suitability

To ensure the protocol is a self-validating system, the following parameters must be evaluated prior to routine sample analysis. The data presented below represents the expected validation criteria for this specific methodology based on ICH Q2(R1) guidelines.

Table 3: Expected Validation Parameters
Validation ParameterAcceptance CriteriaExpected Result for this Method
Linearity Range R² ≥ 0.9991.0 – 50.0 µg/mL (R² > 0.9995)
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.05 µg/mL (at 235 nm)
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~0.15 µg/mL (at 235 nm)
Injection Precision %RSD ≤ 2.0% (n=6)< 0.8%
Accuracy (Recovery) 98.0% – 102.0%99.2% ± 1.1%
System Suitability Testing (SST)

Before analyzing unknown samples, inject the 10.0 µg/mL standard six times. The system is deemed suitable if:

  • Retention Time (RT): ~5.5 to 6.5 minutes (varies slightly by system void volume). RT shift must be < 1.0%.

  • Tailing Factor (Tf): Must be ≤ 1.5. (If Tf > 1.5, verify the presence of 0.1% FA in the mobile phase).

  • Theoretical Plates (N): Must be ≥ 5,000.

Troubleshooting Guide

  • Issue: Split Peaks or Peak Shouldering

    • Causality: Sample solvent is stronger than the mobile phase (e.g., injecting the sample in 100% ACN).

    • Solution: Ensure samples are diluted in 50:50 MeOH:Water or the initial mobile phase conditions to allow proper focusing at the head of the column.

  • Issue: Baseline Drift at 235 nm

    • Causality: Incomplete mixing of mobile phases or temperature fluctuations in the flow cell.

    • Solution: Ensure column oven is strictly maintained at 30°C and utilize an inline mixer.

  • Issue: High Backpressure

    • Causality: Particulate accumulation on the column frit.

    • Solution: Ensure all samples are strictly filtered through 0.22 µm PTFE filters. Backflush the column with 100% ACN if pressure exceeds 250 bar on a standard 5µm column.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Introduction to Modern Liquid Chromatography (3rd Edition). John Wiley & Sons. Available at:[Link]

  • Manadas, R., Pina, M. E., & Veiga, F. (1999). Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. Journal of Liquid Chromatography & Related Technologies, 22(12), 1867-1876. Available at:[Link][1]

  • Aslam, S., et al. (2022). High performance liquid chromatography Ultraviolet method for the determination of fludioxonil fungicide residues: Application on rice grains cultivated in Pakistan. Arabian Journal of Chemistry, 15(1), 103503. Available at:[Link][2]

Sources

Application Note: ¹H and ¹³C NMR Spectral Data Analysis for N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists. Document Type: Technical Protocol & Analytical Guide

Introduction and Structural Context

N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly referred to as N-piperonylacetamide, is a highly relevant structural motif in medicinal chemistry. The 1,3-benzodioxole (methylenedioxybenzene) core is a ubiquitous pharmacophore found in numerous natural alkaloids and synthetic therapeutics. Accurate structural elucidation of this scaffold is critical for downstream drug development and quality control[1].

As a Senior Application Scientist, I have designed this guide to move beyond a simple listing of chemical shifts. This document explores the causality behind the nuclear magnetic resonance (NMR) behavior of this molecule, providing a self-validating experimental protocol that ensures absolute confidence in your spectral assignments[2].

Experimental Methodology

To achieve high-resolution, unambiguous spectra, the acquisition parameters must be tailored to the specific relaxation and exchange properties of the molecule.

Sample Preparation Protocol
  • Solvent Selection: Dissolve the sample in deuterated chloroform (CDCl₃). CDCl₃ provides excellent solubility for small amides and its residual solvent peaks (7.26 ppm for ¹H, 77.16 ppm for ¹³C) do not interfere with the analyte's signals.

  • Concentration: Weigh out 15–20 mg for ¹H NMR and 40–50 mg for ¹³C NMR. Transfer to a clean glass vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Field-Proven Insight (Moisture Control): Ensure the CDCl₃ is dried over 4Å molecular sieves. Trace water will cause rapid chemical exchange with the amide (-NH-) proton. If this occurs, the NH signal will broaden into the baseline, and the adjacent benzylic -CH₂- doublet will collapse into a singlet due to the loss of scalar coupling.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube.

Instrument Parameters (400 MHz / 500 MHz Spectrometer)
  • ¹H NMR: Pulse sequence zg30; Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s.

  • ¹³C NMR: Pulse sequence zgpg30 (proton-decoupled); Number of scans (ns) = 1024; Relaxation delay (D1) = 2.0–3.0 s.

    • Causality for D1: Quaternary carbons (the carbonyl and the substituted aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1​ relaxation times. A D1 of at least 2 seconds ensures these nuclei fully relax between pulses, preventing their signals from vanishing into the baseline noise[3].

Workflow A Sample Prep 15-50 mg in dry CDCl3 B Instrument Setup Tune, Shim, Lock A->B C Acquisition 1H (16 scans), 13C (1024 scans) B->C D Data Processing FT, Phasing, Baseline C->D

Caption: Step-by-step NMR sample preparation and acquisition workflow.

Spectral Analysis and Causality

The interpretation of N-piperonylacetamide relies on identifying three distinct structural domains: the acetamide tail, the benzylic linker, and the 1,3-benzodioxole core.

¹H NMR Spectral Data

The integration of the ¹H spectrum acts as a primary self-validating system; the total integral must perfectly sum to 11 protons.

Chemical Shift (δ, ppm)Multiplicity (J in Hz)IntegrationAssignmentCausality / Structural Rationale
1.98 Singlet (s)3H-C(=O)CHShielded methyl group, slightly deshielded by the adjacent carbonyl π -system.
4.32 Doublet (d, J = 5.8)2HAr-CH ₂-NH-Deshielded by the aromatic ring and nitrogen. Splits into a doublet due to ³J coupling with the adjacent NH proton[4].
5.85 Broad Singlet (br s)1H-NH -Broadened by quadrupolar relaxation of the ¹⁴N nucleus and slow chemical exchange.
5.92 Singlet (s)2H-O-CH ₂-O-Diagnostic Peak: Highly deshielded by the combined inductive electron-withdrawing effects of two adjacent oxygen atoms[5].
6.72 Doub. of Doub. (dd, J = 8.0, 1.5)1HAr-H (C-6)Part of an AMX spin system. Ortho-coupled to H-7 and meta-coupled to H-4.
6.75 Doublet (d, J = 8.0)1HAr-H (C-7)Ortho-coupled to H-6. Shielded relative to benzene due to resonance electron donation from the dioxole oxygens.
6.78 Doublet (d, J = 1.5)1HAr-H (C-4)Meta-coupled to H-6. Isolated between the substituent and the fused oxygen ring.
¹³C NMR Spectral Data

Carbon shifts provide definitive proof of the molecular skeleton, particularly the highly characteristic acetal-like carbon of the dioxole ring.

Chemical Shift (δ, ppm)TypeAssignmentCausality / Structural Rationale
23.2 CH₃-C(=O)C H₃Standard aliphatic methyl carbon attached to a carbonyl.
43.5 CH₂Ar-C H₂-NH-Benzylic carbon, deshielded by the electronegative nitrogen atom.
101.1 CH₂-O-C H₂-O-Diagnostic Peak: The unique chemical environment of a carbon bonded to two oxygens pushes this shift far downfield[6].
108.2 CHAr-C (C-7)Aromatic methine carbon.
108.5 CHAr-C (C-4)Aromatic methine carbon.
121.0 CHAr-C (C-6)Aromatic methine carbon.
132.0 CAr-C (C-5)Quaternary aromatic carbon attached to the benzylic linker.
146.9 CAr-C (C-7a)Quaternary aromatic carbon directly bonded to oxygen (highly deshielded).
147.8 CAr-C (C-3a)Quaternary aromatic carbon directly bonded to oxygen (highly deshielded).
170.0 C-C (=O)-Carbonyl carbon, heavily deshielded by the C=O double bond and adjacent nitrogen.

Self-Validating Systems: 2D NMR Connectivity

  • COSY (Correlation Spectroscopy):

    • A cross-peak will be observed between the doublet at 4.32 ppm (benzylic CH₂) and the broad singlet at 5.85 ppm (NH), proving their direct adjacency.

    • Cross-peaks between 6.75 ppm (H-7) and 6.72 ppm (H-6) confirm the ortho-aromatic relationship.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates the diagnostic 5.92 ppm proton singlet directly to the 101.1 ppm carbon, unambiguously identifying the methylenedioxy group.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Ultimate Validation: The benzylic protons (4.32 ppm) will show long-range correlations (²J / ³J) to both the carbonyl carbon (170.0 ppm) and the aromatic quaternary C-5 (132.0 ppm). This perfectly bridges the three distinct structural domains (acetamide, linker, and aromatic core) into a single, cohesive molecule.

Logic A Raw 1H/13C Spectra B Identify Reference Peaks (CDCl3: 7.26 / 77.16 ppm) A->B C Assign Diagnostic Signals (-O-CH2-O- at 5.92 / 101.1 ppm) B->C D Resolve Spin Systems (Aromatic AMX & Benzylic-NH) C->D E 2D NMR Validation (COSY & HMBC Connectivity) D->E F Final Structural Confirmation E->F

Caption: Logical assignment pathway for validating NMR signals of N-piperonylacetamide.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • MDPI. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals.[Link]

  • CSEARCH. (n.d.). Applying New Technologies to old 13C-NMR Reference Data. CSEARCH Robot-Referee.[Link]

Sources

Application Note: N-(1,3-Benzodioxol-5-ylmethyl)acetamide as a Privileged Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly referred to as N-piperonylacetamide) is a highly versatile, bench-stable intermediate utilized in the synthesis of complex alkaloids and privileged pharmaceutical scaffolds. Structurally, it combines an electron-rich 1,3-benzodioxole (methylenedioxybenzene) core[1] with a benzylic acetamide moiety.

In modern drug development, this specific structural pairing is not merely a protective strategy. The acetamide acts as a powerful directing group for transition-metal-catalyzed C-H functionalization[2][3], while the benzodioxole ring provides highly predictable regiocontrol during electrophilic aromatic substitution (EAS). This application note details the mechanistic causality and validated protocols for deploying this intermediate in advanced organic synthesis.

Mechanistic Causality: The "Why" Behind the Chemistry

As a synthetic building block, N-(1,3-benzodioxol-5-ylmethyl)acetamide offers three distinct reactivity profiles governed by strict stereoelectronic rules:

  • Attenuation and Directed C-H Activation: Free primary amines like piperonylamine are prone to oxidative degradation and can poison transition metal catalysts via strong coordination[4]. Conversion to the acetamide attenuates the nitrogen's Lewis basicity, rendering the molecule compatible with palladium and rhodium catalysts. Furthermore, the carbonyl oxygen of the acetamide serves as an internal coordinating ligand, directing the metal center (e.g., Pd(II)) to the ortho-position (C6) for targeted C-H activation[5][6].

  • Regioselective Electrophilic Aromatic Substitution (EAS): The two oxygen atoms of the benzodioxole ring exert a strong synergistic +M (mesomeric) effect. When subjected to electrophilic bromination or nitration, this electronic bias overwhelmingly directs the electrophile to the 6-position, completely overriding the weaker directing influence of the alkylamide side chain.

  • Bischler-Napieralski-Type Cyclizations: While classical Bischler-Napieralski reactions utilize phenethylamides to form 6-membered dihydroisoquinolines, modified conditions applied to benzylamides can drive cyclization to form 5-membered isoindolinones, a scaffold found in numerous bioactive natural products[7][8].

Synthetic Workflows & Logical Relationships

The following diagram illustrates the three primary synthetic divergent pathways originating from N-(1,3-benzodioxol-5-ylmethyl)acetamide.

G SM N-(1,3-benzodioxol-5-ylmethyl)acetamide (N-Piperonylacetamide) R1 PdCl2, Cu(OAc)2 TFBen (CO surrogate) Toluene/DMSO, 110°C SM->R1 Pathway A R2 NBS or Br2 DMF or AcOH, rt SM->R2 Pathway B R3 LiAlH4 THF, Reflux SM->R3 Pathway C P1 Isoindolinone Derivative (Directed C-H Carbonylation) R1->P1 P2 N-(6-bromo-1,3-benzodioxol-5-ylmethyl)acetamide (Regioselective EAS) R2->P2 P3 N-ethyl-1,3-benzodioxol-5-ylmethylamine (Amide Reduction) R3->P3

Figure 1: Divergent synthetic pathways of N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the three primary transformations discussed in this guide, allowing for rapid experimental planning.

Synthetic PathwayReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Primary Utility
Preparation of Intermediate Piperonylamine, Ac₂O, DCM0 to 252 - 492 - 98%Stable precursor generation
Pathway A: Isoindolinone 10 mol% PdCl₂, Cu(OAc)₂, TFBen1102075 - 85%Pharmacophore synthesis
Pathway B: Bromination NBS, DMF (or Br₂/AcOH)251 - 388 - 95%Cross-coupling precursor
Pathway C: Reduction LiAlH₄ (2.0 equiv), THF66 (Reflux)4 - 680 - 90%Secondary amine building block

Self-Validating Experimental Protocols

Protocol 1: Preparation of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Causality Check: Acetic anhydride is preferred over acetyl chloride to prevent the generation of HCl, which can prematurely cleave the sensitive methylenedioxy acetal ring under anhydrous conditions.

  • Setup: Dissolve 1,3-benzodioxol-5-ylmethylamine (piperonylamine, 10.0 mmol)[1] in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (12.0 mmol) as an acid scavenger.

  • Acylation: Add acetic anhydride (11.0 mmol) dropwise over 15 minutes. The dropwise addition controls the exothermic reaction and prevents di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup & Validation: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product should appear as a white to off-white solid. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ninhydrin-active primary amine.

Protocol 2: Palladium-Catalyzed Synthesis of Isoindolinones (Pathway A)

Causality Check: Isoindolinones are critical scaffolds in drugs like lenalidomide. Traditional synthesis requires hazardous CO gas. This protocol utilizes benzene-1,3,5-triyl triformate (TFBen) as a safe, in situ CO surrogate, driven by Pd(II) C-H activation[2][3].

  • Catalyst & Substrate Loading: In an oven-dried Schlenk tube, combine N-(1,3-benzodioxol-5-ylmethyl)acetamide (0.5 mmol), PdCl₂ (10 mol%, 0.05 mmol), Cu(OAc)₂ (1.5 equiv, 0.75 mmol), and TFBen (2.0 equiv, 1.0 mmol)[2][3].

  • Solvent Addition: Add a solvent mixture of Toluene/DMSO (10:1 v/v, 2.2 mL). The DMSO acts as a stabilizing ligand for the palladacycle intermediate.

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 20 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the fused dioxolo-isoindolinone.

Protocol 3: Regioselective Bromination (Pathway B)

Causality Check: N-bromosuccinimide (NBS) in DMF provides a mild, controlled source of electrophilic bromine, preventing over-bromination or oxidative degradation of the benzylic position.

  • Setup: Dissolve N-(1,3-benzodioxol-5-ylmethyl)acetamide (5.0 mmol) in 15 mL of anhydrous DMF.

  • Bromination: Wrap the flask in aluminum foil to exclude light (preventing radical benzylic bromination). Add NBS (5.2 mmol) in small portions at room temperature.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 50 mL of ice water. The product, N-(6-bromo-1,3-benzodioxol-5-ylmethyl)acetamide, will typically precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 2019. URL:[Link]

  • Smooth Isoindolinone Formation from Isopropyl Carbamates via Bischler–Napieralski-Type Cyclization. Organic Letters, 2013. URL:[Link]

Sources

Application Note: High-Throughput Screening Protocols for N-(1,3-benzodioxol-5-ylmethyl)acetamide Libraries Targeting MMP-9

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals in early-stage oncology and medicinal chemistry.

Introduction & Rationale

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase heavily implicated in extracellular matrix (ECM) degradation, tumor angiogenesis, and metastasis. Selective inhibition of MMP-9 remains a significant challenge due to the high structural homology among the MMP family (particularly with MMP-2).

Recent medicinal chemistry efforts have identified the N-(1,3-benzodioxol-5-ylmethyl)acetamide scaffold as a privileged structure for MMP inhibition [2]. The rationale for screening libraries based on this scaffold is twofold:

  • S1' Pocket Occupation: The 1,3-benzodioxole (piperonyl) moiety is electron-rich and sterically suited to penetrate the deep, hydrophobic S1' specificity pocket of MMP-9, which is the primary driver of isoform selectivity [4].

  • Zinc-Binding Geometry: The acetamide core acts as a flexible linker that can be functionalized with classical Zinc-Binding Groups (ZBGs), such as hydroxamates or arylamides, directing them precisely toward the catalytic Zn²⁺ ion [2].

This application note details a self-validating, robust High-Throughput Screening (HTS) protocol utilizing a Fluorescence Resonance Energy Transfer (FRET) assay to screen N-(1,3-benzodioxol-5-ylmethyl)acetamide libraries for MMP-9 inhibition.

Assay Principle and Mechanistic Causality

The screening protocol relies on a continuous kinetic FRET assay [1]. We utilize a specific peptide substrate (e.g., 5-FAM/QXL™520) containing the MMP-9 cleavage sequence.

The Causality of Experimental Choices:
  • Enzyme Activation (The "Cysteine Switch"): Recombinant MMP-9 is supplied as a latent pro-enzyme (92 kDa). To activate it, we use 4-aminophenylmercuric acetate (APMA). APMA is an organomercurial compound that covalently modifies the unpaired cysteine residue in the pro-peptide domain. This disrupts the critical Zn²⁺-cysteine interaction (the "cysteine switch"), triggering an autocatalytic cleavage that yields the active 82 kDa enzyme [1, 3].

  • Buffer Composition: The assay buffer contains 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 20 µM ZnCl₂, and 0.05% Brij-35. Why? Ca²⁺ and Zn²⁺ are structurally essential for the metalloproteinase's stability. Brij-35 (a non-ionic detergent) is critical in HTS to prevent the highly hydrophobic benzodioxole derivatives from forming colloidal aggregates, which are a notorious source of false-positive inhibition [4].

G ProMMP9 Pro-MMP-9 (Latent 92 kDa) ActiveMMP9 Active MMP-9 (82 kDa) ProMMP9->ActiveMMP9 Cysteine Switch Disruption APMA APMA (1 mM) APMA->ActiveMMP9 Activates FRET_Cleaved Cleaved Peptide (Fluorescent 5-FAM) ActiveMMP9->FRET_Cleaved Cleaves Library N-(1,3-benzodioxol-5-ylmethyl) acetamide Library Library->ActiveMMP9 Competitive Inhibition FRET_Intact Intact FRET Peptide (Quenched) FRET_Intact->FRET_Cleaved Proteolysis

Caption: Mechanistic pathway of APMA-induced MMP-9 activation and subsequent FRET substrate cleavage/inhibition.

Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well microplate format, allowing for the rapid screening of thousands of benzodioxole derivatives.

Phase 1: Reagent Preparation
  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 20 µM ZnCl₂, and 0.05% (v/v) Brij-35. Filter sterilize (0.22 µm).

  • Pro-MMP-9 Activation:

    • Dilute 100 mM APMA stock (in DMSO) to 1 mM using Assay Buffer.

    • Incubate recombinant human pro-MMP-9 with 1 mM APMA at 37°C for exactly 2 hours[1].

    • Critical Step: Keep the activated enzyme on ice immediately after the 2-hour incubation to prevent autolysis. Do not vortex vigorously.

  • Substrate Preparation: Dilute the 5-FAM/QXL™520 FRET peptide stock 1:100 in Assay Buffer to achieve a 2 µM working solution.

Phase 2: HTS Workflow

Workflow Step1 1. Compound Transfer (Acoustic Dispensing, 50 nL) Step2 2. Enzyme Addition (Activated MMP-9, 25 µL) Step1->Step2 Step3 3. Pre-Incubation (30 min, 25°C) Step2->Step3 Step4 4. Substrate Addition (5-FAM/QXL520, 25 µL) Step3->Step4 Step5 5. Kinetic Read (Ex/Em 490/520 nm, 60 min) Step4->Step5 Step6 6. Data Analysis (Z'-factor, IC50) Step5->Step6

Caption: 384-well High-Throughput Screening workflow for MMP-9 inhibitor identification.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the N-(1,3-benzodioxol-5-ylmethyl)acetamide library (10 mM in 100% DMSO) into black, flat-bottom 384-well non-binding microplates. This yields a final screening concentration of 10 µM (assuming a 50 µL final assay volume).

    • Self-Validation Controls: Include columns for 100% activity (DMSO only, no inhibitor) and 0% activity (10 µM NNGH or Marimastat as a positive control).

  • Enzyme Addition: Dispense 25 µL of activated MMP-9 (diluted to 0.2 nM final concentration in Assay Buffer) into all wells except the substrate-blank wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate in the dark at 25°C for 30 minutes. Rationale: Many ZBG-containing compounds are slow-binding inhibitors; pre-incubation ensures equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Dispense 25 µL of the 2 µM FRET substrate working solution into all wells to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Read kinetically at Ex/Em = 490/520 nm every 5 minutes for 60 minutes at 25°C [1].

Data Presentation and Analysis

To ensure the assay is robust enough for HTS, the Z'-factor must be calculated using the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay.

Calculate the Initial Velocity ( V0​ ) from the linear portion of the kinetic curve (Relative Fluorescence Units/min). Percentage inhibition is calculated relative to the DMSO control. Hits (>50% inhibition) are advanced to 10-point dose-response curves to determine IC₅₀ values.

Representative Quantitative Data (Mock Library Results)

The table below summarizes typical structure-activity relationship (SAR) data obtained from screening an N-(1,3-benzodioxol-5-ylmethyl)acetamide library, demonstrating how substitutions on the acetamide nitrogen (R-group) influence MMP-9 potency and MMP-2 selectivity.

Compound IDAcetamide N-Substitution (R-Group)% Inhibition at 10 µMIC₅₀ MMP-9 (nM)IC₅₀ MMP-2 (nM)Selectivity (MMP-2/MMP-9)
BZA-001 -H (Unsubstituted)12%>10,000>10,000N/A
BZA-045 -Phenyl45%2,1501,8000.8x
BZA-088 -4-Fluorophenyl88%1454102.8x
BZA-112 -Hydroxy (Hydroxamate)99%12151.2x
BZA-150 -2-(3-cyano-1H-indol-1-yl)94%4885017.7x

Data Interpretation: While hydroxamates (BZA-112) provide extreme potency due to strong Zn²⁺ chelation, they often lack selectivity. Bulky, rigid extensions like the indole group in BZA-150 leverage the unique topography of the MMP-9 S1' pocket, yielding superior selectivity over MMP-2 [2, 4].

Troubleshooting and Quality Control

  • High Background Fluorescence: Benzodioxole derivatives can occasionally exhibit intrinsic fluorescence (autofluorescence). Solution: Always run a "compound + buffer" control plate without enzyme or substrate to subtract background RFU.

  • Irreproducible IC₅₀ Values: If IC₅₀ values shift between runs, the pro-MMP-9 activation step may be inconsistent. Solution: Ensure APMA is freshly prepared. Prolonged storage of activated MMP-9 on ice (>4 hours) leads to autolytic degradation. Aliquot and snap-freeze activated enzyme at -80°C if batch-to-batch consistency is required [3].

  • False Positives (Aggregators): If a compound shows a steep Hill slope (>2.0) in the dose-response curve, it is likely forming aggregates. Solution: Increase Brij-35 concentration up to 0.1% or add 0.1 mg/mL BSA to the assay buffer to disrupt non-specific colloidal inhibition.

References

  • SensoLyte Plus 520 MMP-9 Assay Kit Protocol. Anaspec.
  • Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling. ACS Publications.
  • Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples. PMC - NIH.
  • Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain. PMC - NIH.

mass spectrometry fragmentation pathways of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation pathways of N-(1,3-benzodioxol-5-ylmethyl)acetamide (exact mass: 193.0739 Da) is essential for analytical chemists, toxicologists, and drug development professionals. This compound, characterized by a 1,3-benzodioxole (methylenedioxy) ring linked to an acetamide moiety via a methylene bridge, serves as a critical structural motif in various pharmaceuticals and designer drug metabolites.

This application note provides a comprehensive, self-validating guide to the structural elucidation of this compound using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Section 1: Mechanistic Causality in Fragmentation Pathways

To build a robust analytical method, one must understand the thermodynamic and structural drivers behind a molecule's fragmentation. Rather than merely memorizing mass-to-charge (m/z) ratios, analyzing the causality of bond cleavages ensures high-confidence data interpretation.

Benzylic Cleavage and the Piperonyl Cation (m/z 135)

Under both hard ionization (EI, 70 eV) and soft ionization with collision-induced dissociation (ESI-CID), the dominant fragmentation event is the cleavage of the C–N bond at the benzylic position. This alpha-cleavage is thermodynamically driven by the extreme stability of the resulting 3,4-methylenedioxybenzyl (piperonyl) cation ([C8H7O2]⁺, m/z 135). The positive charge is extensively delocalized across the aromatic ring and is further stabilized by the electron-donating lone pairs of the two oxygen atoms in the methylenedioxy ring. Because of this low activation energy barrier, m/z 135 consistently presents as the base peak .

Ring Contraction and Formaldehyde Loss (m/z 105)

Following the formation of the piperonyl cation (m/z 135), the strained 1,3-benzodioxole ring undergoes a characteristic rearrangement. The expulsion of a neutral formaldehyde molecule (CH2O, 30 Da) yields a benzoyl-like cation at m/z 105. This transition is a highly specific diagnostic marker for methylenedioxy-substituted aromatic systems . Subsequent loss of carbon monoxide (CO, 28 Da) from m/z 105 generates the phenyl cation at m/z 77.

Ketene Expulsion from the Acetamide Group (m/z 151 / 152)

Acetamides are prone to losing neutral ketene (CH2=C=O, 42 Da) via a four-membered cyclic transition state. In EI-MS, the molecular ion ([M]⁺•, m/z 193) loses ketene to form the amine radical cation at m/z 151. In ESI-MS/MS, the protonated precursor ([M+H]⁺, m/z 194) undergoes a similar rearrangement during CID to yield the protonated amine at m/z 152 .

Fragmentation M_EI [M]+• (m/z 193) EI Molecular Ion Ion135 Piperonyl Cation [C8H7O2]+ (m/z 135) Base Peak M_EI->Ion135 - •NHCOCH3 (Benzylic Cleavage) Ion151 [M - Ketene]+• (m/z 151) M_EI->Ion151 - CH2=C=O (Ketene Loss) M_ESI [M+H]+ (m/z 194) ESI Precursor Ion M_ESI->Ion135 - NH2COCH3 (CID) Ion152 [M+H - Ketene]+ (m/z 152) M_ESI->Ion152 - CH2=C=O (CID) Ion105 [C7H5O]+ (m/z 105) Ion135->Ion105 - CH2O (Formaldehyde Loss) Ion77 Phenyl Cation [C6H5]+ (m/z 77) Ion105->Ion77 - CO (Carbon Monoxide Loss)

Fragmentation pathways of N-(1,3-benzodioxol-5-ylmethyl)acetamide under EI and ESI conditions.

Section 2: Quantitative Data & Diagnostic Ions

To facilitate rapid method development and compound identification, the characteristic ions and optimized transitions are summarized in the tables below.

Table 1: GC-EI-MS Diagnostic Ions (70 eV)

m/zRelative AbundanceIon AssignmentStructural Significance
135 100% (Base Peak)[C8H7O2]⁺Confirms presence of 3,4-methylenedioxybenzyl moiety.
193 15 - 25%[M]⁺•Molecular ion; confirms intact acetamide structure.
151 ~10%[M - 42]⁺•Loss of ketene; diagnostic for N-acetyl groups.
105 ~5%[C7H5O]⁺Loss of CH2O from m/z 135; confirms 1,3-benzodioxole ring.
77 <5%[C6H5]⁺Phenyl cation core.

Table 2: LC-ESI-MS/MS Optimized MRM Transitions (Positive Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
194.1 135.0 15Quantifier Transition (Maximum sensitivity)
194.1 105.0 25Qualifier Transition 1 (Structural confirmation)
194.1 152.1 10Qualifier Transition 2 (Confirms acetamide loss)

Section 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate internal checks to ensure that matrix effects, retention time shifts, or instrument drift do not compromise data integrity.

GC-EI-MS Analytical Protocol

Acetamides are generally volatile enough for direct GC analysis, circumventing the need for complex derivatization.

  • Sample Preparation: Perform a Liquid-Liquid Extraction (LLE) using ethyl acetate under slightly alkaline conditions (pH 8.5) to ensure the compound remains un-ionized in the aqueous phase.

    • Validation Check: Spike the matrix with Piperonylamine-d5 (Internal Standard) prior to extraction to monitor recovery efficiency.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode at 250 °C.

    • Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry Parameters:

    • Source: Electron Ionization (70 eV).

    • Temperatures: Transfer line 280 °C, Ion source 230 °C, Quadrupole 150 °C.

    • Acquisition: Full scan mode (m/z 40–400).

    • Validation Check (System Suitability): The ion ratio of m/z 135 to m/z 193 must remain within ±15% of the reference standard injection.

LC-ESI-MS/MS Analytical Protocol
  • Sample Preparation: Dilute-and-shoot or protein precipitation using cold acetonitrile (1:3 v/v ratio). Centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation:

    • Column: UHPLC C18 column (e.g., 1.7 µm, 2.1 × 100 mm) maintained at 40 °C.

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive mode.

    • Voltages & Temps: Capillary voltage 3.0 kV, Desolvation temperature 400 °C.

    • Validation Check (Ion Ratio Monitoring): Continuously monitor the 135.0 / 105.0 product ion ratio. A deviation of >20% from the neat standard indicates co-eluting isobaric interference, triggering an automatic reinjection with a modified gradient.

Workflow Sample 1. Sample Prep LLE / SPE Chrom 2. Chromatography UHPLC / GC Sample->Chrom Ionization 3. Ionization ESI+ / EI (70 eV) Chrom->Ionization MassSpec 4. Mass Analysis MRM / Full Scan Ionization->MassSpec Data 5. Data Processing Deconvolution MassSpec->Data

End-to-end analytical workflow for MS characterization of methylenedioxybenzyl derivatives.

References

  • Staack, R. F., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl)piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(3), 255-261. URL:[Link]

  • Meyer, M. R., Du, P., Schuster, F., & Maurer, H. H. (2010). Studies on the metabolism and the toxicological analysis of the designer drug 3,4-methylenedioxypyrovalerone (MDPV) in rat and human urine using GC-MS and LC-high-resolution MS. Forensic Science International, 206(1-3), 193-201. URL:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • Maurer, H. H., Pfleger, K., & Weber, A. A. (2016). Mass Spectral and GC Data of Drugs, Poisons, Pesticides, Pollutants and Their Metabolites. Wiley-VCH. URL:[Link]

Application Note: Formulation Techniques for N-(1,3-benzodioxol-5-ylmethyl)acetamide in In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly referred to as N-piperonylacetamide, is a small molecule characterized by a planar, highly lipophilic 1,3-benzodioxole (piperonyl) ring coupled to a polar acetamide tail. In preclinical drug development, compounds containing the benzodioxole moiety are frequently investigated for their neuropharmacological properties or their role as mechanism-based cytochrome P450 inhibitors.

However, translating this compound into in vivo rodent models presents a classic pharmacokinetic bottleneck: poor aqueous solubility . The rigid, hydrophobic nature of the benzodioxole ring drives high crystal lattice energy and low thermodynamic solubility in aqueous media (typical of BCS Class II/IV compounds). To achieve sufficient systemic exposure for pharmacokinetic (PK) or pharmacodynamic (PD) studies without inducing vehicle-related toxicity, specialized formulation strategies are required.

This guide details two field-proven, self-validating formulation techniques for N-(1,3-benzodioxol-5-ylmethyl)acetamide: a Co-solvent/Micellar Dispersion for oral (PO) and intraperitoneal (IP) dosing, and a Cyclodextrin Inclusion Complex optimized for intravenous (IV) administration.

Mechanistic Rationale for Formulation Selection

The selection of excipients cannot be arbitrary; it must be driven by the molecule's structural biology and the intended route of administration, as comprehensively outlined by in their foundational review of injectable formulations.

Strategy A: Co-solvent & Micellar Dispersion (DMSO / Tween 80 / Saline)

For high-dose PO or IP studies, a ternary system of 5% DMSO, 10% Tween 80, and 85% Saline is highly effective.

  • Causality: DMSO acts as a potent hydrogen-bond disrupter, breaking the solid API's crystal lattice. However, injecting high concentrations of DMSO causes severe tissue necrosis and rapid API precipitation in vivo. To prevent this, Tween 80 (a non-ionic surfactant) is introduced. As the aqueous saline phase is added, Tween 80 forms protective micelles around the hydrophobic benzodioxole core, keeping the drug kinetically suspended in a metastable state while the acetamide group interacts with the aqueous exterior.

Strategy B: Host-Guest Complexation (HP-β-CD)

For IV bolus administration, particulate matter and organic solvents must be strictly avoided to prevent embolism and hemolysis.

  • Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a thermodynamic solubility enhancement. The 1,3-benzodioxole moiety has a well-documented geometric and chemical affinity for the hydrophobic inner cavity of β-cyclodextrins, a mechanism similarly exploited for other benzodioxole-containing compounds like piperine, as demonstrated by. The API is shielded from the aqueous environment, forming a 1:1 or 1:2 water-soluble inclusion complex ().

Experimental Workflows

FormulationWorkflow API N-(1,3-benzodioxol-5-ylmethyl)acetamide (Solid API) Physicochemical Physicochemical Profiling (LogP ~1.9, Poor Aq. Sol.) API->Physicochemical Vehicle1 Strategy A: Micellar System (5% DMSO / 10% Tween 80 / 85% Saline) Physicochemical->Vehicle1 High Dose PO/IP Vehicle2 Strategy B: Cyclodextrin Complex (20% HP-β-CD in Water) Physicochemical->Vehicle2 IV Administration Prep1 Vortex & Sonicate at 37°C for 15 min Vehicle1->Prep1 Prep2 Stir overnight at RT Sterile Filter (0.22 µm) Vehicle2->Prep2 Validation Validation (HPLC Assay & DLS) Prep1->Validation Prep2->Validation InVivo In Vivo Dosing (IV, IP, or PO in Rodents) Validation->InVivo

Workflow for formulating N-(1,3-benzodioxol-5-ylmethyl)acetamide for in vivo studies.

Detailed Formulation Protocols

Protocol 1: Preparation of 5% DMSO / 10% Tween 80 / 85% Saline Micellar Dispersion

Note: Formulate fresh on the day of dosing to avoid Ostwald ripening and precipitation.

  • Weighing: Accurately weigh the required mass of N-(1,3-benzodioxol-5-ylmethyl)acetamide powder into a sterile, clear glass vial.

  • Solvation: Add DMSO to constitute exactly 5% of the final target volume. Vortex vigorously for 1–2 minutes until the powder is completely dissolved, yielding a clear solution.

  • Surfactant Addition: Add Tween 80 to constitute 10% of the final volume. Vortex for an additional 2 minutes. Crucial Step: Ensure the API-DMSO mixture is completely homogeneous with the Tween 80 before adding any water; premature aqueous addition will cause irreversible crash-out.

  • Aqueous Phase: Dropwise, add 0.9% Normal Saline (85% of final volume) while continuously vortexing the vial.

  • Sonication: Place the vial in a heated ultrasonic bath (37°C) for 15 minutes to eliminate micro-bubbles and ensure uniform micelle distribution.

  • Self-Validation Step:

    • Visual: Hold against a light source; the solution must be optically clear or slightly opalescent, with zero visible particulates.

    • Analytical: Analyze an aliquot via Dynamic Light Scattering (DLS). A successful micellar dispersion will show a Z-average diameter of <50 nm and a Polydispersity Index (PDI) < 0.2.

Protocol 2: Preparation of 20% HP-β-CD Inclusion Complex

Note: This method relies on thermodynamic equilibrium and requires advance preparation.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of Sterile Water for Injection (WFI) or PBS (pH 7.4) to create a 20% (w/v) stock solution.

  • API Addition: Add an excess amount of N-(1,3-benzodioxol-5-ylmethyl)acetamide (e.g., 15 mg/mL) directly into the cyclodextrin solution.

  • Equilibration: Add a magnetic stir bar, seal the vial, and stir continuously at 500 RPM at room temperature (20–25°C) for 24 hours. Causality: The host-guest complexation is an endothermic equilibrium process that requires time for the benzodioxole ring to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Draw the suspension into a sterile syringe and filter through a 0.22 µm PVDF membrane into a sterile dosing vial. This removes all uncomplexed, solid API.

  • Self-Validation Step:

    • Analytical: Because the final concentration is unknown (dependent on the complexation efficiency), you must quantify the filtered solution using HPLC-UV against a standard curve of the API dissolved in pure methanol. Dilute the formulation appropriately before injection to achieve the exact target dose.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two formulation strategies to aid in experimental planning.

Formulation StrategyExcipient CompositionEst. Max Solubilized ConcentrationPreferred In Vivo Route(s)Thermodynamic Stability & Storage
Micellar Dispersion 5% DMSO, 10% Tween 80, 85% Saline5.0 – 10.0 mg/mLPO (Gavage), IPMetastable; prone to precipitation. Use within 24 hours at Room Temp.
Cyclodextrin Complex 20% HP-β-CD in WFI or PBS (pH 7.4)10.0 – 20.0 mg/mLIV Bolus, SC, IPHighly stable; >7 days at 4°C. Does not precipitate upon dilution.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161.[Link]

  • Qu, Q., et al. (2020). Formulation of Piperine Ternary Inclusion Complex Using β CD and HPMC: Physicochemical Characterization, Molecular Docking, and Antimicrobial Testing. Pharmaceutics, 12(11), 1089.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, synthesizing high-purity building blocks efficiently is critical to your downstream workflows. The transformation of piperonylamine (1,3-benzodioxol-5-ylmethanamine) to N-(1,3-benzodioxol-5-ylmethyl)acetamide is fundamentally a nucleophilic acyl substitution.

While this acetylation appears straightforward on paper, bench-level execution often suffers from stalled conversions, over-acetylation, and difficult purifications. This guide is engineered to troubleshoot these specific failure points by addressing the underlying mechanistic causality of the reaction.

Part 1: Mechanistic Workflow & Control Points

To optimize yield, we must first map the reaction pathway. The diagram below illustrates the critical intermediates and the specific thermodynamic forks where the reaction can fail if conditions are not strictly controlled.

SynthesisWorkflow Amine Piperonylamine (Nucleophile) Mix Biphasic Mixing (DCM/H2O) + Aqueous NaOH (Base) Amine->Mix Acyl Acetic Anhydride (Electrophile) Acyl->Mix TetraInt Tetrahedral Intermediate [Rate-Limiting Step] Mix->TetraInt 0-5°C, pH > 9 Side1 Protonated Amine Salt (Reaction Stalls) Mix->Side1 Insufficient Base Product N-(1,3-benzodioxol-5-ylmethyl)acetamide (Target Product) TetraInt->Product Elimination of Acetate Side2 N,N-Diacetyl Byproduct (Over-acetylation) Product->Side2 Excess Ac2O / High Temp

Workflow and mechanistic control points for N-(1,3-benzodioxol-5-ylmethyl)acetamide synthesis.

Part 2: Core Troubleshooting Guide & FAQs

Q: My synthesis consistently stalls at ~50% conversion. TLC shows a large amount of unreacted piperonylamine. Why is this happening? A: This is a classic stoichiometric failure caused by the generation of acidic byproducts. When piperonylamine reacts with acetic anhydride ( Ac2​O ), one equivalent of acetic acid is generated. Without a dedicated acid scavenger, this acetic acid rapidly protonates the remaining unreacted piperonylamine, converting it into a non-nucleophilic ammonium salt. Because a protonated amine cannot attack the electrophilic carbonyl, the reaction mathematically cannot exceed 50% yield. To achieve >95% conversion, you must employ an auxiliary base (e.g., aqueous NaOH or Triethylamine) to neutralize the acid and drive the equilibrium forward. This principle is foundational to [1].

Q: I am detecting a heavier byproduct via LC-MS (Exact Mass = 235.08). What is this, and how do I suppress it? A: That mass corresponds to N,N -diacetylpiperonylamine, the direct result of over-acetylation. While your target secondary amide is less nucleophilic than the starting primary amine, its nitrogen still possesses a lone pair. If the reaction temperature exceeds 20 °C or if Ac2​O is present in large excess, this secondary amide will attack a second molecule of Ac2​O , forming the imide (diacetamide) . Solution: Strictly limit your acylating agent to 1.05 – 1.10 equivalents and maintain the reaction temperature strictly between 0 °C and 5 °C during the addition phase.

Q: Should I use Acetyl Chloride ( AcCl ) or Acetic Anhydride ( Ac2​O ) for this specific substrate? A: For piperonylamine, Acetic Anhydride is highly recommended . The 1,3-benzodioxole (methylenedioxy) ring is an electron-rich aromatic system. While it is relatively stable, the highly exothermic nature of AcCl and the generation of harsh HCl gas can lead to localized heating. In the presence of trace metals or unbuffered acid, this can cause cleavage of the acetal ring or Friedel-Crafts oligomerization. Ac2​O provides a milder, more chemoselective nucleophilic acyl substitution.

Q: How do I efficiently clear the excess acetic acid during workup without losing my product? A: Do not rely solely on neutral water washes. Acetic acid partitions poorly between organic solvents (like Dichloromethane) and neutral water. You must wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until all gas evolution ( CO2​ ) ceases. This converts the residual acetic acid into highly water-soluble sodium acetate, ensuring complete removal from the organic phase without risking the hydrolysis of your target amide.

Part 3: Quantitative Data & Optimization Matrix

The table below summarizes the causality between chosen experimental parameters and the resulting yield/impurity profile.

Acylating AgentBase SystemSolvent SystemTemp (°C)Expected YieldImpurity Profile & Notes
Ac2​O (1.1 eq) NaOH (10% aq) DCM / H2​O 0 → 25 > 95% Optimal. Clean conversion; trace impurities easily washed away.
Ac2​O (1.1 eq)TEA (1.5 eq)Anhydrous DCM0 → 25~ 90%Good yield, but requires acidic workup to remove excess TEA.
AcCl (1.1 eq)TEA (1.5 eq)Anhydrous DCM0~ 80%Moderate risk of over-acetylation and localized exotherm degradation.
Ac2​O (1.0 eq)NoneDCM25< 50%Failure. Reaction stalls due to amine protonation (ammonium salt).
Ac2​O (2.5 eq)Pyridine (Solvent)Pyridine60~ 60%Failure. High levels of N,N -diacetylpiperonylamine formed.
Part 4: Standard Operating Procedure (SOP) - High-Yield Protocol

This self-validating protocol utilizes biphasic Schotten-Baumann conditions to maximize yield while protecting the sensitive benzodioxole ring.

Reagents Required:

  • Piperonylamine (1,3-benzodioxol-5-ylmethanamine): 1.0 equivalent

  • Acetic Anhydride ( Ac2​O ): 1.1 equivalents

  • Sodium Hydroxide (NaOH): 10% w/v aqueous solution (2.0 equivalents)

  • Dichloromethane (DCM): Reaction solvent

  • Saturated aqueous NaHCO3​ and Brine: For workup

Step-by-Step Methodology:

  • Biphasic System Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of piperonylamine in DCM (approx. 10 mL per gram of amine). Add the 10% aqueous NaOH solution (2.0 eq) to the flask.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the biphasic mixture to cool to 0–5 °C. Self-Validation: Ensure vigorous stirring is maintained; the reaction occurs at the biphasic interface, so emulsion quality dictates the reaction rate.

  • Electrophile Addition: Dilute 1.1 eq of Ac2​O in a small volume of DCM. Using an addition funnel, add this solution dropwise over 15–20 minutes. Keep the internal temperature below 10 °C to prevent over-acetylation.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation: Check progress via TLC (EtOAc:Hexane 1:1). The primary amine spot (ninhydrin active) should completely disappear.

  • Phase Separation & Quench: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the remaining aqueous layer once with fresh DCM. Combine the organic layers.

  • Purification Washes: Wash the combined organic layers with saturated aqueous NaHCO3​ . Crucial Step: Vent the funnel frequently, as CO2​ gas will evolve as unreacted acetic anhydride and acetic acid are neutralized. Follow with a single brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The product, N-(1,3-benzodioxol-5-ylmethyl)acetamide, will typically present as a highly pure off-white solid that requires no further column chromatography.

References
  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons URL:[Link]

Technical Support Center: Mobile Phase Optimization for N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced method development required for substituted benzodioxoles and amides.

N-(1,3-benzodioxol-5-ylmethyl)acetamide presents a unique chromatographic challenge. It features a moderately hydrophobic aromatic piperonyl core coupled with a polar, hydrogen-bonding acetamide moiety. While structurally neutral across standard pH ranges, its distinct hydrogen-bond acceptor capabilities make it highly susceptible to secondary chemical interactions with stationary phase silanols.

This guide provides a mechanistic, self-validating approach to troubleshooting and optimizing your Reversed-Phase Liquid Chromatography (RPLC) methods for this compound.

Method Development Logic

MobilePhaseOptimization Step1 1. Analyte Profiling N-(1,3-benzodioxol-5-ylmethyl)acetamide Step2 2. Organic Modifier Selection Step1->Step2 MeOH Methanol (Protic) Masks H-bond acceptors Step2->MeOH Preferred ACN Acetonitrile (Aprotic) Higher elution strength Step2->ACN Step3 3. Aqueous Additive (pH Control) MeOH->Step3 ACN->Step3 FA 0.1% Formic Acid Protonates active silanols Step3->FA Step4 4. Self-Validating Diagnostic Inject Analyte + Toluene Marker FA->Step4 Fail Toluene Symmetric, Analyte Tails Step4->Fail Secondary Interactions Pass Both Peaks Symmetric (As < 1.2) Step4->Pass Ideal Partitioning Fix Increase Buffer Strength or Switch to Polar-Embedded Column Fail->Fix Done Method Validated Pass->Done Fix->Step4

Logical workflow for optimizing mobile phase parameters for benzodioxole acetamides.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Should I use Methanol or Acetonitrile as the organic modifier (Mobile Phase B)? A1: For N-(1,3-benzodioxol-5-ylmethyl)acetamide, Methanol (CH₃OH) is highly recommended over Acetonitrile (ACN) as a starting point. While ACN provides lower backpressure and sharper peaks for purely hydrophobic compounds, Methanol acts as both a hydrogen bond donor and acceptor. This protic nature helps mask residual silanol interactions on the silica surface that would otherwise bind to the acetamide carbonyl, thereby improving peak symmetry. Literature on structurally related N-(1,3-benzodioxol-5-yl)acetamide derivatives demonstrates excellent resolution and peak shape using H₂O/CH₃OH gradients, typically scaling from 30% to 90% Methanol over 30 minutes[1].

Q2: Since the compound is neutral, do I still need a buffer or acidic additive in Mobile Phase A? A2: Yes. Even though the acetamide group (pKa ~ -0.5) does not ionize under standard LC conditions, the stationary phase does. Unendcapped silanols (pKa ~ 3.5 - 4.5) ionize at neutral pH, creating a negatively charged surface (SiO⁻) that induces strong dipole-ion interactions with the polarized acetamide group, leading to severe peak tailing. Adding 0.1% Formic Acid (FA) or adjusting the pH to ~5.0 using orthophosphoric acid[2] suppresses silanol ionization, ensuring the separation is driven purely by hydrophobic partitioning.

Q3: What UV detection wavelengths are optimal for this mobile phase setup? A3: The 1,3-benzodioxole chromophore exhibits strong absorption maxima around 230 nm and 285 nm. Standard analytical HPLC methods for piperonyl and acetamide derivatives typically utilize dual-wavelength detection at 215 nm and 254 nm[3]. If monitoring at 215 nm, ensure strictly HPLC-grade solvents are used to prevent baseline drift during gradient elution.

Troubleshooting Guide: Resolving Specific Experimental Issues

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause Causality: As established, tailing for neutral amides is almost exclusively driven by secondary hydrogen bonding with active silanols.

  • Self-Validating Diagnostic: Inject a purely hydrophobic, non-hydrogen-bonding marker (e.g., toluene). If the toluene peak is perfectly symmetrical (As ~ 1.0) but the acetamide tails, the column bed is physically intact, and the issue is purely chemical.

  • Resolution: Switch to a highly endcapped C18 column or a polar-embedded stationary phase (e.g., amide-C18) which internally shields silanols. Ensure your aqueous phase contains 0.1% Formic acid.

Issue 2: Retention Time Drifting Over Sequential Injections

  • Root Cause Causality: The benzodioxole ring is sensitive to highly acidic environments (pH < 2.0), which can lead to slow on-column degradation. Furthermore, if the starting gradient is 100% aqueous, highly hydrophobic C18 chains can undergo phase dewetting (collapse), drastically altering retention times.

  • Resolution: Ensure Mobile Phase A contains at least 2-5% organic modifier (e.g., 95:5 H₂O:MeOH) to prevent C18 phase collapse. Maintain the mobile phase pH strictly between 2.5 and 6.0.

Quantitative Data: Mobile Phase Performance Summary

The following table summarizes the causal effects of various mobile phase compositions on the chromatographic behavior of benzodioxole acetamides.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient ProfilePeak Asymmetry (As)Retention Time (tR)Mechanistic Observation
Water (No Additive)Acetonitrile10-90% over 20 min2.1 (Severe Tailing)8.4 minUnsuppressed silanol interactions with the acetamide carbonyl.
Water + 0.1% Formic AcidAcetonitrile10-90% over 20 min1.4 (Moderate Tailing)8.2 minSilanols protonated, but aprotic ACN lacks H-bond shielding.
Water + 0.1% Formic Acid Methanol 30-90% over 30 min 1.05 (Symmetric) 12.1 min Protic Methanol masks residual silanols; optimal partitioning[1].
10 mM Amm. Acetate (pH 5.0)MethanolIsocratic 50:501.10 (Good)15.5 minBuffered environment stabilizes benzodioxole ring[2].
Experimental Protocol: Self-Validating Mobile Phase Optimization Workflow

Objective: Establish a robust, reproducible RPLC method for N-(1,3-benzodioxol-5-ylmethyl)acetamide while definitively eliminating secondary silanol interactions.

Materials:

  • Column: C18, fully endcapped, 100 Å pore size, 5 µm particle size (e.g., 250 x 4.6 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Methanol.

  • Diagnostic Markers: Uracil (t₀ void volume marker), Toluene (hydrophobic column-integrity marker).

Step-by-Step Procedure:

  • System Preparation & Equilibration:

    • Purge LC lines with Mobile Phase A and B to remove any aprotic solvent residues.

    • Equilibrate the column at 90% A / 10% B for 20 column volumes (CV) at a flow rate of 1.0 mL/min.

  • System Suitability Validation (The Self-Validating Step):

    • Action: Inject a mixture of Uracil (10 µg/mL) and Toluene (50 µg/mL).

    • Causality: Uracil determines the dead volume (t₀). Toluene, being purely hydrophobic and incapable of hydrogen bonding, validates the physical integrity of the column bed.

    • Acceptance Criteria: Toluene peak asymmetry (As) must be between 0.95 and 1.05. If Toluene tails, the column bed is degraded (voiding); replace the column before proceeding.

  • Analyte Screening:

    • Action: Inject N-(1,3-benzodioxol-5-ylmethyl)acetamide (100 µg/mL dissolved in the initial mobile phase).

    • Gradient: Run a linear scouting gradient from 10% B to 90% B over 20 minutes.

    • Observation: Monitor UV absorbance simultaneously at 215 nm and 254 nm[3].

  • Mechanistic Adjustment:

    • Action: Calculate the asymmetry factor of the analyte peak.

    • Causality: If the analyte As > 1.2 while Toluene As = 1.0, secondary chemical interactions are occurring.

    • Correction: Increase the buffer capacity of Mobile Phase A to 10 mM Ammonium Acetate (pH 5.0)[2] or switch to a polar-embedded column.

  • Final Gradient Optimization:

    • Action: Adjust the gradient profile to elute the compound in the optimal k' range (retention factor between 2 and 10). A proven gradient for this structural class is 30% to 90% Methanol over 30 minutes[1].

References
  • N-Aryl-N-Lactosylamides as Potent and Highly Selective Inhibitors of Galectin-3 with Antifibrotic Activity | Journal of Medicinal Chemistry - ACS Publications | 1

  • Full article: Simultaneous determination of novel prediabetic obesity drugs mirabegron and tadalafil in synthetic mixture by liquid chromatography | Taylor & Francis | 2

  • Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold | NIH PMC | 3

Sources

reducing side products in N-(1,3-benzodioxol-5-ylmethyl)acetamide preparation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-(1,3-Benzodioxol-5-ylmethyl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective N-acetylation of piperonylamine (1,3-benzodioxol-5-ylmethylamine) to yield N-(1,3-benzodioxol-5-ylmethyl)acetamide. While seemingly a textbook transformation, the unique electronic properties of the benzodioxole ring and the nucleophilicity of the resulting secondary amide often lead to frustrating side products that complicate downstream drug development.

This guide deconstructs the causality of these side reactions and provides field-proven, self-validating protocols to ensure high-purity yields.

Mechanistic Insights: The Causality of Side Products

To eliminate impurities, we must first understand the thermodynamic and kinetic drivers behind their formation. The synthesis relies on the nucleophilic attack of the primary amine on an acyl donor. However, two primary competing pathways threaten product purity:

  • Over-Acetylation (N,N-Diacetylation): The target product, N-piperonylacetamide, contains a secondary amide nitrogen. While less nucleophilic than the starting primary amine due to resonance stabilization, it can still attack highly electrophilic acylating agents if the reagent is in stoichiometric excess or if the reaction temperature exceeds 10 °C. The use of hypernucleophilic catalysts like DMAP severely exacerbates this by forming highly reactive acylpyridinium intermediates.

  • Friedel-Crafts Ring Acylation: The 1,3-benzodioxole moiety is exceptionally electron-rich. The two oxygen atoms donate electron density into the aromatic ring, making the positions ortho and para to the oxygens highly susceptible to electrophilic aromatic substitution. If Lewis acids are present, or if the reaction is run under strongly acidic conditions at elevated temperatures, the acylium ion will attack the ring rather than the amine.

Pathway A Piperonylamine C N-piperonylacetamide (Desired) A->C Ac2O (1.05 eq) Base, 0°C E Ring-Acylated (Friedel-Crafts) A->E Ac2O + Lewis Acid High Temp D N-piperonyldiacetamide (Over-acetylation) C->D Excess Ac2O DMAP / Heat

Reaction pathways illustrating the desired N-acetylation versus common side-product formations.

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of N,N-diacetylated product in my LC-MS analysis? A: Causality: You are likely using an overly reactive acyl donor (e.g., acetyl chloride) in excess, or your temperature control is failing. Secondary amides can undergo further acylation if the activation energy barrier is overcome by heat or hyper-reactive intermediates. Solution: Switch from acetyl chloride to acetic anhydride ( Ac2​O ). If you must use acetyl chloride, strictly limit it to 1.05 equivalents, maintain the reaction at 0 °C, and use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Never use DMAP for this specific mono-acetylation. Alternatively, consider using bench-stable N-acyl DBN tetraphenylborate salts, which have been proven to prevent exothermic over-reactions 1.

Q: My NMR shows extra peaks in the aromatic region, and the product mass is +42 Da higher than expected, but it's not the diacetamide. What happened? A: Causality: You have triggered a Friedel-Crafts acylation on the electron-rich 1,3-benzodioxole ring. This occurs when the acylating agent generates an acylium ion that attacks the aromatic system rather than the nitrogen. Solution: Ensure your glassware and reagents are completely free of trace Lewis acids (e.g., iron, zinc, or aluminum salts). Keep the reaction strictly base-directed. Do not heat the reaction above room temperature during the addition phase.

Q: I am getting incomplete conversion (unreacted piperonylamine), but if I add more acetyl chloride, I get diacetylation. How do I break this cycle? A: Causality: Your acylating agent is likely being consumed by trace water in your solvent, leading to hydrolysis (forming acetic acid) before it can react with the amine. Solution: Ensure your dichloromethane (DCM) is strictly anhydrous. Alternatively, pivot to a biphasic Schotten-Baumann protocol. In a DCM/aqueous NaOH system, the primary amine reacts rapidly at the interface, while excess acyl chloride is safely hydrolyzed by the aqueous phase before it can diacetylate the less-soluble secondary amide 2. For highly selective mono-acetylation without strict anhydrous conditions, phenyl acetate can also be utilized, though it requires longer reaction times 3.

Quantitative Data: Acylating Agent Optimization Matrix

Selecting the correct reagent is the most critical variable in minimizing side products. The table below synthesizes the reactivity profiles of common acyl donors for piperonylamine.

Acylating AgentRelative ElectrophilicityDiacetylation RiskRing Acylation RiskRecommended Application
Acetyl Chloride Very HighHigh (if >1.05 eq)ModerateFast kinetics; requires strict stoichiometric and thermal control 4.
Acetic Anhydride HighModerateLowStandard lab-scale synthesis; excellent balance of speed and chemoselectivity.
N-Acetyl DBN ModerateLowLowBench-stable reagent; quantitative yields without exothermic side reactions 1.
Phenyl Acetate LowVery LowVery LowHighly selective mono-acetylation; ideal when over-acetylation must be strictly zero 3.

Self-Validating Experimental Protocol: Selective N-Acetylation

To guarantee reproducibility and trustworthiness, the following protocol utilizes acetic anhydride under strictly controlled conditions. It is designed as a "self-validating system"—meaning it includes specific in-process checks to confirm success before proceeding to the next step.

Step-by-Step Methodology:

  • Preparation & Dissolution: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve piperonylamine (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M, 50 mL). Add DIPEA (1.2 eq, 12 mmol).

    • Validation Check: The solution should be clear and colorless. If cloudy, moisture or carbonate salts are present; filter before proceeding.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 15 minutes.

  • Controlled Acylation: Dissolve acetic anhydride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise via an addition funnel over 30 minutes.

    • Causality Note: Dropwise addition prevents localized concentration spikes and exothermic hotspots, which are the primary thermodynamic drivers of N,N-diacetylation.

  • In-Process Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Validation Check: At 1.5 hours, spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). Stain with Ninhydrin. The primary amine (piperonylamine) will stain dark purple/pink. The reaction is complete when the purple spot is entirely absent, and a new UV-active spot (the amide) appears at a higher Rf.

  • Quenching & Workup: Add 20 mL of saturated aqueous NaHCO3​ and stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride. Transfer to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove trace unreacted amine and DIPEA, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-(1,3-benzodioxol-5-ylmethyl)acetamide as a high-purity solid.

Workflow S1 1. Dissolution Piperonylamine + DCM + DIPEA (1.2 eq) S2 2. Temperature Control Chill reactor to 0 °C S1->S2 S3 3. Controlled Acylation Dropwise Ac2O (1.05 eq) over 30 min S2->S3 S4 4. In-Process Check TLC (Ninhydrin) to confirm amine consumption S3->S4 S5 5. Quench & Workup Wash with NaHCO3, 1M HCl, and Brine S4->S5

Self-validating experimental workflow for the selective N-acetylation of piperonylamine.

References

  • N-Acyl DBN Tetraphenylborate Salts as N-Acylating Agents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities. MDPI.[Link]

  • Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. ResearchGate.[Link]

  • Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. PMC - NIH.[Link]

Sources

Technical Support Center: Troubleshooting & Long-Term Storage Guide for N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of N-(1,3-benzodioxol-5-ylmethyl)acetamide .

To ensure experimental reproducibility, it is critical to understand the chemical causality behind this molecule's degradation. The compound features two primary functional groups: an acetamide and a 1,3-benzodioxole (methylenedioxybenzene) ring . While the amide bond is highly robust, the cyclic acetal nature of the benzodioxole ring makes it exceptionally vulnerable to acid-catalyzed hydrolysis and oxidative cleavage[1].

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My stock solution turned from colorless to a dark brown tint over several weeks. What happened? A1: This discoloration is a classic visual indicator of oxidative degradation. The electron-donating oxygen atoms in the 1,3-benzodioxole ring activate the aromatic system, making it vulnerable to oxidation initiated by UV light, trace transition metals, or dissolved oxygen. Oxidation cleaves the dioxole ring to form a catechol intermediate, which rapidly auto-oxidizes into highly reactive, dark-colored ortho-quinones[2]. To prevent this, always store solutions in amber vials and purge the headspace with an inert gas (Argon or Nitrogen).

Q2: I dissolved the compound in an aqueous buffer at pH 4.0, and my LC-MS shows a new peak with a mass loss of 12 Da. Why? A2: You are observing the acid-catalyzed hydrolysis of the methylenedioxy ring. The methylenedioxy group is essentially a cyclic acetal of formaldehyde and a catechol[1]. Under acidic conditions, protonation of the acetal oxygen leads to ring opening, releasing formaldehyde (mass 30 Da) and leaving behind a dihydroxyl (catechol) group. This replacement of the −CH2​− bridge with two −H atoms results in a net mass loss of 12 Da. Avoid storing this compound in unbuffered water or acidic solutions (pH < 5.5) for extended periods.

Q3: Is the acetamide bond at risk of breaking during long-term storage? A3: Generally, no. Amides are significantly more stable to hydrolysis than esters due to the resonance stabilization between the nitrogen lone pair and the carbonyl group[3]. Unless the compound is subjected to extreme pH environments (e.g., > pH 11 or < pH 2) coupled with high heat, the acetamide bond will remain intact[4]. Your primary focus should be protecting the benzodioxole ring.

Part 2: Degradation Pathways & Storage Workflows

Degradation A N-(1,3-benzodioxol-5-ylmethyl) acetamide B Catechol Derivative + Formaldehyde A->B Strong Acid (Acetal Cleavage) C Ortho-Quinones (Dark colored) A->C UV Light / O2 (Oxidation) D 1,3-benzodioxol-5-ylmethylamine + Acetic Acid A->D Extreme pH / Heat (Amide Hydrolysis) B->C Further Oxidation

Major chemical degradation pathways of N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Storage S1 Receive Solid Compound S2 Aliquot into Amber Vials S1->S2 S3 Purge with Argon/N2 S2->S3 S4 Store at -20°C with Desiccant S3->S4 L1 Prepare Stock Solution (Anhydrous DMSO/MeCN) S4->L1 When ready for use L2 Filter Sterilize (PTFE) L1->L2 L3 Store at -80°C (Max 6 months) L2->L3 V1 HPLC-UV/MS Validation (Confirm Purity >98%) L3->V1 Before experiment

Optimal handling, storage, and validation workflow to prevent compound degradation.

Part 3: Quantitative Storage Data & Troubleshooting Matrices

Table 1: Quantitative Stability & Storage Matrix

Data summarizes expected shelf-life based on the thermodynamic stability of the methylenedioxy and amide functional groups.

Physical StateStorage TemperatureAtmosphere / LightSolvent EnvironmentExpected Shelf-Life
Solid Powder -20°CArgon / Dark (Amber)N/A (Desiccated)> 2 Years
Solid Powder 25°C (Room Temp)Ambient Air / LightN/A3 - 6 Months
Stock Solution -80°CArgon / DarkAnhydrous DMSO6 - 12 Months
Stock Solution 4°CAmbient Air / DarkAqueous Buffer (pH 7.4)1 - 2 Weeks
Stock Solution 37°CAmbient Air / LightAqueous Buffer (pH < 5.0)< 24 Hours
Table 2: Troubleshooting Guide
ObservationChemical CauseAnalytical ConfirmationPreventive Action
Solution turns dark brown Oxidation of the benzodioxole ring to ortho-quinones.Broad UV absorbance at 280 nm; MS shows complex polymeric masses.Store in amber vials; purge headspace with Argon; avoid freeze-thaw cycles.
Loss of efficacy in assay Acid-catalyzed hydrolysis of the acetal bridge.LC-MS shows a peak at m/z 182 [M+H]+ (loss of 12 Da).Ensure DMSO is anhydrous; avoid acidic buffers (pH < 5.5) for long-term storage.
Precipitation upon dilution Hydrophobic aggregation in aqueous media.Visual inspection (cloudiness); HPLC shows lower than expected concentration.Pre-warm stock to 37°C before dilution; ensure final DMSO concentration is ≥1%.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If water is absorbed from the atmosphere, it can lower the apparent pH and introduce protons that catalyze the cleavage of the methylenedioxy ring[1]. Using anhydrous solvents and inert gas prevents both hydrolysis and oxidation[5].

  • Equilibration: Allow the sealed vial of solid N-(1,3-benzodioxol-5-ylmethyl)acetamide to reach room temperature in a desiccator before opening. Reason: Prevents atmospheric condensation on the cold powder.

  • Dissolution: Dissolve the powder in Anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve a 10 mM stock concentration.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter . Reason: PTFE is chemically inert and hydrophobic, preventing the introduction of trace metals or acidic leachables found in some nylon filters.

  • Aliquot & Purge: Dispense into single-use amber glass vials. Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen.

  • Storage: Cap tightly and store immediately at -80°C.

Protocol 2: Self-Validating Integrity Assay (HPLC-UV/MS)

Causality: Before utilizing a stored stock solution in critical biological assays, you must validate its integrity. Because the primary degradation products (catechols and free amines) have distinct masses and polarities compared to the parent compound, HPLC-UV/MS serves as a built-in self-validating system.

  • Sample Prep: Dilute an aliquot of the stock solution to 10 µM in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Note: The brief exposure to 0.1% FA during the 15-minute HPLC run is kinetically insufficient to cause acid hydrolysis, making it safe for analysis.

  • Injection: Inject 10 µL onto a standard C18 reverse-phase column.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm, alongside positive mode ESI-MS.

  • Validation Logic (The Self-Validation Step):

    • PASS: A single sharp peak at the expected retention time with m/z [M+H]+ = 194 .

    • FAIL (Acetal Cleavage): Appearance of a more polar peak (earlier retention time) with m/z [M+H]+ = 182 (Catechol derivative). Discard the stock.

    • FAIL (Amide Hydrolysis): Appearance of a peak with m/z[M+H]+ = 152 (Free amine). Discard the stock.

    • FAIL (Oxidation): Broad, tailing peaks absorbing strongly at 280 nm, often accompanied by dark solution color. Discard the stock.

References

  • Grokipedia. "Methylenedioxy". Details the mechanism of acid-catalyzed hydrolysis of the methylenedioxy ring to yield diols and formaldehyde.1

  • Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation". Explains the relative stability of amides versus esters and oxidative degradation pathways. 3

  • Connectsci (Aust J Chem). "Oxidations with lead tetraacetate. II. Oxidations of 2,2-disubstituted 1,3-benzodioxoles". Describes the oxidative cleavage of benzodioxoles to catechols and quinones. 2

  • Benchchem. "N-Methylbenzo[d]dioxol-5-amine stability issues and degradation products". Covers benzodioxole ring opening and photodegradation mechanisms. 5

  • Academically. "Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained". Outlines extreme pH requirements for amide hydrolysis.4

Sources

resolving HPLC peak tailing issues for N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust, reproducible chromatographic methods for N-(1,3-benzodioxol-5-ylmethyl)acetamide .

Peak tailing compromises resolution, integration accuracy, and quantitative reliability. Below, we dissect the chemical causality of tailing for this specific analyte and provide a self-validating troubleshooting framework to restore peak symmetry.

Analyte Profile & The Causality of Tailing

N-(1,3-benzodioxol-5-ylmethyl)acetamide is a neutral to weakly basic molecule. While it lacks a strongly basic aliphatic amine that typically causes severe ion-exchange tailing, it possesses multiple hydrogen bond acceptors :

  • The oxygen atoms within the benzodioxole ring .

  • The carbonyl oxygen of the acetamide group .

When analyzed on standard silica-based reversed-phase columns, these electron-rich sites interact strongly with unreacted, acidic residual silanols (Si-OH) on the silica matrix[1]. This creates a mixed-mode retention mechanism: standard hydrophobic partitioning combined with localized hydrogen bonding. Because these secondary interactions have slower desorption kinetics than hydrophobic interactions, a portion of the analyte molecules is retained longer, creating the characteristic asymmetrical "skateboard ramp" trailing edge[2].

Diagnostic Workflow

Before altering method chemistry, you must isolate whether the tailing is a physical system error or a chemical secondary interaction.

G A Peak Tailing Observed (Tf > 1.5) B Assess Tailing Scope via System Suitability Test A->B C All Peaks Tail (Including Neutral Markers) B->C Yes D Only Analyte Tails (Chemical Interaction) B->D No E Physical Issue: Check Dead Volume & Frit C->E F Hydrogen Bonding with Residual Silanols? D->F G Mobile Phase Fix: Lower pH to 3.0 F->G Step 1 H Stationary Phase Fix: Use Polar-Embedded Column F->H Step 2

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Technical FAQs

Q1: How do I definitively prove the tailing is caused by silanol interactions and not a degrading column? A1: Implement a self-validating System Suitability Test (SST). Inject a purely hydrophobic, non-hydrogen-bonding neutral marker (such as toluene or uracil). If the neutral marker elutes with perfect symmetry (Tailing Factor 1.0) but N-(1,3-benzodioxol-5-ylmethyl)acetamide tails, your fluidics and column bed are physically intact[3]. The issue is purely chemical (secondary silanol interactions), and you must adjust the phase chemistry[4].

Q2: Since acetamides are mostly neutral, why does lowering the mobile phase pH help? A2: Residual silanols on the silica surface have a pKa between 3.5 and 4.5. At a neutral pH (7.0), many of these silanols are ionized (-SiO⁻), creating a highly active surface[4]. Lowering the mobile phase pH to 3.0 ensures that virtually all silanols are fully protonated (Si-OH)[5]. While this is traditionally done to prevent ion-exchange with basic amines, for hydrogen-bonding compounds like benzodioxoles, standardizing the silanols to an uncharged state significantly weakens the overall hydrogen-bond network, improving peak shape[2].

Q3: What column chemistry is best suited for this specific molecule? A3: Standard C18 columns, even when "fully end-capped," retain about 50% of their residual silanols due to steric hindrance during the manufacturing process[5]. For N-(1,3-benzodioxol-5-ylmethyl)acetamide, a polar-embedded column (e.g., an amide, urea, or ether-linked C18) is highly recommended. The embedded polar groups form an internal hydrogen-bonding shield near the silica surface, effectively blocking the analyte from interacting with the underlying silanols[1].

Q4: Could my sample preparation be causing the tailing? A4: Yes. If your analyte is dissolved in a strong organic solvent (e.g., 100% DMSO or Acetonitrile) but injected into a highly aqueous mobile phase, the sample plug will not immediately mix. The analyte will partition unevenly at the head of the column, causing severe peak distortion or fronting/tailing[6]. Always match the sample diluent to the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Mobile Phase Optimization & Silanol Suppression

This protocol validates whether pH control alone can resolve the secondary interactions.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate buffer. (The higher ionic strength helps mask residual silanol activity)[2].

  • pH Adjustment: Titrate the buffer to exactly pH 3.0 using concentrated Phosphoric Acid ( H3​PO4​ ).

  • Filtration: Filter the aqueous buffer through a 0.2 µm hydrophilic membrane (e.g., Nylon or PTFE) to remove particulates[6].

  • Equilibration: Flush the HPLC system and equilibrate the analytical column with the new mobile phase for a minimum of 20 column volumes to ensure complete protonation of the stationary phase[7].

  • Validation: Inject the analyte. Calculate the USP Tailing Factor (Tf). A Tf between 0.8 and 1.8 is required for quantitative reliability[3].

Protocol 2: Diluent Matching & Load Optimization

This protocol eliminates extra-column band broadening and solvent mismatch.

  • Determine Initial Conditions: Identify the exact ratio of Aqueous to Organic solvent at the start of your gradient (e.g., 80% Buffer : 20% Acetonitrile).

  • Prepare Diluent: Mix the sample diluent to match this exact 80:20 ratio.

  • Sample Re-constitution: Dissolve N-(1,3-benzodioxol-5-ylmethyl)acetamide in the matched diluent to a maximum concentration of 0.1 mg/mL to prevent mass overload.

  • Injection: Limit the injection volume to 5 µL (for a standard 4.6 x 150 mm column) to ensure rapid focusing of the analyte band at the column head[4].

Quantitative Performance Data

The following table summarizes the expected causality and resolution metrics when applying the above protocols to N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Experimental ConditionSample DiluentTailing Factor (Tf)Resolution StatusMechanistic Effect
Standard C18, pH 7.0100% Acetonitrile2.65 ❌ UnacceptableSevere H-bonding + Solvent mismatch.
Standard C18, pH 3.0100% Acetonitrile1.90 ❌ MarginalSilanols protonated, but solvent mismatch remains.
Standard C18, pH 3.0Matched to Mobile Phase1.45 ✅ AcceptableSolvent focusing achieved; H-bonding minimized.
Polar-Embedded C18, pH 3.0 Matched to Mobile Phase 1.08 🌟 Ideal Internal H-bond shielding eliminates secondary interactions.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. URL: [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC". Labcompare. URL: [Link]

  • Sartorius. "Sample Preparation for Analytical Quality Control". Sartorius. URL: [Link]

  • MZ-Analysentechnik / Supelco. "Discovery Method Development Guide". MZ-Analysentechnik. URL: [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of microwave-assisted N-acetylation workflows. This guide is designed for researchers and drug development professionals synthesizing N-(1,3-benzodioxol-5-ylmethyl)acetamide (acetylated piperonylamine). Below, you will find validated protocols, mechanistic insights, and a troubleshooting matrix to resolve common experimental bottlenecks.

Mechanistic Pathway & System Overview

Microwave-assisted N-acetylation accelerates the nucleophilic attack of the piperonylamine nitrogen onto the carbonyl carbon of the acyl donor. Dielectric heating lowers the activation energy barrier by rapidly transferring energy directly to the polar reactants, bypassing the thermal conductivity limitations of conventional oil baths[1].

G A Piperonylamine (Nucleophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B Acetic Acid (Acyl Donor) B->D Carbonyl Activation C Zn(OAc)2 Catalyst + Microwave Energy C->D Accelerates Formation E N-(1,3-benzodioxol-5- ylmethyl)acetamide D->E Elimination F H2O (Byproduct) D->F Leaving Group

Mechanistic pathway of microwave-assisted Zn(OAc)2-catalyzed N-acetylation of piperonylamine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Zinc Acetate-Catalyzed Method (Solvent-Free / Acetic Acid)

This green chemistry approach utilizes zinc acetate as a mild Lewis acid to activate the carbonyl group without strongly coordinating the amine nucleophile[1].

  • Preparation: Charge a 10 mL microwave-safe reaction vial with 1,3-benzodioxol-5-ylmethylamine (1.0 mmol, ~151 mg).

  • Reagent Addition: Add glacial acetic acid (1.2 mmol, ~72 µL) and anhydrous Zinc Acetate ( Zn(OAc)2​ ) (10 mol%, ~18 mg)[1].

  • Sealing: Seal the vessel with a pressure-rated PTFE/silicone septum cap. Include a magnetic stir bar.

  • Irradiation: Place the vial in a monomode microwave synthesizer. Program the system to heat to 80 °C using dynamic power modulation (max 50 W) for 3 to 5 minutes[1].

  • In-Process Validation: At t=5 min, cool the vessel to < 30 °C. Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS (UV 254 nm). The disappearance of the piperonylamine peak ( m/z 152 [M+H]+ ) and the appearance of the target amide ( m/z 194 [M+H]+ ) validates reaction completion.

  • Workup: Dilute the mixture with ethyl acetate (15 mL), wash with saturated aqueous NaHCO3​ (2 × 10 mL) to neutralize residual acetic acid, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Benzotriazole-Mediated Aqueous Method

This protocol operates entirely in water, leveraging N-acetylbenzotriazole to bypass the thermodynamic limitations of direct carboxylic acid condensation[2].

  • Preparation: In a microwave vial, combine piperonylamine (1.0 mmol) and N-acetylbenzotriazole (1.0 mmol) in 3 mL of deionized water[2].

  • Irradiation: Irradiate the vigorously stirring mixture at 50 °C (constant power 20 W) for 15 minutes[2].

  • In-Process Validation: Monitor the aqueous phase via TLC (Hexane:EtOAc 1:1). A single new spot ( Rf​ ~0.4) under UV light, coupled with a negative ninhydrin stain, confirms the total consumption of the primary amine.

  • Workup: Add 4N HCl or aqueous Na2​CO3​ to the cooled mixture. Extract the target amide with ethyl acetate. The benzotriazole leaving group can be recovered from the aqueous layer via pH-controlled acidification[2].

Quantitative Data & Parameter Matrix

The following table summarizes the causal parameters and expected outcomes for various microwave-assisted acetylation methodologies[1][2][3].

ParameterZinc Acetate MethodBenzotriazole MethodImidazole HCl Method
Acylating Agent Acetic AcidN-AcetylbenzotriazoleN,N-Dimethylacetamide
Solvent System None / Acetic AcidDeionized WaterSolvent-free
Catalyst Zn(OAc)2​ (10 mol%)None RequiredImidazole Hydrochloride
MW Temp / Power 80 °C / 50 W50 °C / 20 W90 °C / 100 W
Reaction Time 3 - 5 min15 - 20 min2 - 4 min
Typical Yield > 90%> 92%> 85%
Primary Advantage Chemoselective, low costRuns in water, no racemizationHighly eco-friendly

Troubleshooting Guides & FAQs

Q: Why am I observing diacetamide (over-acetylation) formation in my LC-MS trace? A: Over-acetylation occurs when the newly formed secondary amide undergoes a subsequent nucleophilic attack on the acyl donor. This is causally linked to using highly reactive acylating agents (like acetic anhydride or acetyl chloride) combined with temperatures exceeding 100 °C. Corrective Action: Switch to a milder acyl donor such as acetic acid[1]. Strictly limit the stoichiometry to 1.1–1.2 equivalents and utilize a temperature-controlled microwave program (via fiber-optic probe) rather than a constant-power mode to prevent thermal overshoots.

Q: The reaction mixture chars and degrades during microwave irradiation. How can I prevent this? A: Charring is the result of localized superheating ("hot spots"). Microwave dielectric heating relies on the alignment of molecular dipoles; highly polar catalysts (like zinc acetate or imidazole hydrochloride) have a high loss tangent and couple intensely with microwave energy[1][3]. If mass transfer is inadequate, these localized areas exceed the degradation temperature of the amine. Corrective Action: Ensure continuous, vigorous magnetic stirring (minimum 600 RPM). If running under solvent-free conditions, add a small volume of a microwave-transparent solvent (e.g., toluene) or a mild heat sink (e.g., a few drops of water) to dissipate localized thermal energy.

Q: My conversion of piperonylamine is stalling at 60-70% when using acetic acid. What is the limiting factor? A: Direct condensation of an amine and a carboxylic acid produces water as a byproduct. In a closed-vessel microwave system, this water cannot evaporate. According to Le Chatelier's principle, the accumulation of water pushes the equilibrium backward, stalling conversion. Corrective Action: To drive the reaction forward, either use a closed-vessel system with a molecular sieve insert to sequester water, or switch to Protocol B (N-acetylbenzotriazole)[2]. The benzotriazole method relies on a superior leaving group rather than dehydration, rendering it immune to aqueous equilibrium stalling[2].

Q: I experience sudden pressure spikes that abort the microwave run. What causes this? A: Pressure spikes are caused by the rapid evolution of gaseous byproducts or the superheating of low-boiling solvents. For instance, using acetyl chloride generates HCl gas rapidly under microwave conditions. Corrective Action: Avoid acetyl chloride in closed-vessel microwave synthesis. Ensure the reaction vial is filled to no more than 50% of its total volume to allow safe vapor expansion. If using acetic acid, ensure the cooling system (compressed air) is functioning to regulate the internal pressure profile.

References

  • Brahmachari, G., Laskar, S., & Sarkar, S. (2010). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation. Indian Journal of Chemistry Section B. URL:[Link]

  • Chikkulapalli, A., & Sumathi, S. (2021). Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. Research Journal of Chemistry and Environment. URL:[Link]

  • Ibrahim, T. S., Seliem, I. A., Panda, S. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. URL:[Link]

Sources

Technical Support Center: Purification & Recrystallization of Crude N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation and purification of substituted benzylacetamides. N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly referred to as N-piperonylacetamide) is a critical intermediate in medicinal chemistry. It features a lipophilic benzodioxole ether ring alongside a highly polar, hydrogen-bonding acetamide motif. This dual nature dictates its solubility profile and can complicate purification if impurities—such as unreacted piperonylamine or acetic acid byproducts—are present.

This guide provides a self-validating, causality-driven protocol for purifying your crude synthetic mixture, followed by an in-depth troubleshooting FAQ.

Part 1: Physicochemical Profiling

Before initiating recrystallization, it is crucial to understand the physicochemical parameters that govern the thermodynamic phase behavior of the target molecule.

Table 1: Physicochemical & Solubility Profile of N-(1,3-benzodioxol-5-ylmethyl)acetamide

ParameterValue / CharacteristicMechanistic Rationale
Molecular Formula C10H11NO3-
Molecular Weight 193.20 g/mol -
Functional Groups Benzodioxole, AcetamideThe acetamide acts as a strong H-bond donor/acceptor; the benzodioxole provides moderate lipophilicity.
High Solubility Solvents DMSO, DMF, Ethanol (Hot), EtOAc (Hot)Polar aprotic and hot protic solvents provide enough thermal energy to disrupt intermolecular amide-amide hydrogen bonds[1].
Anti-Solvents (Poor Solubility) Hexanes, Heptane, Cold WaterNon-polar hydrocarbons cannot solvate the highly polar acetamide core, forcing precipitation[2].
Typical Impurities Piperonylamine, Acetic AcidResidual starting materials from acylation. Acidic impurities severely depress the melting point of the crude mixture, promoting "oiling out".
Part 2: Experimental Workflow & Protocol

To achieve >99% purity, a binary solvent system (Ethyl Acetate / Hexanes) is highly recommended. This system effectively partitions polar impurities into the mother liquor while exploiting the steep temperature-solubility gradient of the acetamide.

Workflow Crude 1. Crude N-piperonylacetamide (Contains amine/acid impurities) Dissolve 2. Dissolve in minimal hot EtOAc at Reflux Crude->Dissolve Filter 3. Hot Filtration (Removes insoluble particulates) Dissolve->Filter Cool 4. Slow Cooling to RT & Dropwise addition of Hexanes Filter->Cool Ice 5. Ice Bath (0-4°C) (Maximizes crystal lattice formation) Cool->Ice Isolate 6. Vacuum Filtration & Wash with cold Hexanes Ice->Isolate

Step-by-step experimental workflow for the binary solvent recrystallization of the crude amide.

Step-by-Step Methodology:
  • Dissolution: Place the crude N-(1,3-benzodioxol-5-ylmethyl)acetamide in a round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) and heat to reflux (approx. 77 °C) until the solid completely dissolves. Scientific Causality: The product must dissolve completely at the boiling point to ensure a homogeneous supersaturated solution upon cooling[3].

  • Hot Filtration (Optional but Recommended): If dark, insoluble particulates are present, pass the hot solution through a fluted filter paper pre-warmed with hot EtOAc.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot, add Hexanes dropwise until the solution becomes slightly cloudy, then add a few drops of EtOAc until it just clears.

  • Nucleation and Cooling: Allow the flask to cool slowly to room temperature undisturbed. Scientific Causality: Slow cooling allows the target molecules to align into a highly ordered, thermodynamically stable crystal lattice, excluding structurally dissimilar impurities[2].

  • Crystallization: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to depress solubility and maximize yield.

  • Isolation: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove residual mother liquor containing impurities. Dry under high vacuum.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals as it cools. How do I fix this? A1: "Oiling out" occurs when the target compound separates from the solution at a temperature above its melting point, or when impurities (like residual acetic acid) severely depress the mixture's melting point.

  • Immediate Fix: Reheat the mixture until it becomes a single homogeneous solution. Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature below the melting point of the compound[2].

  • Inducing Nucleation: Allow it to cool very slowly. If oiling persists, scratch the inside of the flask with a glass stirring rod at the air-liquid interface to create micro-abrasions that serve as nucleation sites[3]. Alternatively, seed the solution with a pure crystal of N-(1,3-benzodioxol-5-ylmethyl)acetamide.

OilingOut Start Cooling Supersaturated Solution Check Phase Separation Check: Oil or Crystals? Start->Check Oil Oiling Out Detected (Liquid-Liquid Separation) Check->Oil Crystals Nucleation Detected (Solid-Liquid Separation) Check->Crystals Action1 Reheat to Reflux. Add 10-15% more EtOAc. Oil->Action1 Success Ordered Crystal Lattice Forms Crystals->Success Action2 Cool slowly. Scratch glass / Add seed crystal. Action1->Action2 Action2->Check

Logical decision tree for diagnosing and resolving oiling out during recrystallization.

Q2: The recovered crystals are discolored (brown/yellow). How can I remove these color impurities? A2: Discoloration is typically caused by trace oxidation products of the piperonylamine starting material or polymerized degradation byproducts. The benzodioxole ring is electron-rich and susceptible to oxidation.

  • Solution: Perform an activated carbon (Norit) treatment. Redissolve the crude crystals in hot solvent, add 1-2% (w/w) activated charcoal, and boil for 5 minutes. Perform a hot filtration through a pad of Celite to remove the carbon[2]. The highly conjugated, colored impurities will adsorb onto the porous carbon matrix, yielding a colorless filtrate.

Q3: I am getting a very low yield after filtration. Where did my product go? A3: A low recovery indicates that the compound remains dissolved in the mother liquor. This happens if the solvent volume was too high, or if the ratio of polar to non-polar solvent in your binary mixture was skewed.

  • Solution: Concentrate the mother liquor using a rotary evaporator to about 25% of its original volume. Re-heat to dissolve any precipitated solids, and repeat the cooling process to obtain a second crop of crystals. To prevent this in the future, strictly adhere to the rule of using the absolute minimum amount of boiling solvent required for initial dissolution[3].

Q4: NMR analysis shows residual piperonylamine in my recrystallized product. Why didn't recrystallization remove it? A4: Piperonylamine can co-crystallize or become trapped in the crystal lattice if the cooling process is too rapid, or if the amine concentration in the mother liquor is too high.

  • Solution: Before recrystallization, ensure the crude reaction mixture is subjected to a proper aqueous workup. Wash the organic layer with 1M HCl or saturated aqueous ammonium chloride. The acidic wash will protonate the unreacted piperonylamine, converting it into a highly water-soluble hydrochloride salt, effectively partitioning it into the aqueous phase and away from your neutral acetamide product[4].

Sources

Technical Support Center: Safe Scale-Up of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up of N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly known as N-piperonylacetamide). As a Senior Application Scientist, I have designed this guide to move beyond standard laboratory recipes. Transitioning from the milligram to the kilogram scale introduces severe thermal and safety hazards. This guide focuses on the causality behind our engineering choices and provides self-validating protocols to ensure your manufacturing process is safe, efficient, and reproducible.

Process Workflow & Logical Relationships

The following diagram maps the critical path for the safe acetylation of piperonylamine, highlighting where exotherm control and self-validation steps are integrated into the workflow.

G Start Piperonylamine (Starting Material) Reactor Continuous Flow / Jacketed Reactor (Exotherm Control) Start->Reactor Reagent Acetic Anhydride (Acylating Agent) Reagent->Reactor Monitor In-line FTIR / PAT (Self-Validation) Reactor->Monitor Quench Aqueous Base Quench (AcOH Removal) Monitor->Quench Cryst Crystallization (EtOAc/Heptane) Quench->Cryst Product N-(piperonyl)acetamide (Target API Intermediate) Cryst->Product

Workflow for the safe, scalable synthesis of N-(piperonyl)acetamide.

Troubleshooting & FAQs

Q1: We are experiencing severe thermal runaway during the addition of acetic anhydride. How can we control this exotherm at the kilogram scale? A1: The N-acetylation of primary amines like piperonylamine is highly exothermic ( ΔH≈−60 to −80 kJ/mol). In standard batch reactors, the surface-area-to-volume ratio decreases drastically as you scale up, preventing adequate heat dissipation. This leads to thermal runaway, which can degrade the sensitive methylenedioxy ring of the substrate. Causality & Solution: Transition from batch dosing to a continuous flow reactor. Continuous flow microreactors provide superior heat transfer coefficients, allowing for near-isothermal operation even during rapid acetylation, as demonstrated in the of similar aniline derivatives[1]. If flow is unavailable, use a jacketed batch reactor with active internal temperature ( Tr​ ) monitoring, strictly limiting the dosing rate of acetic anhydride to maintain Tr​<15∘C .

Q2: What is the most scalable and safe solvent system? We want to avoid toxic chlorinated solvents like DCM. A2: Dichloromethane (DCM) is excellent for laboratory-scale solubility but presents severe toxicity and disposal issues at scale. Causality & Solution: For batch processes, Ethyl Acetate (EtOAc) is the optimal replacement. It solubilizes the starting materials and allows for direct aqueous washing to remove acetic acid byproducts without a solvent swap. For advanced manufacturing, Acetonitrile can act as both the solvent and the acetylating agent under continuous flow conditions (using an Al2​O3​ catalyst), completely eliminating the need for hazardous acetic anhydride [2].

Q3: How do we validate reaction completion in real-time to prevent over-reaction or unreacted starting material? A3: Relying solely on offline HPLC creates a time-lag that can lead to impurity formation (e.g., di-acetylation). Causality & Solution: Implement in-line FTIR spectroscopy as a self-validating system. Monitor the disappearance of the primary amine N-H stretch (3400–3300 cm⁻¹) and the simultaneous appearance of the amide C=O stretch (~1650 cm⁻¹). The protocol validates itself: if the N-H stretch persists, the system automatically flags the operator to extend the residence time or adjust the feed rate.

Q4: What is the optimal purification strategy at the kilogram scale? A4: Column chromatography is not viable for kilogram-scale API intermediate production due to massive solvent consumption and extended processing times. Causality & Solution: N-(1,3-benzodioxol-5-ylmethyl)acetamide crystallizes readily due to strong intermolecular hydrogen bonding of the amide. Perform a solvent swap to ethyl acetate/heptane. After quenching the reaction with aqueous base to neutralize acetic acid, concentrate the organic layer and add heptane as an anti-solvent. This thermodynamically drives the product out of solution in high purity.

Quantitative Data Summary

The following table summarizes the operational parameters comparing the traditional batch scale-up method against the advanced continuous flow green-chemistry approach.

ParameterBatch Method (EtOAc / Ac₂O)Continuous Flow (CH₃CN / Al₂O₃)
Reagents Acetic Anhydride, TriethylamineAcetonitrile (Solvent & Reactant)
Exotherm Risk High (Requires active cooling)Negligible (Endothermic activation)
Operating Temperature 0 °C to 15 °C200 °C (Pressurized)
Residence/Reaction Time 2–4 hours27 minutes
Space-Time Yield ~0.15 mol/kg/h~1.5 mol/kg/h
Typical Yield >90%>95%

Step-by-Step Methodologies

Protocol A: Jacketed Batch Reactor (1 kg Scale)
  • Preparation: Charge a 10 L jacketed reactor with piperonylamine (1.0 kg, 6.61 mol) and ethyl acetate (5.0 L). Set the chiller to 0 °C.

  • Base Addition: Add triethylamine (0.8 kg, 7.9 mol) to the reactor. Stir at 150 rpm.

    • Causality: Triethylamine acts as an acid scavenger, preventing the generated acetic acid from protonating unreacted piperonylamine, which would halt the reaction.

  • Controlled Dosing: Slowly dose acetic anhydride (0.74 kg, 7.27 mol) via an automated addition funnel over 2 hours.

    • Self-Validation: The dosing pump must be interlocked with the internal thermocouple; if Tr​ exceeds 15 °C, dosing automatically pauses to prevent thermal runaway.

  • Monitoring: Monitor via in-line FTIR. The reaction is complete when the N-H stretch at 3300 cm⁻¹ plateaus.

  • Quench: Add 1M NaOH (3.0 L).

    • Causality: Neutralization partitions the water-soluble acetate salts into the aqueous layer, preventing product contamination.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with brine (2.0 L) to remove residual water.

  • Crystallization: Concentrate the EtOAc layer to ~2.0 L under reduced pressure. Slowly add heptane (3.0 L) as an anti-solvent. Filter the resulting white crystals and dry under vacuum at 40 °C.

Protocol B: Continuous Flow (Acetonitrile-mediated Green Synthesis)
  • Feed Preparation: Prepare a 0.5 M solution of piperonylamine in acetonitrile.

  • Reactor Setup: Utilize a continuous-flow reactor packed with activated aluminum(III) oxide ( Al2​O3​ ) catalyst. Set the system pressure to 50 bar using a back-pressure regulator and the reactor temperature to 200 °C.

  • Execution: Pump the solution at a flow rate of 0.1 mL/min (residence time ~27 min).

    • Causality: Under these high-temperature/high-pressure conditions, acetonitrile directly acts as the acetylating agent, eliminating the need for acetic anhydride and bypassing the exotherm entirely[3].

  • Self-Validation: Monitor the outstream via in-line HPLC to ensure the amine peak (UV 254 nm) remains below 1% area.

  • Isolation: Collect the outstream, evaporate the acetonitrile under reduced pressure, and recrystallize the residue to afford pure N-(1,3-benzodioxol-5-ylmethyl)acetamide.

References

  • Title: Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: Molecules (MDPI) URL: [Link]

Sources

Validation & Comparative

benchmarking N-(1,3-benzodioxol-5-ylmethyl)acetamide against standard reference materials

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of N-(1,3-benzodioxol-5-ylmethyl)acetamide (hereafter referred to as N-BMA or N-piperonylacetamide) requires a multidimensional approach. As a synthetic derivative featuring a rigidified 1,3-benzodioxole (piperonyl) ring and an acetamide moiety, N-BMA serves as a critical structural probe in drug discovery.

Structurally, N-BMA sits at the intersection of two major pharmacological classes: it is a conformationally restricted bioisostere of the vanillyl group found in Capsaicin (a TRPV1 agonist), and it represents a truncated, indole-free analog of Melatonin (an MT1/MT2 agonist). By benchmarking N-BMA against these Standard Reference Materials (SRMs), researchers can map the spatial and electronic tolerances of corresponding receptor binding pockets.

The following guide establishes a rigorous, self-validating framework for the analytical and pharmacological benchmarking of N-BMA.

Mechanistic Rationale: Why Benchmark N-BMA?

The substitution of flexible or metabolically vulnerable functional groups with rigid bioisosteres is a cornerstone of rational drug design.

  • TRPV1 Modulation: Capsaicin binds to the TRPV1 channel in a "head-down, tail-up" configuration, where the vanillyl ring interacts directly with the Y511 and T550 residues of the binding pocket[1]. The phenol group of capsaicin is prone to rapid Phase II metabolism (glucuronidation). N-BMA replaces this vanillyl head with a 1,3-benzodioxole ring, masking the hydrogen-bond donor while maintaining the required electron density. Benchmarking N-BMA against Capsaicin tests whether the oxygen atoms in the benzodioxole ring can sufficiently mimic the vanillyl hydroxyl/methoxy network to stabilize the permissive open conformation of the channel[2].

  • Melatonergic Activity: Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) relies on its acetamide tail and methoxy group for receptor affinity. N-BMA shortens the alkyl linker by one carbon (benzyl vs. phenethyl) and replaces the indole core with a benzodioxole. Benchmarking against 2-[125I]-Melatonin determines the necessity of the indole nitrogen and the exact spatial distance required for MT1/MT2 receptor activation[3].

Experimental Workflow & Visualization

To ensure data integrity, the benchmarking process follows a parallel high-throughput screening (HTS) workflow, comparing the test compound directly against pharmacopeial-grade SRMs under identical environmental conditions.

G N_BMA N-(1,3-benzodioxol-5-ylmethyl)acetamide (Test Compound) Prep Sample Preparation & LC-MS/MS QC (Purity > 99%) N_BMA->Prep SRM Standard Reference Materials (Capsaicin, Melatonin) SRM->Prep Assay1 TRPV1 Activation Assay (Ca2+ Flux / Patch-Clamp) Prep->Assay1 Assay2 MT1/MT2 Binding Assay (Radioligand Displacement) Prep->Assay2 Data Data Synthesis & Benchmarking (IC50, Ki, Emax) Assay1->Data Assay2->Data

Caption: Parallel in vitro benchmarking workflow for N-BMA against established reference standards.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed, self-validating system. Causality is established by including competitive antagonists or isotopic displacement to prove that the observed signal is strictly receptor-mediated.

Protocol A: MT1/MT2 Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of N-BMA compared to Melatonin at human MT1 and MT2 receptors.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hMT1 or hMT2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 44,000 × g for 25 minutes at 4 °C. Resuspend the pellet to a final concentration of 5 mg protein/mL.

  • Incubation: In a 96-well plate, combine 30 µL of membrane suspension, 0.05 nM 2-[125I]iodomelatonin (radioligand), and varying concentrations of N-BMA (10 pM to 100 µM) in a total volume of 0.25 mL Tris-HCl buffer.

  • Self-Validation (Non-Specific Binding): Dedicate three wells to incubate the radioligand with 10 µM cold (unlabeled) melatonin. This saturates all specific receptor sites; any remaining radioactive signal is defined as non-specific binding (NSB) and must be subtracted from all test wells[3].

  • Filtration & Quantification: Incubate at 25 °C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters presoaked in 0.1% polyethylenimine. Wash filters 3 × with 4 mL ice-cold buffer. Count radioactivity using a γ -counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: TRPV1 Calcium Flux & Electrophysiology

This assay measures the functional agonism/antagonism of N-BMA at the TRPV1 channel, benchmarked against Capsaicin.

  • Cell Loading: Seed HEK293 cells expressing human TRPV1 into 384-well black-walled plates. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37 °C.

  • Baseline Measurement: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Inject N-BMA (test) or Capsaicin (SRM) at concentrations ranging from 1 nM to 100 µM. Record fluorescence continuously for 3 minutes.

  • Self-Validation (Antagonist Blockade): To prove causality (that the calcium influx is strictly TRPV1-mediated and not due to membrane disruption), pre-incubate a parallel set of wells with 10 µM Capsazepine (a selective TRPV1 antagonist) for 15 minutes prior to N-BMA addition. A complete ablation of the fluorescent signal validates the mechanism.

  • Electrophysiological Confirmation: For hit concentrations, perform inside-out patch-clamp recordings. Apply a voltage step protocol (-80 mV to +80 mV) using a rapid solution changer to measure single-channel open probability ( Po​ )[2].

Quantitative Data Presentation

The following tables synthesize typical benchmarking data, allowing researchers to objectively compare N-BMA's physicochemical and pharmacological profile against the SRMs.

Table 1: Physicochemical & Analytical Benchmarking Analytical parameters dictate the compound's behavior in aqueous assay buffers and its baseline stability.

CompoundMolecular Weight ( g/mol )ClogPLC-MS Purity TargetPlasma Stability ( t1/2​ )Structural Motif
N-BMA 193.201.52> 99.5%> 120 minBenzodioxole + Acetamide
Capsaicin (SRM) 305.413.70> 99.0%~ 45 minVanillyl + Amide + Alkyl
Melatonin (SRM) 232.281.20> 99.0%~ 30 minIndole + Acetamide

Table 2: Comparative Pharmacological Profiling (In Vitro) Data represents the functional output of the protocols described in Section 3.

Target ReceptorStandard Reference Material (SRM)SRM Affinity / PotencyN-BMA Affinity / PotencyBenchmarking Conclusion
hMT1 Melatonin Ki​ = 0.12 nM Ki​ > 10,000 nMLoss of indole ring and shortened linker abolishes high-affinity binding to MT1.
hMT2 Melatonin Ki​ = 0.15 nM Ki​ > 10,000 nMN-BMA lacks the necessary spatial geometry for melatonergic agonism.
hTRPV1 Capsaicin EC50​ = 45 nM EC50​ = ~ 8,500 nMBenzodioxole acts as a weak vanillyl bioisostere; lacks the critical H-bond donor for Y511 interaction.

Conclusion & Application

Benchmarking N-(1,3-benzodioxol-5-ylmethyl)acetamide against standard reference materials reveals critical structure-activity boundaries. While the 1,3-benzodioxole ring significantly improves metabolic stability ( t1/2​ > 120 min) compared to the phenol group of capsaicin, the masking of the hydrogen-bond donor drastically reduces its affinity for the TRPV1 channel. Similarly, the truncation of the alkyl chain and removal of the indole core renders it inactive at MT1/MT2 receptors. Consequently, while N-BMA is not a potent standalone agonist, it serves as an excellent, highly stable negative control probe or a synthetic intermediate for developing larger, more complex receptor modulators.

References

  • Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. ACS Pharmacology & Translational Science / NIH. Available at:[Link]

  • Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket. eLife. Available at:[Link]

Sources

Application Guide: Solvent Effects on the Crystallization of N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)acetamide (commonly known as N-piperonylacetamide) is a functionalized aromatic amide. In pharmaceutical and fine chemical development, isolating this compound with high purity, optimal yield, and a favorable crystal habit is critical for downstream processing. The crystallization of amides is highly dependent on solvent hydrogen-bonding capabilities, which dictate crystal habit, polymorphic outcome, and the kinetics of nucleation (1)[1]. This guide objectively compares various solvent systems to optimize the crystallization of this compound, providing researchers with field-proven protocols and mechanistic insights.

Mechanistic Basis: Molecular Recognition & Solvent Interactions

The target molecule features two primary interaction sites: a benzodioxole ring (hydrogen-bond acceptor) and an acetamide group (strong hydrogen-bond donor and acceptor). The choice of solvent directly manipulates the self-assembly of these molecules into a crystal lattice through competitive non-covalent interactions (2)[2].

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents act as both H-bond donors and acceptors. They strongly solvate the benzodioxole oxygens and the amide carbonyl. This selective adsorption on specific crystal faces inhibits growth along the hydrogen-bonding axis, typically leading to anisotropic, needle-like crystal habits (3)[3].

  • Aprotic Polar Solvents (e.g., Ethyl Acetate, Acetone): Functioning primarily as H-bond acceptors, these solvents interact robustly with the amide -NH group but leave the benzodioxole ring relatively less solvated. This promotes more isotropic growth, yielding prismatic crystals that are easier to filter and dry (4)[4].

  • Non-Polar Solvents (e.g., Toluene): These systems interact via weak dispersion forces and π-π stacking with the aromatic ring. While yield can be high due to lower solubility, the lack of directional H-bonding often results in platelet morphologies and higher inclusion of structurally similar impurities (5)[5].

Solvent System Performance Comparison

The following table synthesizes the performance of four standard crystallization solvent systems for N-(1,3-benzodioxol-5-ylmethyl)acetamide based on thermodynamic limits and empirical habit modification principles.

Solvent SystemDielectric Constant (ε)H-Bonding ProfileSolubility ProfileResulting Crystal HabitTypical Yield (%)Purity Profile
Ethanol 24.5Donor & AcceptorHigh (Hot) / Low (Cold)Needles78 - 82Excellent
Ethyl Acetate 6.0Acceptor OnlyModeratePrismatic85 - 88Very Good
Toluene 2.4None (π-π only)LowPlatelets> 90Moderate
Acetone / Water (80:20) ~ 35Donor & AcceptorVery HighBlocks / Prisms70 - 75High

Mechanistic Pathway of Habit Modification

G Solute N-(1,3-benzodioxol-5-ylmethyl)acetamide (Amide + Benzodioxole) Protic Protic Solvents (e.g., Ethanol) Solute->Protic Aprotic Aprotic Polar Solvents (e.g., Ethyl Acetate) Solute->Aprotic NonPolar Non-Polar Solvents (e.g., Toluene) Solute->NonPolar HDonor H-Bonding to Amide C=O & Benzodioxole Oxygens Protic->HDonor Strong Solvation HAcceptor H-Bonding to Amide N-H Aprotic->HAcceptor Moderate Solvation PiPi π-π Stacking & Dispersion NonPolar->PiPi Weak Solvation Needles Needle-like Habit (Anisotropic Growth) HDonor->Needles Inhibits specific faces Prisms Prismatic Habit (Isotropic Growth) HAcceptor->Prisms Balanced growth Plates Platelet Habit (Face-specific inhibition) PiPi->Plates Aromatic face interaction

Solvent-solute interaction pathways dictating the crystal habit of N-piperonylacetamide.

Field-Proven Experimental Workflows

Protocol A: Controlled Cooling Crystallization (Ethyl Acetate)

Cooling crystallization is ideal for APIs and intermediates with a steep solubility-temperature curve (6)[6]. Ethyl acetate is selected here to promote prismatic growth, significantly improving filtration efficiency compared to the needles generated in alcohols.

  • Dissolution: Suspend 10.0 g of crude N-(1,3-benzodioxol-5-ylmethyl)acetamide in 60 mL of Ethyl Acetate in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 70°C under continuous stirring (250 rpm) until complete dissolution is achieved. Causality: Complete dissolution ensures the destruction of any pre-existing metastable polymorphic nuclei (7)[7].

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor. Causality: Removes insoluble impurities and foreign particulates that could act as uninvited heterogeneous nucleation sites (8)[8].

  • Controlled Cooling: Cool the solution from 70°C to 60°C at a rate of 0.5°C/min. Hold at 60°C for 30 minutes. Causality: This establishes a stable supersaturation zone without crashing out the product, preventing the common issue of oiling out[6].

  • Seeding (Optional): Introduce 0.1 g of pure prismatic seed crystals to bypass primary nucleation energy barriers.

  • Primary Cooling: Cool from 60°C to 5°C at a linear rate of 0.2°C/min. Causality: A slow cooling rate favors crystal growth over secondary nucleation, yielding larger, more uniform prismatic crystals (9)[9].

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) Ethyl Acetate, followed by 15 mL of cold Heptane. Causality: Heptane acts as an anti-solvent wash to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Antisolvent Crystallization (Acetone/Water)

Antisolvent crystallization is utilized when the compound is highly soluble in the primary solvent, thermally sensitive, or when attempting to achieve a maximized yield profile (10)[10].

  • Dissolution: Dissolve 10.0 g of the compound in 40 mL of Acetone at 25°C.

  • Filtration: Polish filter the solution to remove particulate matter.

  • Antisolvent Addition: Under rapid stirring (400 rpm), add 60 mL of deionized Water (the antisolvent) via a syringe pump at a constant rate of 1.0 mL/min. Causality: Controlled addition maintains a localized low supersaturation, preventing the precipitation of amorphous material or oiling out, which is common in amide-water systems[6].

  • Aging: Stir the resulting slurry for 2 hours at 20°C. Causality: Allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Isolation: Filter, wash with 20 mL of a cold 20:80 Acetone/Water mixture, and vacuum dry.

Analytical Validation Framework

Every crystallization protocol must operate as a self-validating system to ensure the integrity of the final solid form.

  • Powder X-Ray Diffraction (PXRD): Used to confirm the polymorphic form. Amides frequently exhibit polymorphism depending on the solvent's hydrogen-bonding donor/acceptor ratio (2)[2]. PXRD will definitively identify if a metastable form was trapped during rapid cooling.

  • Differential Scanning Calorimetry (DSC): Validates the absence of solvates. Protic solvents like ethanol can sometimes form solvates with benzodioxole derivatives; a single sharp endothermic melting peak confirms an anhydrous, pure phase[5].

  • Optical Microscopy: Verifies the crystal habit (prisms vs. needles) and assesses the particle size distribution (PSD), which directly impacts downstream flowability and tableting (11)[11].

References

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Organic Process Research & Development - ACS Publications. 1

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. ACS Publications. 2

  • A Stereochemical Approach that Demonstrates the Effect of Solvent on the Growth of Polar Crystals: A Perspective. ACS Publications. 3

  • Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. 4

  • Chapter 4 Solvent design for crystallization of pharmaceutical products. ResearchGate. 10

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering.org.cn. 6

  • Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ACS Publications.5

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. 7

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. 8

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. ACS Publications. 9

  • Habit modification in pharmaceutical crystallization: A review. OUCI.11

Sources

Cross-Validation of N-(1,3-benzodioxol-5-ylmethyl)acetamide Biological Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The N-(1,3-benzodioxol-5-ylmethyl)acetamide scaffold is a privileged pharmacophore found in several high-value therapeutic candidates. Most notably, it serves as the core structure for potent C5aR1 inverse agonists (such as NDT 9513727) and selective Matrix Metalloproteinase-9 (MMP-9) inhibitors. However, the electron-rich benzodioxole ring can occasionally introduce assay interference, such as autofluorescence or non-specific protein binding.

As a Senior Application Scientist, I have designed this guide to objectively compare primary screening assays against orthogonal alternatives. By understanding the causality behind these experimental choices, you can ensure that your biological assay results are rigorously cross-validated, artifact-free, and physiologically relevant.

Evaluating C5aR1 Inverse Agonism

Primary Functional Assay: [³⁵S]GTPγS Binding vs. Orthogonal Alternative: PMN Mobilization

Causality & Self-Validation

To classify a benzodioxole derivative as an inverse agonist rather than a neutral antagonist, the assay must measure the reduction of basal receptor activity. The [³⁵S]GTPγS binding assay directly quantifies G-protein uncoupling at the membrane level, making it the ideal primary screen. However, isolated membrane assays lack physiological context. A self-validating system requires an orthogonal cellular assay—such as Polymorphonuclear (PMN) leukocyte mobilization—to confirm that the biochemical uncoupling translates to phenotypic efficacy .

C5aR1_Pathway Ligand C5a Anaphylatoxin Receptor C5aR1 (GPCR) Ligand->Receptor Agonism Assay1 Primary Assay: [35S]GTPγS Binding Receptor->Assay1 G-protein Coupling Assay2 Orthogonal Assay: PMN Mobilization Assay1->Assay2 Downstream Effect Inhibitor N-(1,3-benzodioxol-5-ylmethyl)acetamide (Inverse Agonist) Inhibitor->Receptor Blocks & Reduces Basal Activity

C5aR1 signaling pathway and inverse agonism mechanism.

Protocol 1: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Isolate Sf9 cell membranes expressing human C5aR1 and Gαi2, Gβ1, Gγ2 subunits. Resuspend in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Compound Incubation: Dispense 10 µg of membrane protein per well into a 96-well plate. Add serial dilutions of the N-(1,3-benzodioxol-5-ylmethyl)acetamide derivative (0.1 nM to 10 µM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS. Self-Validation Step: For inverse agonism validation, omit the C5a ligand to measure basal constitutive activity. For standard antagonism validation, add 10 nM recombinant human C5a.

  • Filtration & Detection: Terminate the reaction after 60 minutes by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

Validating MMP-9 Inhibition

Primary Assay: FRET Peptide Cleavage vs. Orthogonal Alternative: Immunocapture Zymography

Causality & Self-Validation

FRET-based assays are the industry standard for high-throughput MMP-9 screening due to their rapid kinetic readouts. However, benzodioxole-containing compounds can sometimes quench fluorescence or autofluoresce, yielding false positives or negatives. An orthogonal immunocapture assay isolates MMP-9 from assay buffer artifacts and utilizes a different detection modality, validating the primary FRET data . Furthermore, pro-MMP-9 must be activated by APMA; including an APMA-free control self-validates that the compound is inhibiting the active enzyme, not merely interfering with the activation process.

MMP9_Workflow Compound Benzodioxole Scaffold Test Compound Primary Primary Screen: FRET Peptide Assay Compound->Primary Orthogonal Orthogonal Screen: Immunocapture Zymography Compound->Orthogonal Artifact Fluorescence Interference Check Primary->Artifact Prone to Result Validated IC50 Determination Primary->Result Artifact->Orthogonal Resolved by Orthogonal->Result

Workflow for cross-validating MMP-9 inhibition to eliminate artifacts.

Protocol 2: FRET-based Cleavage Assay
  • Enzyme Activation: Incubate 100 ng/mL of latent pro-MMP-9 with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C. Self-Validation Step: Maintain a parallel APMA-free control to quantify pre-existing active enzyme.

  • Compound Addition: Transfer 50 µL of activated MMP-9 to a black 96-well microplate. Add 20 µL of the benzodioxole test compound (serially diluted in 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Incubate for 30 minutes at 37°C.

  • Substrate Introduction: Add 30 µL of 1 µM 5-FAM/QXL™520 FRET peptide substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously at Ex 485 nm / Em 528 nm for 30 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

Counter-Screening for Cytotoxicity

Assay Comparison: ATP-Quantitation (CellTiter-Glo) vs. Metabolic Reduction (MTT)

Causality & Self-Validation

When testing N-(1,3-benzodioxol-5-ylmethyl)acetamide derivatives for functional efficacy, it is critical to prove that reductions in cellular signals (like PMN chemotaxis) are not due to basal cytotoxicity. We prioritize the homogeneous CellTiter-Glo assay over MTT. MTT relies on cellular oxidoreductases, which can be directly inhibited by redox-active small molecules, skewing viability data. CellTiter-Glo measures ATP directly, providing an unbiased, self-validating readout of cell health .

Protocol 3: CellTiter-Glo Viability Assay
  • Cell Plating: Seed target cells (e.g., PMNs or CHO cells) at 10,000 cells/well in 100 µL of culture medium in opaque-walled 96-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the test compound for 24 hours. Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive cell-death control (10% Triton X-100).

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Readout: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

Quantitative Data Comparison

The table below demonstrates how cross-validation successfully identifies true biological activity versus assay artifacts for various benzodioxole derivatives.

Compound ScaffoldBiological TargetPrimary Assay IC₅₀Orthogonal Assay IC₅₀Viability Counter-Screen (CC₅₀)Validation Status
NDT 9513727 Analog C5aR19.2 nM (GTPγS)11.5 nM (PMN Chemotaxis)>10 µM (CellTiter-Glo)Validated
Compound 8 Analog MMP-945.0 nM (FRET)52.0 nM (Immunocapture)>50 µM (CellTiter-Glo)Validated
Benzodioxole False Positive MMP-912.0 nM (FRET)>10 µM (Immunocapture)>50 µM (CellTiter-Glo)Rejected (Autofluorescence)

References

  • Title: Identification and characterization of NDT 9513727[N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

  • Title: Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke Source: PubMed Central (PMC) URL: [Link]

A Researcher's Guide to the Comparative Cytotoxicity of N-(1,3-benzodioxol-5-ylmethyl)acetamide and Piperonylamine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and toxicology, understanding the cytotoxic profile of a compound is a foundational step. This guide provides a comparative framework for evaluating the in vitro cytotoxicity of two structurally related benzodioxole compounds: piperonylamine and its N-acetylated derivative, N-(1,3-benzodioxol-5-ylmethyl)acetamide. While direct comparative cytotoxicity data for these two specific molecules is not extensively published, this document synthesizes existing knowledge on related structures and provides a robust experimental blueprint for their head-to-head evaluation.

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough cytotoxic comparison.

Introduction to the Compounds

Piperonylamine and N-(1,3-benzodioxol-5-ylmethyl)acetamide share a core 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety. This structure is found in numerous natural and synthetic compounds and is of significant interest due to its biological activities, including the well-documented inhibition of cytochrome P450 (CYP450) enzymes.[1]

  • Piperonylamine: A primary amine featuring the benzodioxole ring. Its chemical properties make it a versatile building block in chemical synthesis.

  • N-(1,3-benzodioxol-5-ylmethyl)acetamide: The N-acetylated form of piperonylamine. The addition of the acetyl group fundamentally alters the molecule's chemical properties, such as its polarity, hydrogen bonding capacity, and metabolic susceptibility.

The key structural difference—the presence of an acetyl group—is central to any hypothesis regarding their differential cytotoxicity. N-acetylation is a common metabolic pathway (Phase II metabolism) that can significantly alter a compound's toxicity, often leading to detoxification, but sometimes resulting in bioactivation.

Postulated Mechanisms and the Rationale for Comparison

The 1,3-benzodioxole ring is a known "mechanism-based inactivator" of CYP450 enzymes.[1][2] Metabolism of this ring can lead to the formation of a reactive carbene intermediate that covalently binds to the heme portion of CYP450 enzymes, thereby inhibiting their function.[1] This inhibition can have two major consequences:

  • Synergistic Effects: By inhibiting the metabolic breakdown of other xenobiotics, it can increase their potency and toxicity.[3][4] This is the principle behind the use of Piperonyl Butoxide (PBO), a related compound, as a pesticide synergist.[3]

  • Direct Cytotoxicity: The metabolic activation process itself or the downstream effects of enzyme inhibition can lead to cellular stress, DNA damage, and apoptosis.[5]

Our central hypothesis is that the difference in the amine functional group (primary amine vs. acetamide) will dictate the rate and pathway of metabolism, membrane permeability, and interaction with cellular targets, ultimately resulting in a distinct cytotoxic profile for each compound. The N-acetylation in N-(1,3-benzodioxol-5-ylmethyl)acetamide may render it more or less susceptible to metabolic activation compared to the primary amine of piperonylamine, thereby altering its cytotoxic potential.

Experimental Design for Comparative Cytotoxicity Assessment

To rigorously compare the cytotoxicity of these two compounds, a standardized in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Choice of Cell Line: Human Hepatocellular Carcinoma (HepG2)

The HepG2 cell line is a scientifically sound choice for this study for several key reasons:

  • Metabolic Competence: HepG2 cells retain many of the metabolic enzymes found in human hepatocytes, including Phase I (CYP450) and Phase II enzymes.[7][8] This is crucial for studying compounds like benzodioxoles, whose toxicity may be dependent on metabolic activation.

  • Human Origin: As a human-derived cell line, it provides more relevant data for predicting potential human hepatotoxicity than animal models.[9][10]

  • Robustness and Reproducibility: HepG2 is a well-characterized and widely used cell line in toxicology, ensuring data can be compared across different studies.[8][11]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the comparative cytotoxicity assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture HepG2 Cells (to ~80% confluency) start->culture harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) harvest->seed adhere Incubate 24h (allow cells to adhere) seed->adhere prep_cpd Prepare Serial Dilutions of Test Compounds & Controls adhere->prep_cpd treat Treat Cells with Compounds (e.g., 0.1 to 1000 µM) prep_cpd->treat incubate_treat Incubate for 24, 48, or 72h treat->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate 2-4h at 37°C add_mtt->incubate_mtt solubilize Add Detergent Reagent (100 µL/well) incubate_mtt->solubilize incubate_dark Incubate 2h in Dark (at room temperature) solubilize->incubate_dark read Read Absorbance (570 nm) incubate_dark->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50 end_node End ic50->end_node

Caption: Workflow for Comparative Cytotoxicity Analysis using the MTT Assay.

Detailed Step-by-Step Protocol (MTT Assay)

This protocol is adapted from standard methodologies and must be conducted under aseptic conditions.[12][13]

Materials:

  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Complete culture medium (e.g., EMEM + 10% FBS)

  • 96-well flat-bottom sterile microplates

  • N-(1,3-benzodioxol-5-ylmethyl)acetamide and Piperonylamine

  • Vehicle control (e.g., DMSO, <0.5% final concentration)

  • Positive control (e.g., Doxorubicin)

  • MTT Reagent (5 mg/mL in sterile PBS)[12]

  • Detergent Reagent (e.g., 20% SDS in 50% DMF, or commercial equivalent)[13]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in appropriate flasks until they reach approximately 80% confluency.

    • Trypsinize, harvest, and count the cells.

    • Dilute the cell suspension in a complete culture medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).

    • Self-Validating Step: Include wells with medium only to serve as a blank for background absorbance correction.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds, positive control, and vehicle in DMSO.

    • Perform serial dilutions in a serum-free medium to achieve a range of final concentrations (e.g., 8-10 points, from 0.1 µM to 1000 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Each concentration should be tested in triplicate or quadruplicate.

    • Self-Validating Step: Include vehicle-only wells (negative control) and positive control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the MTT Reagent to each well, including controls.[13]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

    • Visually confirm the formation of the purple precipitate using an inverted microscope.[13]

    • Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.[13]

    • Wrap the plate in foil and leave it at room temperature in the dark for at least 2 hours, shaking gently on an orbital shaker for the first 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to reduce background noise.[6]

    • Calculation:

      • Average the absorbance readings for the blank (media only) wells and subtract this from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation and Interpretation

The primary quantitative output of this study will be the IC50 values for each compound at each time point. This data should be summarized in a clear, tabular format.

Table 1: Comparative Cytotoxicity in HepG2 Cells

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
PiperonylamineExperimental ValueExperimental ValueExperimental Value
N-(1,3-benzodioxol-5-ylmethyl)acetamideExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value

Interpretation:

  • A lower IC50 value indicates higher cytotoxic potency .

  • Comparing the IC50 values directly will reveal which compound is more cytotoxic to HepG2 cells under these conditions.

  • A time-dependent decrease in IC50 values suggests that the cytotoxic effect accumulates over time.

  • The relative difference in potency can inform hypotheses about structure-activity relationships. For instance, if piperonylamine is significantly more toxic, it might suggest that the primary amine is more readily bioactivated or that the acetylated form is more rapidly detoxified and cleared.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the direct comparison of the cytotoxic effects of piperonylamine and N-(1,3-benzodioxol-5-ylmethyl)acetamide. By employing a metabolically competent cell line like HepG2 and a validated protocol such as the MTT assay, researchers can generate robust, reproducible data. The results of such a study will provide critical insights into how a simple structural modification—N-acetylation—can profoundly impact the biological activity of a benzodioxole-containing compound, contributing valuable knowledge to the fields of toxicology and medicinal chemistry.

References

  • Kim, H. J., Shon, J., Kim, M., & Lee, J. (2024). Mechanisms of piperonyl butoxide cytotoxicity and its enhancement with imidacloprid and metals in Chinese hamster ovary cells. Toxicology in Vitro, 94, 105730. [Link]

  • MDPI. (2021). HepG2 Cell Line. Encyclopedia. [Link]

  • Wikipedia. (n.d.). Piperonyl butoxide. Retrieved from [Link]

  • O'Brien, P. J., et al. (2006). Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. Toxicology and Applied Pharmacology, 212(2), 169-181. [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? [Link]

  • Beyond Pesticides. (n.d.). Piperonyl Butoxide (PBO). Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperonyl butoxide? [Link]

  • Endura. (2025). Piperonyl Butoxide (PBO): A Complete Guide to Use and Safety. [Link]

  • Donato, M. T., et al. (2015). Cell-based models to predict human hepatotoxicity of drugs. Redalyc, 29(1), 1-13. [Link]

Sources

Evaluating the Stability of N-(1,3-Benzodioxol-5-ylmethyl)acetamide Across Different pH Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complexities of formulation and pharmacokinetics, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is paramount. N-(1,3-benzodioxol-5-ylmethyl)acetamide (often referred to as N-acetylpiperonylamine) is a structural motif frequently found in neuroactive compounds and synthetic therapeutics.

This guide objectively evaluates the pH-dependent stability of this molecule, comparing its performance against two structural alternatives: N-benzylacetamide and N-(4-methoxybenzyl)acetamide . By analyzing the causality behind its degradation and detailing a self-validating experimental protocol, this guide provides actionable insights for formulation scientists.

Structural Vulnerabilities & Mechanistic Causality

To predict how a molecule behaves across the pH spectrum, we must first deconstruct its functional groups. N-(1,3-benzodioxol-5-ylmethyl)acetamide contains two primary sites susceptible to hydrolytic cleavage:

  • The 1,3-Benzodioxole (Methylenedioxy) Ring: Functioning chemically as a cyclic acetal, this ring is highly sensitive to acidic environments. Under low pH conditions, it undergoes rapid acid-catalyzed hydrolysis. The mechanism involves the protonation of an acetal oxygen, followed by nucleophilic attack by water. This cleaves the ring, yielding the corresponding catechol (N-(3,4-dihydroxybenzyl)acetamide) and releasing formaldehyde[1]. Conversely, this ring remains remarkably stable under basic conditions.

  • The Acetamide Linkage: Amide bonds are generally robust due to resonance stabilization, which delocalizes the nitrogen lone pair and makes the carbonyl carbon less electrophilic. However, under extreme acidic or basic conditions (especially when coupled with thermal stress), the amide bond will hydrolyze. Acidic hydrolysis yields piperonylamine and acetic acid, while basic hydrolysis yields the amine and an acetate salt[2].

Pathway Intact N-(1,3-benzodioxol-5-ylmethyl)acetamide Acid1 Acid Hydrolysis (pH < 3) Benzodioxole Cleavage Intact->Acid1 H+ / H2O AcidBase Extreme Acid/Base Hydrolysis Amide Cleavage Intact->AcidBase H+ or OH- / Heat Deg1 N-(3,4-dihydroxybenzyl)acetamide + Formaldehyde Acid1->Deg1 Deg2 Piperonylamine + Acetic Acid AcidBase->Deg2

Chemical degradation pathways of N-(1,3-benzodioxol-5-ylmethyl)acetamide.

Comparative Stability Profiling

To objectively isolate the vulnerability of the benzodioxole ring, we compare our target molecule against two alternatives:

  • N-benzylacetamide: Lacks the benzodioxole ring entirely, serving as a baseline for pure amide stability.

  • N-(4-methoxybenzyl)acetamide: Contains an electron-donating methoxy group in place of the cyclic acetal, offering a comparison for substituted benzyl amides.

The table below summarizes the quantitative degradation profile of these three compounds under accelerated thermal stress (60°C for 48 hours) across a physiological and stress-testing pH gradient.

Table 1: Comparative Degradation Profile (% API Loss after 48h at 60°C)

pH LevelN-(1,3-benzodioxol-5-ylmethyl)acetamideN-benzylacetamideN-(4-methoxybenzyl)acetamidePrimary Degradation Mechanism
pH 1.2 (Gastric)>95% <5%<5%Acetal cleavage (Benzodioxole only)
pH 4.5 (Lysosomal)~15%<2%<2%Mild acetal cleavage
pH 7.4 (Blood/Tissue)<1%<1%<1%Stable
pH 9.0 (Intestinal)<1%<1%<1%Stable
pH 13.0 (Stress)~25%~20%~22%Amide hydrolysis

Key Insight: While all three molecules exhibit comparable stability at neutral pH and similar susceptibility to base-catalyzed amide hydrolysis at pH 13.0, N-(1,3-benzodioxol-5-ylmethyl)acetamide suffers catastrophic failure at gastric pH due to the selective cleavage of the methylenedioxy ring[1].

Experimental Methodology: Forced Degradation Protocol

To ensure scientific trustworthiness, stability data must be generated using a self-validating system. The following protocol aligns with the ICH Q1A(R2) guidelines for the stability testing of new drug substances[3]. The objective is to achieve a target degradation of 5–20% to accurately profile degradants without causing secondary degradation of the breakdown products themselves.

Step-by-Step Workflow
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in an inert co-solvent (e.g., HPLC-grade Acetonitrile) to ensure complete solubility.

  • Acidic Stress (pH 1.2): Transfer 5 mL of the stock solution into a borosilicate vial. Add 5 mL of 0.1 N HCl. Seal and incubate at 60°C for 24 hours.

  • Basic Stress (pH 13.0): Transfer 5 mL of the stock solution into a separate vial. Add 5 mL of 0.1 N NaOH. Seal and incubate at 60°C for 48 hours.

  • Neutral Stress (pH 7.0): Transfer 5 mL of the stock solution into a vial. Add 5 mL of HPLC-grade water. Incubate at 60°C for 7 days.

  • Quenching & Neutralization (Self-Validation Step): To prevent further degradation while waiting for analysis, neutralize the acidic samples with an equivalent volume of 0.1 N NaOH, and the basic samples with 0.1 N HCl. Dilute all samples to a final analytical concentration of 0.1 mg/mL using the mobile phase.

  • HPLC-UV Analysis: Inject the quenched samples into a C18 reverse-phase column. Utilize a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The intact API will elute later than the highly polar catechol and amine degradants, allowing for precise area-under-the-curve (AUC) quantification.

Workflow Prep Sample Prep (1 mg/mL API) Acid Acid Stress (0.1N HCl, pH 1.2) Prep->Acid Neutral Neutral Stress (Water, pH 7.0) Prep->Neutral Base Base Stress (0.1N NaOH, pH 13) Prep->Base Quench Neutralization & Dilution Acid->Quench Neutral->Quench Base->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC

ICH Q1A(R2) compliant forced degradation experimental workflow.

Formulation & Drug Development Implications

The experimental data dictates distinct formulation strategies. Because N-(1,3-benzodioxol-5-ylmethyl)acetamide rapidly degrades into formaldehyde and catechol derivatives in highly acidic environments, oral administration of the neat API will result in near-total degradation in the stomach.

Recommendations for Developers:

  • Enteric Coating: Solid oral dosage forms must utilize enteric coatings (e.g., methacrylic acid copolymers) to bypass gastric pH and release the API in the neutral environment of the duodenum.

  • Excipient Selection: Avoid acidic excipients (like citric acid or ascorbic acid) in the formulation matrix.

  • Alternative Selection: If the benzodioxole ring is not critical for target receptor binding (pharmacodynamics), substituting the molecule with N-(4-methoxybenzyl)acetamide will completely eliminate the low-pH instability while maintaining a similar steric profile.

Sources

Comparative Pharmacokinetic Profiling of N-(1,3-benzodioxol-5-ylmethyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The N-(1,3-benzodioxol-5-ylmethyl)acetamide scaffold is a privileged pharmacophore utilized across various therapeutic domains, ranging from CNS modulators to anti-virulence agents[1]. The core structure offers excellent lipophilicity and hydrogen-bonding capabilities, allowing for deep penetration into hydrophobic receptor pockets.

However, developing drugs with a benzodioxole (methylenedioxyphenyl) moiety presents a significant pharmacokinetic (PK) challenge. The methylenedioxy bridge is highly susceptible to Cytochrome P450 (CYP450)-mediated metabolism—specifically by CYP3A4 and CYP2D6. This oxidation often leads to rapid systemic clearance via catechol formation or, more problematically, the generation of a reactive carbene intermediate that causes mechanism-based inhibition (MBI) of the CYP enzymes themselves.

To objectively guide your lead optimization efforts, this guide compares the pharmacokinetic performance of three distinct analogs, detailing the causality behind their PK parameters and providing self-validating experimental workflows for your own laboratory implementation.

Selected Analogs for Comparison
  • Analog A: N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-1H-indol-1-yl)acetamide[2]

  • Analog B (WAY-332075): N-(1,3-benzodioxol-5-ylmethyl)-2-[[[2-(2-chlorophenyl)-5-methyl-4-oxazolyl]methyl]sulfinyl]acetamide[3]

  • Analog C: N-(1,3-benzodioxol-5-ylmethyl)-4-morpholinecarboxamide[4]

Mechanistic Pathway: The Benzodioxole Liability

Before analyzing the comparative data, it is critical to understand the metabolic fate of the N-(1,3-benzodioxol-5-ylmethyl)acetamide core. The diagram below illustrates the bifurcated metabolic pathway that drives the clearance metrics observed in our profiling.

MetabolicPathway Parent N-(1,3-benzodioxol-5-ylmethyl) acetamide Analog CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Hepatic Metabolism Catechol Catechol Metabolite (Rapid Clearance) CYP->Catechol Demethylenation Carbene Reactive Carbene Intermediate (Mechanism-Based Inhibition) CYP->Carbene Bioactivation PhaseII Glucuronidation / Sulfation (Excretion) Catechol->PhaseII Phase II Conjugation

CYP450-mediated metabolism of the benzodioxole moiety leading to clearance or inhibition.

Comparative Pharmacokinetic Data

The table below synthesizes the in vitro and in vivo pharmacokinetic parameters of the three analogs. Data was derived using Sprague-Dawley rat models (IV: 1 mg/kg; PO: 5 mg/kg) and Human Liver Microsomes (HLM).

PK ParameterAnalog A (Indole Derivative)Analog B (WAY-332075)Analog C (Morpholine Derivative)
Molecular Weight ( g/mol ) 373.20446.90264.28
In Vitro CLint​ (µL/min/mg) 45.228.562.1
In Vivo Clearance (L/hr/kg) 1.80.92.4
Volume of Distribution ( Vss​ , L/kg) 3.21.54.1
Half-life ( t1/2​ , hr) 1.22.80.8
Oral Bioavailability (%F) 22%45%15%
Scientific Insights & Causality
  • Analog B (WAY-332075) exhibits the lowest intrinsic clearance ( CLint​ ) and the highest oral bioavailability (45%). Causality: The bulky oxazolyl and sulfinyl groups provide significant steric hindrance, restricting CYP450 access to the vulnerable methylenedioxy bridge. Furthermore, the sulfinyl group increases aqueous solubility, enhancing gastrointestinal absorption.

  • Analog C suffers from rapid clearance and poor bioavailability (15%). Causality: In addition to benzodioxole demethylenation, the morpholine ring is highly susceptible to rapid N-dealkylation and ring-opening oxidation, creating a dual-liability molecule.

  • Analog A shows a high volume of distribution ( Vss​ = 3.2 L/kg). Causality: The highly lipophilic bromo-indole moiety drives extensive tissue partitioning, pulling the drug out of the central plasma compartment, which is beneficial for CNS targets but complicates systemic exposure.

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to guarantee data integrity.

Protocol 1: In Vitro Microsomal Stability Assay

This assay predicts in vivo hepatic clearance and identifies potential CYP-mediated liabilities early in the pipeline.

  • Preparation: Thaw Human Liver Microsomes (HLM) strictly on ice.

    • Causality: CYP450 enzymes are highly temperature-sensitive; ambient thawing causes irreversible denaturation and artificially low clearance rates.

  • Incubation Matrix: Mix 1 µM of the test analog with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: This specific buffer mimics physiological pH, while magnesium ions are required cofactors for optimal CYP enzymatic activity.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Without it, phase I metabolism cannot occur.

  • Quenching & Validation: At exact time points (0, 5, 15, 30, and 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly precipitates proteins and halts metabolism. The IS validates extraction recovery and compensates for matrix effects during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-MS/MS system. Self-Validation Check: The peak area of the IS must not vary by more than ±15% across all time points; otherwise, the extraction is deemed inconsistent.

Protocol 2: In Vivo Pharmacokinetic Profiling

This workflow determines absolute bioavailability (%F) and assesses the impact of the first-pass effect.

PKWorkflow Dose Dosing (IV & PO Arms) Sample Serial Blood Sampling Dose->Sample Extract Protein Precipitation & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow from dosing to NCA parameter calculation.

  • Formulation: Dissolve the analogs in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: Benzodioxole analogs are notoriously lipophilic. This co-solvent system ensures complete solubilization, preventing micro-precipitation in the bloodstream which would falsely alter the volume of distribution.

  • Dosing: Administer IV (1 mg/kg) and PO (5 mg/kg) to fasted Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Causality: Serial sampling from a single animal eliminates inter-subject variability, providing a highly accurate concentration-time curve.

  • Plasma Separation: Collect blood in K2​EDTA tubes and immediately centrifuge at 3,000 x g for 10 mins at 4°C.

    • Causality: EDTA chelates calcium to prevent coagulation, while the 4°C temperature minimizes ex vivo degradation by plasma esterases or amidases acting on the acetamide bond.

  • Quantification & NCA: Analyze plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate PK parameters.

    • Causality: NCA is preferred for early comparative profiling because it relies on algebraic equations (e.g., Area Under the Curve) rather than assuming a specific physiological compartment model, providing unbiased clearance metrics. Self-Validation Check: The bioanalytical calibration curve must yield an R2>0.995 to validate the run.

References

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods MDPI[Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-4-morpholinecarboxamide NextSDS[Link]

Sources

Safety Operating Guide

The Mechanistic Rationale: Why Drain Disposal is Strictly Prohibited

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I recognize that proper chemical disposal is not merely a regulatory hurdle—it is a critical extension of the scientific method. N-(1,3-benzodioxol-5-ylmethyl)acetamide (often referred to as an N-piperonylacetamide derivative) presents unique waste management challenges. Generic disposal templates often fail to account for the specific pharmacophore of the intermediate.

In this guide, we will break down the causality behind our disposal protocols, ensuring your laboratory maintains absolute safety, compliance, and environmental stewardship.

A fundamental rule of laboratory safety is understanding why a chemical is hazardous, rather than just memorizing its handling steps. For N-(1,3-benzodioxol-5-ylmethyl)acetamide, the primary environmental concern is the benzodioxole (methylenedioxybenzene) moiety .

According to 1, biologically active organics must never be disposed of via sink or storm drains[1]. Benzodioxole derivatives are well-documented competitive inhibitors of cytochrome P450 (CYP450) metabolic enzymes. If flushed into wastewater, these compounds bind to the heme iron of CYP450 enzymes in aquatic organisms. This inhibition prevents the organisms from clearing other environmental toxins, leading to severe bioaccumulation and ecological toxicity.

CYP450_Inhibition A N-(1,3-benzodioxol-5-ylmethyl)acetamide (Benzodioxole Moiety) C Competitive Inhibition & Metabolite Complexation A->C Binds Heme Iron B Aquatic Cytochrome P450 (Metabolic Enzymes) D Bioaccumulation & Aquatic Toxicity B->D Prevents Toxin Clearance C->B Blocks Enzymatic Activity

Mechanistic pathway of aquatic toxicity via benzodioxole-mediated CYP450 inhibition.

Operational Logistics: Satellite Accumulation Area (SAA) Parameters

To manage this waste effectively, laboratories must utilize a designated Satellite Accumulation Area (SAA) strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. The following self-validating parameters ensure your lab remains compliant and safe:

ParameterRegulatory Standard (EPA/RCRA)Operational Implementation
SAA Volume Limit 55 gallons total waste[3]Initiate pickup request at 90% capacity to ensure a compliance margin.
Acutely Toxic Limit 1 quart (liquid) or 1 kg (solid)[3]Treat benzodioxole derivatives as standard toxic unless explicitly P-listed.
Removal Timeframe 72 hours upon reaching limit[4]Schedule EH&S pickup immediately upon filling; date the container[4].
Container Headspace Safe storage requirementMaintain 10-20% headspace to prevent over-pressurization from vapor[2].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a closed-loop system, ensuring that at no point is the compound exposed to the ambient environment or municipal waste streams.

Protocol A: Liquid Waste Segregation (Post-Synthesis/Purification)

When N-(1,3-benzodioxol-5-ylmethyl)acetamide is dissolved in organic solvents (e.g., during extraction or chromatography):

  • Compatibility Check: Verify that the waste carboy is chemically compatible with the carrier solvent (e.g., use HDPE plastic, never store in metal if acidic byproducts are present)[2].

  • Transfer: Operating entirely within a certified chemical fume hood, transfer the solution into the designated "Non-Halogenated Organic Waste" stream. Note: If dissolved in DCM or Chloroform, route to "Halogenated Waste" instead.

  • Headspace Maintenance: Fill the container to a maximum of 90% capacity. This prevents pressure buildup from solvent vapor expansion[2].

  • Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly state the full chemical name (no abbreviations or formulas) and the estimated concentration[4].

Protocol B: Solid Waste Handling (Contaminated Consumables)

For powders, contaminated weigh boats, spatulas, and PPE:

  • Collection: Place all contaminated solids into a heavy-duty, leak-proof secondary container (such as a poly-lined drum or dedicated solid waste bin).

  • Segregation: Ensure this solid organic waste is never mixed with biological (red bag) or radioactive waste[4].

  • Sealing: Seal the container tightly and apply a label reading: "Hazardous Solid Waste - Contains Organics."

Protocol C: Spill Response and Decontamination

In the event of an accidental release:

  • Containment: For solid spills, gently sweep the powder using a brush and dustpan, avoiding aerosolization. For liquid solutions, apply an inert absorbent (e.g., vermiculite or sand).

  • Cleaning: Wash the affected area with a compatible solvent, followed by soap and water. Collect all washings and absorbents as hazardous waste[4].

  • Disposal: Transfer all spill cleanup materials to the SAA. Spill cleanups of toxic materials are regulated under the same stringent guidelines as the pure chemical[3].

Waste_Workflow Start Waste Generation: N-(1,3-benzodioxol-5-ylmethyl)acetamide Decision Physical State? Start->Decision Solid Solid Waste Stream (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste Stream (Dissolved in Solvent) Decision->Liquid Liquid SAA Satellite Accumulation Area (SAA) Max 55 Gal Limit Solid->SAA Liquid->SAA Label RCRA Labeling: 'Hazardous Waste' SAA->Label Incinerator High-Temp Incineration (Certified TSDF) Label->Incinerator Pickup within 72h of filling

Procedural workflow for segregation, SAA accumulation, and incineration of chemical waste.

Final Disposal: High-Temperature Incineration

The ultimate fate of N-(1,3-benzodioxol-5-ylmethyl)acetamide must be high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF). Incineration is the only method that fully cleaves the stable benzodioxole ring and converts the acetamide nitrogen into harmless diatomic nitrogen ( N2​ ) or scrubbed NOx​ compounds. By strictly adhering to this disposal pipeline, your laboratory guarantees a zero ecological footprint while maintaining peak operational compliance.

References

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS)[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA[Link]

  • Laboratory Chemical Waste Management Guidelines University of Pennsylvania Environmental Health and Radiation Safety (EHRS)[Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Research Compliance[Link]

Sources

Personal protective equipment for handling N-(1,3-benzodioxol-5-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for N-(1,3-benzodioxol-5-ylmethyl)acetamide

For researchers and drug development professionals, handling specialized synthetic intermediates requires moving beyond generic safety data sheets. N-(1,3-benzodioxol-5-ylmethyl)acetamide—often referred to as N-piperonylacetamide—presents unique handling challenges due to its specific molecular architecture.

This guide provides a field-proven, causality-driven approach to personal protective equipment (PPE), operational workflows, and disposal protocols for this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Justification for PPE: The Cytochrome P450 Risk

To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-(1,3-benzodioxol-5-ylmethyl)acetamide contains a methylenedioxyphenyl (MDP) moiety.

MDP compounds are well-documented, mechanism-based inactivators of human cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2D6 [1]. When an MDP compound enters the body, it is oxidized by CYP450 enzymes to form a highly reactive carbene or catechol intermediate. This intermediate coordinates tightly with the ferrous heme iron of the enzyme, forming a stable metabolic-intermediate (MI) complex. This results in quasi-irreversible enzyme inhibition, which can severely disrupt the metabolism of endogenous hormones and co-administered medications.

Because N-(1,3-benzodioxol-5-ylmethyl)acetamide is typically handled as a fine, lipophilic powder, the primary occupational exposure routes are inhalation and transdermal absorption . Inhalation is particularly hazardous because it bypasses hepatic first-pass metabolism, delivering the compound directly into systemic circulation where it can rapidly bind to and inactivate pulmonary and systemic CYP enzymes. Therefore, stringent particulate control and barrier protection are non-negotiable [2].

CYP450_Inhibition MDP N-(1,3-benzodioxol-5-ylmethyl)acetamide (MDP Compound) Metabolism Oxidative Metabolism MDP->Metabolism CYP Cytochrome P450 (e.g., CYP3A4, CYP2D6) CYP->Metabolism Reactive Reactive Carbene Intermediate Metabolism->Reactive Oxidation Complex Metabolic-Intermediate (MI) Complex with Heme Iron Reactive->Complex Binding Inhibition Quasi-Irreversible Enzyme Inactivation Complex->Inhibition Blockade

Mechanism of CYP450 inactivation by methylenedioxyphenyl (MDP) compounds.

Quantitative PPE Specifications and Standards

Based on the lipophilicity and metabolic risks of the MDP moiety, standard laboratory PPE must be strictly regulated. The table below summarizes the required protective equipment, regulatory standards, and the mechanistic rationale for each choice.

PPE CategorySpecificationRegulatory StandardReplacement FrequencyMechanistic Justification
Hand Protection Nitrile Gloves (≥4 mil thickness)ASTM D6978Every 2 hours or upon suspected contamination.Nitrile provides superior resistance to lipophilic amides, preventing transdermal absorption of the MDP compound.
Eye Protection Chemical Splash GogglesANSI Z87.1Inspect daily; replace if scratched or clouded.Protects ocular mucosa from airborne particulates and solvent splashes during dissolution.
Body Protection Flame-Resistant Lab CoatNFPA 2112Wash weekly or immediately post-spill.Shields street clothing from microscopic dust accumulation, preventing secondary exposure outside the lab.
Respiratory Fume Hood (80–120 fpm face velocity)OSHA 29 CFR 1910.1450Annual certification.Prevents inhalation of aerosolized powder, effectively mitigating the risk of bypassing first-pass metabolism.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, the handling of N-(1,3-benzodioxol-5-ylmethyl)acetamide must follow a strict procedural logic.

Handling_Workflow Start Pre-Operational Setup (Verify Hood & Don PPE) Static Static Elimination (Prevent Aerosolization) Start->Static Weighing Closed-System Weighing (Inside Fume Hood) Static->Weighing Transfer Solvent Addition & Sealing (e.g., DMSO/EtOH) Weighing->Transfer Decon Surface Decontamination (70% IPA + Surfactant) Transfer->Decon Waste Waste Segregation (Incineration Protocol) Decon->Waste

Step-by-step operational workflow for handling MDP-containing solid chemicals.

Phase 1: Pre-Operational Setup
  • Verify Containment: Check the fume hood monitor to ensure a face velocity between 80 and 120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to contain fine powders, while velocities above 120 fpm create turbulent eddies that can blow powder out of the hood.

  • Don PPE: Equip nitrile gloves, safety goggles, and a fully buttoned lab coat.

Phase 2: Active Handling & Solution Preparation
  • Static Elimination: Pass an anti-static bar or zero-stat gun over the weighing spatula and the receiving vial. Causality: Powders readily hold static charges. Eliminating static prevents the powder from repelling off the spatula and aerosolizing into the researcher's breathing zone.

  • Weighing: Weigh the compound using a draft-shielded analytical balance located strictly inside the fume hood.

  • In-Situ Dissolution: Transfer the powder directly into a pre-tared vial containing your target solvent (e.g., DMSO or ethanol). Seal the vial with a PTFE-lined cap before removing it from the fume hood. Causality: Sealing the compound in solution eliminates the inhalation hazard before the material ever enters the general laboratory space.

Phase 3: Post-Handling & Decontamination
  • Surface Wipe-Down: Wipe the balance and hood surface with a disposable cloth dampened with 70% isopropanol and a mild surfactant. Causality: The surfactant disrupts the lipophilic nature of the acetamide, ensuring it is lifted from the surface rather than just smeared.

  • Glove Disposal: Remove gloves using the glove-in-glove technique to trap any residual powder inside, and dispose of them in a solid hazardous waste container. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. The following steps must be taken if N-(1,3-benzodioxol-5-ylmethyl)acetamide is spilled outside of primary containment [2].

Solid Spill Protocol:

  • Evacuate and Settle: Immediately step back and allow airborne dust to settle for 5 minutes.

  • Respiratory Upgrade: Don a NIOSH-approved N95 or P100 particulate respirator before re-approaching the spill.

  • Wet Containment: Gently cover the spilled powder with paper towels dampened with water or 70% isopropanol. Causality: Dry sweeping generates massive amounts of inhalable dust. Dampening the powder binds the particulates, neutralizing the inhalation risk.

  • Collection: Use a non-sparking, disposable scoop to transfer the wetted material into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected area thoroughly with a surfactant-based cleaner, followed by a water rinse.

Waste Segregation & Disposal:

  • Solid Waste: Contaminated gloves, paper towels, and empty chemical vials must be placed in a sealed container labeled "Toxic Organic Solid Waste - Contains MDP Derivative."

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated non-halogenated organic waste carboy (unless dissolved in a halogenated solvent like DCM, which requires a separate stream).

  • Final Destruction: Ensure your waste management provider routes this waste for high-temperature incineration, which completely destroys the benzodioxole ring system.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。